Asenapine (Standard)
Beschreibung
Eigenschaften
IUPAC Name |
(2R,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWBSWWIRNCQIJ-GJZGRUSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049048 | |
| Record name | Asenapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
White to off-white powder | |
CAS No. |
65576-45-6, 65576-39-8 | |
| Record name | Asenapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-5-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trans-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (e)-2-butenedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Asenapine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8061 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Asenapine: A Comprehensive Technical Guide on its Physicochemical Properties
For Immediate Release
[City, State] – [Date] – This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Asenapine, an atypical antipsychotic medication. Tailored for researchers, scientists, and drug development professionals, this document details the quantitative characteristics, experimental methodologies, and key signaling pathways associated with this compound.
Asenapine, with the chemical formula C₁₇H₁₆ClNO, is utilized in the treatment of schizophrenia and bipolar I disorder.[1][2] Its therapeutic efficacy is intrinsically linked to its physicochemical profile, which governs its absorption, distribution, metabolism, and excretion (ADME). This guide summarizes critical data to support further research and development.
Physicochemical Properties of Asenapine
The fundamental physicochemical properties of Asenapine and its maleate (B1232345) salt are summarized below. These parameters are crucial for formulation development, analytical method development, and understanding its behavior in biological systems.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆ClNO | [1] |
| Molecular Weight | 285.77 g/mol | [1] |
| Physical Appearance | White to off-white powder | [3] |
| Melting Point | 141-145 °C (maleate salt) | [4] |
| pKa | 7.29 (Strongest Basic) | [5] |
| LogP (Octanol/Water) | 4.77 (Estimated) | [6] |
Solubility Profile
The solubility of a drug substance is a critical determinant of its bioavailability. Asenapine's solubility has been characterized in various solvents.
| Solvent | Solubility (g/L at 21°C) | Reference |
| Water | 3 | [4] |
| Ethanol | 30 | [4] |
| Methanol | 250 | [4] |
| Acetone | 125 | [4] |
| Ethyl Acetate | 10 | [4] |
| Dichloromethane | 250 | [4] |
| Hexane | <1 | [4] |
Experimental Protocols
This section outlines the general methodologies employed for the determination of the key physicochemical properties of Asenapine.
Melting Point Determination
The melting point of Asenapine maleate is determined using the capillary melting point method. A small, powdered sample of the substance is packed into a thin-walled capillary tube, which is then placed in a heating apparatus, such as a Mel-Temp or a Thiele tube. The sample is heated at a controlled rate, typically around 1-2°C per minute, as it approaches the melting point.[7][8][9] The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[7][9]
Solubility Determination
Saturation solubility studies are conducted to determine the solubility of Asenapine in various solvents. An excess amount of the drug is added to a known volume of the solvent in a sealed container. The resulting suspension is agitated, typically using a mechanical stirrer, at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.[5] Following agitation, the suspension is centrifuged to separate the undissolved solid from the saturated solution.[5] The concentration of Asenapine in the supernatant is then quantified using a suitable analytical technique, such as UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5][10]
pKa Determination
The pKa value of Asenapine, which indicates the acidity or basicity of the compound, can be determined using various methods. One common approach involves potentiometric titration, where a solution of the drug is titrated with a standard acid or base, and the pH is monitored with a pH meter. The pKa is then calculated from the titration curve. Another method involves UV-spectrophotometry, where the absorbance of the drug solution is measured at various pH values. The pKa can be determined from the inflection point of the absorbance versus pH curve. Chromatographic techniques, such as UPLC, can also be employed, where the retention time of the compound is measured at different mobile phase pH values.[11]
LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption and distribution characteristics. The LogP of Asenapine can be determined using the shake-flask method, which involves partitioning the compound between n-octanol and water. After equilibration, the concentration of Asenapine in both phases is measured, and the LogP is calculated as the logarithm of the ratio of the concentrations. Alternatively, reversed-phase high-performance liquid chromatography (RP-HPLC) can be used as a surrogate method.[10][12] In this technique, the retention time of the compound on a nonpolar stationary phase is correlated with the LogP values of a series of standard compounds with known lipophilicity.
Signaling Pathways
The therapeutic effects of Asenapine are primarily mediated through its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[13] The downstream signaling cascades initiated by Asenapine's interaction with these receptors are pivotal to its mechanism of action.
Asenapine's Antagonism at the Dopamine D2 Receptor
Asenapine acts as an antagonist at the dopamine D2 receptor, which is a G protein-coupled receptor (GPCR) linked to Gαi/o proteins.[14] Blockade of this receptor by Asenapine prevents the inhibitory effects of dopamine, thereby modulating downstream signaling pathways involved in psychosis.
Asenapine's Antagonism at the Serotonin 5-HT2A Receptor
Asenapine also exhibits high affinity as an antagonist for the serotonin 5-HT2A receptor.[13] This receptor is coupled to Gαq/11 proteins and its blockade by Asenapine modulates the phosphoinositide signaling pathway.[15] This action is believed to contribute to its efficacy against the negative symptoms of schizophrenia and its mood-stabilizing effects.
Conclusion
This technical guide provides a consolidated resource on the core physicochemical properties of Asenapine. The presented data on its physical and chemical characteristics, alongside an understanding of its primary signaling pathways, are fundamental for the continued development and optimization of Asenapine-based therapeutics. The detailed experimental protocols offer a foundation for reproducible research in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Involvement of 5-HT2A receptor and α2-adrenoceptor blockade in the asenapine-induced elevation of prefrontal cortical monoamine outflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. thinksrs.com [thinksrs.com]
- 10. Validation of an RP-HPLC Method for the Determination of Asenapine Maleate in Dissolution Media and Application to Study In Vitro Release from Co-Crystals [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 14. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Asenapine Reference Standard Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asenapine is a second-generation atypical antipsychotic medication used for the treatment of schizophrenia and bipolar I disorder.[1][2][3] As with any pharmaceutical product, the quality and purity of the active pharmaceutical ingredient (API) are critical for ensuring its safety and efficacy. An Asenapine reference standard is a highly purified and well-characterized sample of the drug that serves as a benchmark for quality control and analytical testing. A Certificate of Analysis (CoA) for a reference standard is a formal document that provides detailed information about its identity, purity, and other critical quality attributes. This guide provides an in-depth overview of the data and experimental protocols typically found in an Asenapine reference standard CoA.
Data Presentation
The quantitative data from a Certificate of Analysis for an Asenapine reference standard is summarized below. This data is critical for ensuring the material is suitable for its intended use as a comparator in analytical procedures.
Table 1: Identification
| Test | Method | Specification | Result |
| ¹H-NMR | Spectroscopic | Conforms to structure | Matches the structure[4] |
| Mass Spectrometry (MS) | Spectroscopic | Conforms to molecular weight | Gives the correct molecular weight[4] |
| Infrared (IR) Spectroscopy | Spectroscopic | Conforms to reference spectrum | Conforms to reference spectrum[5] |
| High Performance Liquid Chromatography (HPLC) | Chromatographic | Retention time matches reference standard | Retention time matches reference standard[5] |
Table 2: Assay and Purity
| Test | Method | Specification | Result |
| Assay (as is) | HPLC | Report value | >99.0%[4] |
| Purity (HPLC) | Chromatographic | ≥ 98.0% | >99.0%[4] |
Table 3: Impurity Profile
A crucial aspect of quality control is the identification and quantification of impurities.[6] The following table lists some known process-related impurities and degradation products of Asenapine.[6][7]
| Impurity Name | Structure |
| N-Desmethyl Asenapine | C16H14ClNO |
| Asenapine N-oxide | C17H16ClNO2 |
| cis-Asenapine | C17H16ClNO |
| Deschloro Asenapine | C17H17NO |
| Tetradehydro Asenapine | C17H14ClNO |
| Fumaric Acid | C4H4O4 |
Table 4: Physical and Chemical Properties
| Test | Method | Specification | Result |
| Appearance | Visual | White to off-white solid powder | White to off-white solid powder[4] |
| Solubility | Visual | Soluble in DMSO | Soluble in DMSO[4] |
| Water Content | Karl Fischer Titration | Report value | Not specified |
| Residual Solvents | Headspace GC | Conforms to USP <467> | Not specified |
Experimental Protocols
Detailed methodologies are essential for replicating the analytical tests performed on the Asenapine reference standard.
High-Performance Liquid Chromatography (HPLC) for Assay and Purity
Reverse-phase HPLC with UV detection is a widely used technique for determining the assay and purity of Asenapine maleate (B1232345).[1][8][9]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A solid-core C8 column (e.g., Accucore C8, 2.6 µm, 150 mm × 3.0 mm) is effective for separating Asenapine from its impurities.[10]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) with an ion-pairing agent like tetra-n-butyl ammonium (B1175870) hydrogen sulphate, pH adjusted to 2.2) and organic solvents like acetonitrile (B52724) and methanol.[6]
-
Flow Rate: Typically around 0.2 to 1.0 mL/min.[6]
-
Detection: UV detection at a wavelength of 228 nm or 270 nm.[6][11]
-
Sample Preparation: A stock solution of Asenapine maleate is prepared in a suitable solvent like methanol.[11][12] Working standards and sample solutions are prepared by diluting the stock solution with the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Analysis
GC-MS is a powerful technique for the identification of Asenapine and its volatile impurities.[2][12]
-
Instrumentation: A GC system coupled with a mass spectrometer.[12]
-
Column: A capillary column such as a ZB-5 (15 m × 0.25 mm i.d., 0.25 µm film thickness) is suitable.[12]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless or split injection with an injection port temperature of around 260°C.[12]
-
Oven Temperature Program: A temperature gradient is used to separate the components. For example, starting at 220°C, ramping up to 325°C.[12]
-
Mass Spectrometry: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.
-
Sample Preparation: The sample is typically extracted using a liquid-liquid extraction procedure before injection.[12]
UV-Visible Spectrophotometry for Quantification
UV-Visible spectrophotometry offers a simple and rapid method for the quantification of Asenapine.[11][13]
-
Instrumentation: A UV-Visible spectrophotometer with matched quartz cells.[11]
-
Solvent: Methanol is a common solvent for Asenapine analysis.[11]
-
Wavelength of Maximum Absorbance (λmax): Asenapine exhibits maximum absorbance at approximately 270 nm in methanol.[11]
-
Procedure: A standard stock solution of Asenapine is prepared in methanol.[11] A calibration curve is generated by preparing a series of dilutions of known concentrations and measuring their absorbance at the λmax. The concentration of the sample solution is then determined by measuring its absorbance and interpolating from the calibration curve.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the general workflow for the certification of an Asenapine reference standard and the analytical workflow for HPLC analysis.
Caption: Workflow for Asenapine Reference Standard Certification.
Caption: Workflow for HPLC Analysis of Asenapine.
References
- 1. Determination of Asenapine Maleate in Pharmaceutical and Biological Matrices: A Critical Review of Analytical Techniques over the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asenapine (Saphris®): GC-MS method validation and the postmortem distribution of a new atypical antipsychotic medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nhhealthyfamilies.com [nhhealthyfamilies.com]
- 4. medkoo.com [medkoo.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Asenapine Maleate: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of asenapine maleate (B1232345) in various organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this atypical antipsychotic agent. This document summarizes key solubility data, outlines detailed experimental protocols for solubility determination, and illustrates the primary signaling pathways associated with asenapine's mechanism of action.
Quantitative Solubility Data
The solubility of asenapine maleate in a range of organic solvents has been compiled from various sources to provide a comparative overview. The data is presented in Table 1, offering a quick reference for solvent selection in formulation development, analytical method development, and other research applications.
| Solvent | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mM) | Temperature (°C) |
| Methanol | 250[1] | - | - | 21[1] |
| Dichloromethane | 250[1] | - | - | 21[1] |
| Acetone | 125[1] | - | - | 21[1] |
| Ethanol | 30[1] | 20.09 | 50 | Not Specified |
| Ethyl Acetate | 10[1] | - | - | 21[1] |
| Water | 3[1] | 3.7 | - | 21[1] |
| Hexane | <1[1] | - | - | 21[1] |
| DMSO | - | 40.18 | 100 | Not Specified |
Note: Data has been aggregated from multiple sources. Experimental conditions may vary.
Experimental Protocols for Solubility Determination
The following protocols describe standard methodologies for determining the solubility of asenapine maleate in organic solvents. These methods are based on established pharmaceutical analysis techniques.
Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic solubility.
Objective: To determine the saturation concentration of asenapine maleate in a specific organic solvent at a controlled temperature.
Materials:
-
Asenapine maleate powder
-
Selected organic solvent (analytical grade)
-
Glass vials with screw caps
-
Mechanical shaker or orbital incubator capable of maintaining a constant temperature
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Visible Spectrophotometer
Procedure:
-
Add an excess amount of asenapine maleate to a glass vial.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial and place it in a mechanical shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vial to confirm the presence of undissolved solid, indicating a saturated solution.
-
Centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes) to separate the undissolved solid from the supernatant.
-
Carefully pipette a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of asenapine maleate. The maximum absorbance wavelength for asenapine maleate is approximately 270 nm.[1]
-
Calculate the solubility of asenapine maleate in the solvent, expressed in mg/mL or g/L.
Kinetic Solubility Determination
This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a stock solution.
Objective: To determine the concentration at which asenapine maleate precipitates from a solution when added from a concentrated organic stock solution to an aqueous buffer. While this guide focuses on organic solvents, this method is crucial for understanding the transition from organic to aqueous environments.
Materials:
-
Asenapine maleate stock solution in an organic solvent (e.g., DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microtiter plates
-
Automated liquid handling system
-
Plate reader capable of nephelometry or turbidimetry
Procedure:
-
Prepare a concentrated stock solution of asenapine maleate in a suitable organic solvent, such as DMSO.
-
Dispense the aqueous buffer into the wells of a 96-well plate.
-
Using an automated liquid handler, add small volumes of the asenapine maleate stock solution to the aqueous buffer in the wells to create a range of concentrations.
-
Allow the plate to incubate at a controlled temperature for a specified period (e.g., 2-24 hours).
-
Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
Signaling Pathways and Mechanism of Action
Asenapine maleate is an atypical antipsychotic with a complex pharmacodynamic profile, acting as an antagonist at a variety of neurotransmitter receptors. Its therapeutic effects in schizophrenia and bipolar disorder are believed to be mediated through a combination of antagonist activity at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ₐ receptors.[2] The broad receptor binding profile of asenapine is illustrated in the following diagram.
Caption: Asenapine's multi-receptor antagonism.
The binding affinities of asenapine maleate for various receptors are summarized in Table 2, presented as pKi values, which are the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.
| Receptor Family | Receptor Subtype | pKi Value |
| Serotonin | 5-HT₂C | 10.5 |
| Serotonin | 5-HT₂A | 10.2 |
| Serotonin | 5-HT₂B | 9.8 |
| Serotonin | 5-HT₇ | 9.9 |
| Serotonin | 5-HT₆ | 9.6 |
| Adrenergic | α₂B | 9.5 |
| Dopamine | D₃ | 9.4 |
| Histamine | H₁ | 9.0 |
| Dopamine | D₄ | 9.0 |
| Dopamine | D₁ | 8.9 |
| Dopamine | D₂ | 8.9 |
| Adrenergic | α₁ | 8.9 |
| Adrenergic | α₂A | 8.9 |
| Adrenergic | α₂C | 8.9 |
| Serotonin | 5-HT₅ | 8.8 |
| Serotonin | 5-HT₁A | 8.6 |
| Serotonin | 5-HT₁B | 8.4 |
| Histamine | H₂ | 8.2 |
Source: Data compiled from multiple sources indicating high-affinity antagonism.[3]
Experimental Workflow
The logical flow for conducting solubility studies of asenapine maleate, from initial preparation to final analysis, is depicted in the following workflow diagram.
Caption: Workflow for solubility determination.
References
Asenapine Metabolism and Biotransformation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asenapine is an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar I disorder. A thorough understanding of its metabolic fate is critical for optimizing therapeutic strategies, predicting drug-drug interactions, and ensuring patient safety. This technical guide provides a comprehensive overview of the metabolism and biotransformation pathways of asenapine, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Core Metabolism and Biotransformation Pathways
Asenapine undergoes extensive metabolism in the body, primarily through two major pathways: direct glucuronidation and oxidative metabolism. The resulting metabolites are largely inactive and are eliminated from the body through both renal and fecal routes.[1] After a single dose of radiolabeled asenapine, approximately 90% of the dose is recovered, with about 50% in the urine and 40% in the feces.[2]
Direct Glucuronidation (Phase II Metabolism)
The principal metabolic pathway for asenapine is direct glucuronidation, a phase II metabolic reaction. This process is primarily catalyzed by the enzyme UDP-glucuronosyltransferase 1A4 (UGT1A4).[3] This reaction involves the covalent addition of a glucuronic acid moiety to the asenapine molecule, significantly increasing its water solubility and facilitating its excretion. The major metabolite formed through this pathway is asenapine N+-glucuronide .[4] In human plasma, conjugated metabolites, predominantly asenapine N+-glucuronide, account for over 70% of the circulating radioactivity following administration of radiolabeled asenapine.[4]
Oxidative Metabolism (Phase I Metabolism)
The second major route of asenapine biotransformation is oxidative metabolism, a phase I reaction series. This pathway is predominantly mediated by the cytochrome P450 (CYP) isoenzyme CYP1A2 .[5] To a lesser extent, CYP3A4 and CYP2D6 also contribute to the oxidative metabolism of asenapine.[6] The primary step in this pathway is N-demethylation, which results in the formation of N-desmethylasenapine .[3] This initial metabolite can then undergo further oxidative modifications, including hydroxylation, followed by conjugation reactions such as sulfation or further glucuronidation.[4]
Key Metabolites of Asenapine
Several metabolites of asenapine have been identified in plasma, urine, and feces. The most significant of these are detailed below.
| Metabolite Name | Parent Pathway(s) | Formation Enzymes | Pharmacological Activity |
| Asenapine N+-glucuronide | Direct Glucuronidation | UGT1A4 | Inactive |
| N-desmethylasenapine | N-demethylation (Oxidative) | CYP1A2 (major), CYP3A4, CYP2D6 (minor) | Inactive |
| Asenapine 11-O-sulfate | Oxidation, Sulfation | CYP enzymes, Sulfotransferases | Inactive |
| N-desmethylasenapine-N-carbamoyl-glucuronide | N-demethylation, Glucuronidation | CYP1A2, UGTs | Inactive |
| 11-hydroxyasenapine (B583361) | Oxidation | CYP enzymes | Inactive |
| 10,11-dihydroxyasenapine | Oxidation | CYP enzymes | Inactive |
| 10,11-dihydroxy-N-desmethylasenapine | N-demethylation, Oxidation | CYP1A2, other CYPs | Inactive |
Quantitative Analysis of Asenapine and its Metabolites
The quantification of asenapine and its metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and robust analytical technique employed for this purpose.
Relative Abundance of Circulating Metabolites in Plasma
| Compound | Percentage of Total Drug-Related Material in Plasma (Approximate) |
| Asenapine | Minor component |
| Asenapine N+-glucuronide | Principal circulating metabolite |
| N-desmethylasenapine | Circulating metabolite |
| N-desmethylasenapine-N-carbamoyl-glucuronide | Circulating metabolite |
| Asenapine 11-O-sulfate | Circulating metabolite |
| Other polar metabolites | >70% of circulating radioactivity is associated with conjugated metabolites[4] |
Excretion Profile of Asenapine and its Metabolites
| Matrix | Percentage of Administered Dose (Approximate) | Major Metabolites Detected |
| Urine | ~50% | Asenapine N+-glucuronide, N-desmethylasenapine-N-carbamoylglucuronide, 11-hydroxyasenapine (conjugated), 10,11-dihydroxyasenapine (conjugated)[4] |
| Feces | ~40% | Unchanged Asenapine, Asenapine N+-glucuronide, and other metabolites[4] |
Experimental Protocols
Quantification of Asenapine and its Metabolites in Human Plasma using LC-MS/MS
This protocol outlines a general procedure for the simultaneous determination of asenapine, N-desmethylasenapine, and asenapine-N+-glucuronide in human plasma.
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 300 µL of human plasma in a microcentrifuge tube, add an appropriate internal standard (e.g., deuterated asenapine).
-
Add 500 µL of 5.0 mM ammonium (B1175870) acetate (B1210297) buffer (pH 9.0).
-
Vortex the sample for 10 seconds.
-
Add 3.0 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Freeze the aqueous (lower) layer in a dry ice/methanol bath.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.[3]
b. Chromatographic Conditions
-
Column: A reversed-phase column, such as a Chromolith Performance RP-18e (100 x 4.6 mm).[3]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 5.0 mM ammonium acetate with 0.1% formic acid). A typical isocratic mobile phase could be acetonitrile:5.0 mM ammonium acetate with 0.1% formic acid (90:10, v/v).[3]
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.[3]
c. Mass Spectrometric Conditions
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Asenapine: m/z 286.1 → 166.0
-
Asenapine-d3 (Internal Standard): m/z 290.0 → 166.1[3]
-
d. Validation Parameters
The method should be validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.[3]
In Vitro CYP Inhibition Assay
This protocol describes a method to assess the inhibitory potential of asenapine on major CYP450 enzymes using human liver microsomes.
a. Incubation Mixture
-
Prepare a reaction mixture containing:
-
Pooled human liver microsomes (e.g., 0.2 mg/mL protein).
-
A phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4).
-
A specific CYP probe substrate (e.g., caffeine (B1668208) for CYP1A2, testosterone (B1683101) for CYP3A4).
-
Varying concentrations of asenapine or a vehicle control.
-
b. Reaction Initiation and Termination
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate at 37°C for a specific time (e.g., 10-20 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).[7]
c. Sample Analysis
-
Centrifuge the terminated reaction mixture to precipitate proteins.
-
Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
d. Data Analysis
-
Calculate the rate of metabolite formation at each asenapine concentration.
-
Determine the IC50 value (the concentration of asenapine that causes 50% inhibition of the enzyme activity).
-
Perform kinetic analysis (e.g., Dixon or Lineweaver-Burk plots) to determine the mechanism of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki).[1]
Visualizations
Asenapine Metabolic Pathways
Caption: Major metabolic pathways of asenapine.
Experimental Workflow for Metabolite Quantification
References
- 1. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and excretion of asenapine in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Identification of Asenapine Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar I disorder. As with any pharmaceutical compound, understanding its stability and degradation profile is crucial for ensuring product quality, safety, and efficacy. This technical guide provides a comprehensive overview of the identified degradation products of Asenapine, detailing the conditions under which they form, the analytical methodologies for their identification, and their proposed degradation pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis and formulation of Asenapine.
Forced degradation studies, conducted under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines, are essential in identifying potential degradation products that may arise during the manufacturing, storage, and administration of a drug product.[1] In the case of Asenapine, studies have revealed its susceptibility to degradation under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions, leading to the formation of several degradation products.[2][3][4]
Identified Degradation Products of Asenapine
Recent research has successfully identified and characterized five primary degradation products of Asenapine, designated as DP-1 through DP-5.[2][3][5] These products are formed under specific stress conditions and have been elucidated using advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][3]
The identified degradation products are as follows:
-
DP-1: 11-chloro-3a,12b-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole[2][5]
-
DP-2: 3-(3-chloro-6-methylidenecyclohexa-2,4-dien-1-yl)-4-(cyclohexa-1,4-dien-1-yl)-1-methylpyrrolidine[2][5]
-
DP-3: 5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole 2-oxide[2][5]
-
DP-4: 2-(1-methyl-4-phenylpyrrolidin-3-yl)cyclohexa-2,5-dien-1-ol[2][5]
-
DP-5: 13-(cyclohexa-1,3-dien-1-yl)-1-methyl-4-(6-methylidenecyclohexa-1,4-dien-1-yl)pyrrolidine[2][5]
Quantitative Analysis of Asenapine Degradation
The extent of Asenapine degradation and the formation of its degradation products are highly dependent on the nature and severity of the stress conditions applied. Quantitative analysis from forced degradation studies provides critical data for understanding the stability of the drug substance.
Table 1: Summary of Asenapine Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameters | Asenapine Degraded (%) | Degradation Products Formed | Reference |
| Acid Hydrolysis | 1 M HCl, 80°C, 24 h | 13.58 | DP-1, DP-4 | [3][4] |
| Base Hydrolysis | 1 M NaOH, 80°C, 24 h | 9.39 | DP-1, DP-2, DP-5 | [3] |
| Oxidative Degradation | 30% H₂O₂, 80°C, 24 h | 7.7 | DP-3 | [3] |
| Thermal Degradation | 105°C, 14 h | 1.41 | Fumaric acid, N-oxide | [4] |
| Photolytic Degradation | 1.2 million lux hours, 200 W h/m² | 0.049 | Not specified | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of degradation studies. The following sections outline the experimental protocols for the key experiments cited in this guide.
Forced Degradation Studies
Forced degradation studies were conducted to intentionally degrade Asenapine under various stress conditions to generate its potential degradation products.[2][3]
1. Acid Hydrolysis:
-
Procedure: 1 mL of Asenapine stock solution (1000 µg/mL) was mixed with 1 mL of 1 M hydrochloric acid in a 10 mL volumetric flask. The mixture was heated at 80°C for 24 hours.[3]
-
Neutralization: Before analysis, the solution was neutralized with an equivalent amount of 1 M sodium hydroxide (B78521).[3]
2. Base Hydrolysis:
-
Procedure: 1 mL of Asenapine stock solution (1000 µg/mL) was mixed with 1 mL of 1 M sodium hydroxide in a 10 mL volumetric flask. The mixture was heated at 80°C for 24 hours.[3]
-
Neutralization: Before analysis, the solution was neutralized with an equivalent amount of 1 M hydrochloric acid.[3]
3. Oxidative Degradation:
-
Procedure: 1 mL of Asenapine stock solution (1000 µg/mL) was mixed with 1 mL of 30% hydrogen peroxide in a 10 mL volumetric flask. The mixture was heated at 80°C for 24 hours.[3]
-
Sample Preparation: After exposure, the sample was diluted to volume with the diluent for analysis.[3]
4. Thermal Degradation:
-
Procedure: A 10 mg sample of Asenapine was placed in a 10 mL volumetric flask and subjected to dry heat in a hot air oven at 105°C for 14 hours.[4]
5. Photolytic Degradation:
-
Procedure: Asenapine samples were exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, following ICH Q1B guidelines.[4][6] A 1mm drug layer was prepared for photostability testing and compared with a control sample shielded from light.[2]
Analytical Methodology: LC-MS/MS
The identification and characterization of Asenapine and its degradation products were performed using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.1% orthophosphoric acid, acetonitrile, and methanol (B129727) in a ratio of 50:30:20 (v/v/v) was used in isocratic mode.[2][3]
-
Injection Volume: 20 µL[3]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[3]
-
Mass Range: 0–500 Da[3]
-
Gas: High purity nitrogen was used as both nebulizer and auxiliary gas.[3]
-
Fragmentation: Collision-Induced Dissociation (CID) was used to generate fragment ions for structural elucidation.
Visualizations: Degradation Pathways and Experimental Workflow
Proposed Degradation Pathway of Asenapine
The following diagram illustrates the proposed degradation pathways of Asenapine under different stress conditions, leading to the formation of the identified degradation products.
Caption: Proposed degradation pathways of Asenapine under stress conditions.
Experimental Workflow for Degradation Product Identification
The logical workflow for the identification and characterization of Asenapine's degradation products is depicted in the following diagram.
References
Technical Guide: Asenapine N-oxide and Desmethyl Impurity Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder. As with any pharmaceutical compound, the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. This technical guide focuses on two key related substances of Asenapine: Asenapine N-oxide and N-desmethyl Asenapine. These compounds can arise during the synthesis of the active pharmaceutical ingredient (API), as degradation products, or as metabolites. This document provides an in-depth overview of their characteristics, analytical quantification, and the regulatory context for their control.
Physicochemical and Regulatory Data
The following table summarizes key data for Asenapine and its N-oxide and desmethyl impurities. The acceptance criteria are based on the International Council for Harmonisation (ICH) guidelines for new drug products, which set thresholds for reporting, identification, and qualification of impurities.
| Parameter | Asenapine | Asenapine N-oxide | N-desmethyl Asenapine |
| Chemical Name | (3aR,12bR)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole | (3aR,12bR)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole 2-oxide | (3aR,12bR)-5-Chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole |
| CAS Number | 65576-45-6 | 128949-51-9[][2] | 128915-56-0[][3] |
| Molecular Formula | C₁₇H₁₆ClNO | C₁₇H₁₆ClNO₂ | C₁₆H₁₄ClNO |
| Molecular Weight | 285.77 g/mol | 301.77 g/mol [2] | 271.74 g/mol |
| ICH Reporting Threshold | - | ≥ 0.05% | ≥ 0.05% |
| ICH Identification Threshold | - | ≥ 0.10% | ≥ 0.10% |
| ICH Qualification Threshold | - | ≥ 0.15% | ≥ 0.15% |
Analytical Methodologies for Impurity Quantification
A robust, stability-indicating analytical method is essential for the accurate quantification of Asenapine N-oxide and desmethyl Asenapine. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV detection are the most common techniques employed.
UPLC-UV Method for Asenapine and its Impurities
This section details a validated UPLC method for the simultaneous determination of Asenapine and its related impurities, including the N-oxide and desmethyl variants.
3.1.1. Chromatographic Conditions
| Parameter | Conditions |
| Column | Acquity BEH Shield RP18 (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.01 M Potassium dihydrogen phosphate (B84403) buffer with tetra-n-butyl ammonium (B1175870) hydrogen sulphate (pH 2.2) |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient Elution | Time (min) / %B: 0/5, 7/5, 22/20, 35/50, 38/50, 39/90, 44/90, 45/5, 62/5[4] |
| Flow Rate | 0.2 mL/min[4] |
| Column Temperature | 35 °C[4] |
| Detection Wavelength | 228 nm[4] |
| Injection Volume | 2 µL[4] |
3.1.2. Method Validation Summary
The following table presents a summary of the validation parameters for the UPLC method, demonstrating its suitability for the quantification of Asenapine N-oxide and desmethyl Asenapine.
| Parameter | Asenapine N-oxide | N-desmethyl Asenapine |
| Limit of Detection (LOD) | 0.015 µg/mL | 0.015 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL | 0.05 µg/mL |
| Linearity Range | 0.05 - 3.2 µg/mL | 0.05 - 3.2 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% | < 2.0% |
Data compiled from published studies on Asenapine impurity profiling.[4]
Experimental Protocols
Preparation of Standard and Sample Solutions for UPLC Analysis
4.1.1. Diluent Preparation A mixture of water and acetonitrile in a 50:50 (v/v) ratio is typically used as the diluent.
4.1.2. Standard Solution Preparation
-
Accurately weigh and transfer about 5 mg of each impurity reference standard (Asenapine N-oxide, N-desmethyl Asenapine) into separate 50 mL volumetric flasks.
-
Add approximately 25 mL of diluent and sonicate to dissolve.
-
Dilute to volume with the diluent and mix well.
-
Further dilute these stock solutions to achieve a final concentration within the linear range of the method (e.g., 1 µg/mL).
4.1.3. Sample Preparation (Asenapine Sublingual Tablets)
-
Weigh and finely powder a representative number of Asenapine sublingual tablets.
-
Accurately weigh a portion of the powder equivalent to one tablet's dosage and transfer it to a suitable volumetric flask.
-
Add a volume of diluent representing about 70% of the flask's capacity.
-
Sonicate for approximately 20 minutes with intermittent shaking to ensure complete dissolution of the drug.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection into the UPLC system.
Synthesis of Impurity Standards
Reference standards for Asenapine N-oxide and N-desmethyl Asenapine are commercially available from several specialized suppliers. The synthesis of these impurities for use as standards requires carefully controlled chemical reactions.
4.2.1. Synthesis of Asenapine N-oxide Asenapine N-oxide can be synthesized by the controlled oxidation of Asenapine. A common laboratory-scale method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable organic solvent like dichloromethane (B109758) at a controlled temperature. The reaction progress is monitored by TLC or HPLC, and the product is isolated and purified using chromatographic techniques.
4.2.2. Synthesis of N-desmethyl Asenapine The N-demethylation of Asenapine can be achieved using various reagents. A common method involves the use of a chloroformate reagent, such as 1-chloroethyl chloroformate (ACE-Cl), followed by methanolysis. This two-step process, known as the von Braun reaction, effectively removes the methyl group from the tertiary amine of Asenapine. The resulting secondary amine, N-desmethyl Asenapine, is then purified by chromatography.
Note: The synthesis of impurity standards should be performed by experienced chemists in a controlled laboratory setting. The final products must be thoroughly characterized to confirm their identity and purity.
Visualizations
Asenapine Metabolic Pathway
The following diagram illustrates the primary metabolic pathways of Asenapine in humans. The major routes of metabolism are direct glucuronidation and oxidative metabolism, which includes N-demethylation.
Caption: Asenapine is primarily metabolized via glucuronidation and oxidative pathways.
Experimental Workflow for Impurity Profiling
This diagram outlines a typical workflow for the identification and quantification of impurities in a pharmaceutical product, such as Asenapine tablets.
Caption: A generalized workflow for the analysis of impurities in Asenapine drug products.
Conclusion
The control of Asenapine N-oxide and N-desmethyl Asenapine is a critical component of ensuring the quality, safety, and efficacy of Asenapine-containing drug products. This technical guide has provided a comprehensive overview of the key aspects related to these impurities, including their physicochemical properties, validated analytical methodologies for their quantification, and a summary of experimental protocols. The provided visualizations of the metabolic pathway and a typical impurity profiling workflow serve to further elucidate these complex processes. Adherence to the principles and methods outlined herein is essential for researchers, scientists, and drug development professionals working with Asenapine.
References
Asenapine's Phenolic Metabolites: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asenapine is a second-generation atypical antipsychotic utilized in the management of schizophrenia and bipolar I disorder.[1][2] Its therapeutic efficacy is attributed to its complex pharmacodynamic profile, characterized by high affinity for a broad range of serotonin (B10506), dopamine (B1211576), α-adrenergic, and histamine (B1213489) receptors.[3][4] Asenapine undergoes extensive metabolism in the body, leading to the formation of numerous metabolites, including phenolic derivatives.[5][6] This technical guide provides a comprehensive overview of the current understanding of asenapine's phenolic metabolites, focusing on their generation, pharmacological activity (or lack thereof), and the experimental methodologies employed to characterize such compounds in neuroscience research. While the parent drug, asenapine, is the primary active moiety, an understanding of its metabolic fate is crucial for a complete pharmacological profile.[7]
Metabolism of Asenapine
Asenapine is primarily metabolized in the liver through two main pathways: direct glucuronidation and oxidative metabolism followed by demethylation.[5][6][8]
-
Direct Glucuronidation: This process is predominantly mediated by the enzyme UDP-glucuronosyltransferase 1A4 (UGT1A4).[5][9][10][11] This pathway leads to the formation of asenapine-N+-glucuronide, a major metabolite.[7]
-
Oxidative Metabolism and Demethylation: Cytochrome P450 enzymes, particularly CYP1A2, are the main drivers of this pathway.[5][12] To a lesser extent, CYP3A4 and CYP2D6 are also involved.[11] This process results in the formation of various metabolites, including N-desmethylasenapine. Subsequent oxidation can lead to the formation of phenolic metabolites, which are then often conjugated (e.g., glucuronidation or sulfation) for excretion.[7]
Pharmacological Activity of Phenolic Metabolites
A critical aspect of drug development is the characterization of metabolite activity. Extensive research on asenapine has consistently indicated that its metabolites, including the phenolic derivatives, are pharmacologically inactive.[5][6][11][13] These metabolites exhibit significantly lower affinity for the target receptors compared to the parent compound, asenapine, and are not believed to contribute to its therapeutic effects.[14]
Quantitative Data
The following tables summarize the receptor binding affinities for the parent compound, asenapine. To date, specific quantitative binding data for the phenolic metabolites of asenapine have not been published in peer-reviewed literature, reflecting their generally accepted lack of significant pharmacological activity.
Table 1: Asenapine Receptor Binding Affinities (Ki, nM)
| Receptor Family | Receptor Subtype | Asenapine Ki (nM) | Phenolic Metabolites Ki (nM) |
|---|---|---|---|
| Serotonin | 5-HT1A | 2.5 | No data available |
| 5-HT1B | 4.0 | No data available | |
| 5-HT2A | 0.06 | No data available | |
| 5-HT2B | 0.16 | No data available | |
| 5-HT2C | 0.03 | No data available | |
| 5-HT5A | 1.6 | No data available | |
| 5-HT6 | 0.25 | No data available | |
| 5-HT7 | 0.13 | No data available | |
| Dopamine | D1 | 1.4 | No data available |
| D2 | 1.3 | No data available | |
| D3 | 0.42 | No data available | |
| D4 | 1.1 | No data available | |
| Adrenergic | α1 | 1.2 | No data available |
| α2 | 1.2 | No data available | |
| Histamine | H1 | 1.0 | No data available |
| H2 | 6.2 | No data available |
Data for asenapine compiled from various sources.[4]
Experimental Protocols
The determination of the pharmacological activity of compounds like asenapine and its metabolites involves a series of in vitro and in vivo experiments.
In Vitro Assays
1. Radioligand Binding Assay
This is the gold standard method to determine the affinity of a compound for a specific receptor.[15][16]
-
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., a phenolic metabolite of asenapine) for a target receptor.
-
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (a compound with known high affinity for the receptor) for binding to the receptor.
-
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cell lines or tissue homogenates.[17]
-
Incubation: Membranes are incubated with a fixed concentration of a radioligand and varying concentrations of the test compound.
-
Separation: Bound radioligand is separated from free radioligand by rapid filtration.[17]
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[17]
-
2. Functional Assays (e.g., GTPγS Binding Assay)
Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.[2][18]
-
Objective: To measure the functional consequence of a ligand binding to a G-protein coupled receptor (GPCR).
-
Principle: For many GPCRs, agonist binding promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this activation.[19][20]
-
General Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay.
-
Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of GDP and a fixed concentration of [35S]GTPγS.
-
Separation: Bound [35S]GTPγS is separated from the free form by filtration.
-
Detection: The amount of radioactivity is quantified.
-
Data Analysis: An increase in [35S]GTPγS binding in the presence of the test compound indicates agonist activity. A lack of effect on basal binding but inhibition of agonist-stimulated binding indicates antagonist activity.
-
In Vivo Models
Phencyclidine (PCP)-Induced Animal Model of Schizophrenia
This is a widely used pharmacological model to study the positive, negative, and cognitive symptoms of schizophrenia.[1][21][22][23][24]
-
Objective: To assess the potential antipsychotic-like effects of a test compound.
-
Principle: PCP, a non-competitive NMDA receptor antagonist, induces behavioral abnormalities in rodents that mimic symptoms of schizophrenia in humans. These include hyperlocomotion (modeling positive symptoms), social withdrawal (modeling negative symptoms), and cognitive deficits.[1][22]
-
General Protocol:
-
Induction: Rodents (typically rats) are administered PCP to induce the schizophrenia-like phenotype.
-
Treatment: Animals are then treated with the test compound, a vehicle control, or a reference antipsychotic.
-
Behavioral Testing: A battery of behavioral tests is conducted, which may include:
-
Data Analysis: The ability of the test compound to reverse or attenuate the PCP-induced behavioral deficits is evaluated.
-
Signaling Pathways
Asenapine, like other atypical antipsychotics, exerts its effects through complex interactions with multiple neurotransmitter systems. The primary mechanism is believed to involve a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.
-
Dopaminergic Pathways: Blockade of D2 receptors in the mesolimbic pathway is thought to mediate the antipsychotic effects on positive symptoms.
-
Serotonergic Pathways: Antagonism of 5-HT2A receptors is believed to increase dopamine release in certain brain regions, including the prefrontal cortex, which may contribute to the improvement of negative and cognitive symptoms and a lower incidence of extrapyramidal side effects.
-
Other Receptors: Asenapine's high affinity for numerous other serotonin, adrenergic, and histamine receptors likely contributes to its overall clinical profile, including its side-effect profile (e.g., sedation via H1 antagonism).
Conclusion
The available evidence strongly suggests that the phenolic and other metabolites of asenapine are pharmacologically inactive and do not contribute to its therapeutic effects. While direct quantitative data on these specific metabolites are lacking in the public domain, the established metabolic pathways and the consistent findings of their inactivity provide a clear picture for researchers. The experimental protocols outlined in this guide represent the standard methodologies used in neuroscience and drug development to characterize the pharmacological profile of new chemical entities and their metabolites. For researchers investigating asenapine, the focus remains appropriately on the parent compound as the source of its clinical efficacy.
References
- 1. Phencyclidine-induced stereotyped behaviour and social isolation in rats: a possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. genesight.com [genesight.com]
- 10. Glucuronidation of the second-generation antipsychotic clozapine and its active metabolite N-desmethylclozapine. Potential importance of the UGT1A1 A(TA)7TAA and UGT1A4 L48V polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asenapine and iloperidone decrease the expression of major cytochrome P450 enzymes CYP1A2 and CYP3A4 in human hepatocytes. A significance for drug-drug interactions during combined therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. addi.ehu.es [addi.ehu.es]
- 20. Mechanisms of G protein activation via the D2 dopamine receptor: evidence for persistent receptor/G protein interaction after agonist stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phencyclidine in the social interaction test: an animal model of schizophrenia with face and predictive validity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia [frontiersin.org]
- 24. criver.com [criver.com]
Asenapine Maleate: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of asenapine maleate (B1232345), an atypical antipsychotic medication. The document details its molecular structure, chemical formula, and key physicochemical properties. Furthermore, it outlines a representative synthetic protocol and illustrates its complex pharmacological profile through its receptor binding affinities and a signaling pathway diagram.
Molecular Structure and Formula
Asenapine maleate is the maleate salt of asenapine. The chemical entity asenapine belongs to the dibenzo-oxepino pyrrole (B145914) class.[1] The salt is formed by the combination of equimolar amounts of asenapine and maleic acid.[2]
The molecular formula for asenapine maleate is C₂₁H₂₀ClNO₅.[3] It is also represented as C₁₇H₁₆ClNO · C₄H₄O₄.[4][5]
Chemical Name: (3aRS,12bRS)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole (2Z)-2-butenedioate[4]
Structure:
Physicochemical and Pharmacological Data
The following tables summarize key quantitative data for asenapine maleate, including its general properties and receptor binding affinities, which are crucial for understanding its pharmacological profile.
Table 1: General Physicochemical Properties of Asenapine Maleate
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₀ClNO₅ | [3] |
| Molecular Weight | 401.84 g/mol | [4][5][6] |
| CAS Number | 85650-56-2 | [3][4][6] |
| Appearance | White to off-white solid/powder | [4][6] |
| Melting Point | 140°C | [7] |
| Water Solubility | 3.7 mg/mL | [1] |
| pKa | 8.6 | [1] |
Table 2: Receptor Binding Affinity of Asenapine
Asenapine's therapeutic effects are attributed to its interaction with a wide range of neurotransmitter receptors.[8] It acts as an antagonist at most of these receptors, with the exception of being a partial agonist at the 5-HT₁ₐ receptor.[9] The table below presents the binding affinities (Ki or pKi values) for various receptors. Lower Ki values and higher pKi values indicate stronger binding affinity.
| Receptor Family | Receptor Subtype | Ki (nM) | pKi | Reference |
| Serotonin (B10506) (5-HT) | 5-HT₁ₐ | 2.5 | 8.6 | [2][9] |
| 5-HT₁ₑ | 4.0 | 8.4 | [2][9] | |
| 5-HT₂ₐ | 0.06 | 10.2 | [2][9] | |
| 5-HT₂ₑ | 0.16 | 9.8 | [2][9] | |
| 5-HT₂C | 0.03 | 10.5 | [2][9] | |
| 5-HT₅ₐ | - | 8.8 | [9][10] | |
| 5-HT₆ | 1.6 | 9.5 | [2][9] | |
| 5-HT₇ | 0.13 | 9.9 | [2][9] | |
| Dopamine (B1211576) (D) | D₁ | 1.4 | 8.9 | [2][9] |
| D₂ | 1.3 | 8.9 | [9] | |
| D₃ | 0.42 | 9.4 | [2][9] | |
| D₄ | 1.1 | 9.0 | [9] | |
| Adrenergic (α) | α₁ | 1.2 | 8.9 | [2][9] |
| α₂ | 1.2 | - | [2] | |
| α₂ₐ | - | 8.9 | [9][10] | |
| α₂ₑ | - | 9.5 | [9][10] | |
| α₂C | - | 8.9 | [9][10] | |
| Histamine (B1213489) (H) | H₁ | 1.0 | 9.0 | [2][9] |
| H₂ | 6.2 | 8.2 | [2][9] |
Experimental Protocols
Synthesis of Asenapine Maleate
The synthesis of asenapine maleate can be achieved through various routes. A common method involves a multi-step process culminating in the formation of the asenapine base, followed by salt formation with maleic acid.[7][11]
Step 1: Cyclization to form the Lactam Intermediate
A precursor compound, such as 8-((methylamino)methyl)-10,11-dihydro-dibenzo[b,f]oxepine-10-carboxylic acid, undergoes a ring-closure reaction under acidic conditions to yield the trans-lactam intermediate, (3aS,12bS)-11-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one.[11]
Step 2: Reduction of the Lactam
The lactam intermediate is then reduced to form the asenapine base. This can be accomplished using a strong reducing agent like lithium aluminum hydride in a suitable solvent such as tetrahydrofuran.[10][11]
-
Procedure: To a solution of the lactam intermediate in an appropriate solvent (e.g., tetrahydrofuran), a reducing agent (e.g., lithium aluminum hydride) is added portion-wise at a controlled temperature (e.g., -25 to -20°C).[10] The reaction is monitored for completion using techniques like Thin Layer Chromatography (TLC).
Step 3: Salt Formation
The resulting asenapine base is dissolved in a solvent like ethanol (B145695) or isopropanol. A solution of maleic acid in a similar solvent system is then added with stirring.[7]
-
Procedure: The crude asenapine base is dissolved in ethanol. A solution of maleic acid (1 equivalent) in ethanol, potentially with a small amount of water, is added to the asenapine solution. The mixture is stirred, often overnight, to allow for crystallization. The resulting solid asenapine maleate is collected by filtration and dried under vacuum.[7]
Purification: The final product's purity can be assessed using High-Performance Liquid Chromatography (HPLC).[7]
Signaling Pathway and Mechanism of Action
The therapeutic efficacy of asenapine in conditions like schizophrenia and bipolar disorder is believed to be mediated through its combined antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[12] Its broad receptor-binding profile, where it acts as an antagonist at multiple serotonin, dopamine, adrenergic, and histamine receptors, contributes to its overall effects and side-effect profile.[8][13] For example, its high affinity for histamine H₁ receptors is associated with its sedative effects.[8]
The following diagram illustrates the primary mechanism of action of asenapine as a multi-receptor antagonist.
Caption: Asenapine's multi-receptor interaction profile.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Asenapine Maleate | 85650-56-2 [chemicalbook.com]
- 3. Asenapine Maleate | C21H20ClNO5 | CID 6917875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 阿塞那平马来酸盐 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. US8227623B2 - Process for the preparation of asenapine and intermediate products used in said process - Google Patents [patents.google.com]
- 8. What is the mechanism of Asenapine Maleate? [synapse.patsnap.com]
- 9. Asenapine - Wikipedia [en.wikipedia.org]
- 10. Asenapine synthesis - chemicalbook [chemicalbook.com]
- 11. CN105693735A - Preparation method of maleic acid asenapine - Google Patents [patents.google.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Inactive Metabolites of Asenapine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the inactive metabolites of the atypical antipsychotic drug Asenapine. Asenapine undergoes extensive and rapid metabolism, resulting in a wide array of metabolites, the vast majority of which do not contribute to the drug's therapeutic effect. Understanding these metabolic pathways and the resulting compounds is crucial for a complete pharmacological and safety assessment.
Metabolic Pathways of Asenapine
Asenapine is primarily cleared from the body through extensive hepatic metabolism. The activity of Asenapine is attributed almost entirely to the parent drug.[1][2] The metabolic processes are diverse, involving both Phase I and Phase II reactions. The two principal metabolic routes are direct glucuronidation (a Phase II reaction) and oxidative metabolism followed by N-demethylation (Phase I reactions).[2][3][4][5]
-
Direct Glucuronidation: This is a major pathway for Asenapine metabolism, primarily mediated by the enzyme UDP-glucuronosyltransferase 1A4 (UGT1A4).[2][3][6] This process leads to the formation of Asenapine N+-glucuronide, the most predominant circulating metabolite in plasma.[1][2][7]
-
Oxidative Metabolism: Cytochrome P450 (CYP) isoenzymes are responsible for the oxidative metabolism of Asenapine. The primary enzyme involved is CYP1A2, with minor contributions from CYP3A4 and CYP2D6.[3][5][8][9] These reactions lead to various hydroxylated metabolites and N-desmethylasenapine.
Following these initial transformations, many metabolites undergo further conjugation reactions, such as sulfation or additional glucuronidation, before excretion.[7] Approximately 90% of an administered dose is recovered, with about 50% in urine and 40% in feces.[2][7]
References
- 1. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. researchgate.net [researchgate.net]
- 4. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Metabolism and excretion of asenapine in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Influence of Long-Term Treatment with Asenapine on Liver Cytochrome P450 Expression and Activity in the Rat. The Involvement of Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantitative Analysis of Asenapine in Bulk Drug by RP-HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of Asenapine in bulk drug substance using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The described method is based on a compilation of validated procedures and is suitable for routine quality control and stability testing.
Introduction
Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[1][2][3] Accurate and precise quantification of Asenapine in bulk drug is crucial for ensuring its quality, safety, and efficacy. This application note describes a robust RP-HPLC method for the determination of Asenapine, developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][4]
Experimental
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector. The following tables summarize various chromatographic conditions reported in the literature for the analysis of Asenapine.
Table 1: Chromatographic Conditions for Asenapine Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Hiber C18 (250x4.6 mm, 5 µm)[5] | Inertsil ODS 3V (150x4.6 mm, 5 µm)[4] | Hypersil ODS C18 (250x4.6 mm, 5 µm) | Inertsil C8[2] |
| Mobile Phase | 0.05 M KH2PO4 : Acetonitrile (60:40 v/v), pH 2.7[5] | Acetonitrile : Water : OPA (550:450:1 v/v/v)[4] | Methanol | Phosphate buffer, water, and acetonitrile[2] |
| Flow Rate | 1.0 mL/min[5] | 1.5 mL/min[4] | 1.0 mL/min | 1.0 ml/min[2] |
| Detection Wavelength | 270 nm[5] | 270 nm[4] | 270 nm | 220 nm[2] |
| Injection Volume | 20 µL | 10 µL | 20 µL | Not Specified |
| Column Temperature | Ambient | Ambient | 25 °C[1] | Not Specified |
| Retention Time | 4.2 min[5] | 4.9 min[4] | 1.9 min[6] | Not Specified |
Method Validation Summary
The analytical methods have been validated according to ICH guidelines, demonstrating their suitability for the intended purpose. Key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 0-150 µg/mL[5] | 50-75 ppm[4] | 2-10 mg/ml | 10-100 µg/ml[6] |
| Correlation Coefficient (r²) | 0.999[5] | 0.999[4] | > 0.998[7] | 0.998[6] |
| Accuracy (% Recovery) | 98.9-100.2%[6] | 100.8%[4] | 98.07-101.28% | 90% to 110%[2] |
| Precision (%RSD) | Intraday: 0.53, Interday: 0.98[6] | 0.25%[4] | < 2.0%[8] | < 10% for impurities[2] |
| LOD | Not Specified | Not Specified | 0.1311 µg/mL | 29 ng/mL[9] |
| LOQ | Not Specified | Not Specified | 0.4329 µg/mL | 89 ng/mL[9] |
Detailed Protocol
This protocol is based on a representative RP-HPLC method for the quantification of Asenapine in bulk drug.
Materials and Reagents
-
Asenapine Maleate Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
-
Methanol (HPLC Grade)
Preparation of Solutions
Mobile Phase (0.05 M KH2PO4 : Acetonitrile, 60:40 v/v, pH 2.7):
-
Dissolve 6.8 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water to prepare a 0.05 M solution.
-
Mix 600 mL of the 0.05 M Potassium Dihydrogen Phosphate solution with 400 mL of Acetonitrile.
-
Adjust the pH of the mixture to 2.7 with Orthophosphoric Acid.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of Asenapine Maleate Reference Standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
Working Standard Solutions (10-150 µg/mL):
-
Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linearity range (e.g., 10, 25, 50, 75, 100, 125, and 150 µg/mL).
Sample Solution (100 µg/mL):
-
Accurately weigh 10 mg of the Asenapine bulk drug sample and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Procedure
-
Set up the HPLC system with the chromatographic conditions specified in Method 1 of Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solution.
-
Record the chromatograms and measure the peak area for Asenapine.
System Suitability
To ensure the validity of the analytical results, perform system suitability tests before sample analysis. The acceptance criteria are as follows:
-
Tailing Factor: Not more than 2.0
-
Theoretical Plates: Not less than 2000
-
%RSD of replicate injections: Not more than 2.0%
Data Analysis and Calculations
Construct a calibration curve by plotting the peak area of Asenapine against the concentration of the working standard solutions. Determine the concentration of Asenapine in the sample solution from the calibration curve using linear regression.
The amount of Asenapine in the bulk drug sample can be calculated using the following formula:
Where:
-
As = Peak area of Asenapine in the sample solution
-
Ar = Peak area of Asenapine in the standard solution
-
Cr = Concentration of the standard solution (µg/mL)
-
Cs = Concentration of the sample solution (µg/mL)
Visualizations
The following diagrams illustrate the key workflows in the quantitative analysis of Asenapine.
Caption: High-level experimental workflow for RP-HPLC analysis.
Caption: Workflow for the preparation of analytical solutions.
Stability-Indicating Nature
Forced degradation studies have been performed on Asenapine under various stress conditions, including acid and base hydrolysis, oxidation, thermal, and photolytic degradation.[10][11] The results from these studies indicate that the degradation products do not interfere with the quantification of the parent drug, demonstrating the stability-indicating nature of the RP-HPLC method.[6][10] For instance, under base hydrolysis, a degradation of 9.39% was observed, while oxidative degradation was found to be 7.7%, with the degradation products well-resolved from the Asenapine peak.[10]
Conclusion
The described RP-HPLC method is simple, rapid, precise, accurate, and stability-indicating for the quantitative determination of Asenapine in bulk drug.[6] The method is suitable for routine quality control analysis and can be readily implemented in analytical laboratories. The provided protocol and validation data serve as a comprehensive guide for researchers and professionals in the pharmaceutical industry.
References
- 1. mdpi.com [mdpi.com]
- 2. HPLC method development and validation for asenapine tablets. [wisdomlib.org]
- 3. ijpsr.com [ijpsr.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Stress Degradation Studies And Development And Validation Of Rp-Hplc Method For The Estimation Of Asenapine Maleate - Amrita Vishwa Vidyapeetham [amrita.edu]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Method Development and Validation of RP-HPLC for Estimation of Asenapine Maleate in Bulk drug and Tablet Dosage Form - IJPRS [ijprs.com]
- 9. academic.oup.com [academic.oup.com]
- 10. scispace.com [scispace.com]
- 11. informaticsjournals.co.in [informaticsjournals.co.in]
Application Note: Preparation of Asenapine Standard Solutions for Chromatographic Analysis
Introduction
Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[1] Accurate and precise quantification of Asenapine in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose, requiring the preparation of accurate standard solutions. This document provides a detailed protocol for the preparation of Asenapine standard solutions for use in chromatographic analysis.
Physicochemical Properties of Asenapine Maleate (B1232345)
A summary of the relevant physicochemical properties of Asenapine maleate is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆ClNO · C₄H₄O₄ | [2] |
| Molecular Weight | 401.84 g/mol | [2][3] |
| Appearance | White to off-white non-hygroscopic powder | [2][3] |
| Solubility | Soluble in methanol (B129727); sparingly soluble in 0.1M HCl; slightly soluble in water.[2][3][4] | |
| pKa | 8.6 | [2] |
Experimental Protocols
1. Preparation of Asenapine Stock Standard Solution (1000 µg/mL)
This protocol describes the preparation of a primary stock solution of Asenapine.
Materials:
-
Asenapine maleate reference standard
-
Analytical balance
-
10 mL volumetric flask (Class A)
-
Spatula
-
Ultrasonic bath
Procedure:
-
Accurately weigh approximately 10 mg of the Asenapine maleate reference standard.[2][5]
-
Quantitatively transfer the weighed standard to a 10 mL volumetric flask.
-
Add approximately 3 mL of methanol to the volumetric flask.[2][5]
-
Sonicate the flask for 10-15 minutes to ensure complete dissolution of the solid.[5]
-
Allow the solution to return to room temperature.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
This solution has a nominal concentration of 1000 µg/mL Asenapine.
2. Preparation of Working Standard Solutions
This protocol describes the preparation of a series of working standard solutions for calibration.
Materials:
-
Asenapine stock standard solution (1000 µg/mL)
-
Mobile phase (as used in the specific chromatographic method)
-
10 mL volumetric flasks (Class A)
-
Calibrated micropipettes
Procedure:
-
Label a series of 10 mL volumetric flasks for each desired concentration level (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).[5]
-
Using a calibrated micropipette, transfer the appropriate volume of the 1000 µg/mL Asenapine stock solution into each volumetric flask as calculated.
-
Dilute to the 10 mL mark with the mobile phase.[5]
-
Stopper the flasks and invert several times to ensure proper mixing.
-
These working standard solutions are now ready for injection into the chromatography system.
Example Dilution Scheme:
| Target Concentration (µg/mL) | Volume of Stock Solution (1000 µg/mL) to be diluted to 10 mL |
| 0.1 | 1 µL |
| 0.5 | 5 µL |
| 1.0 | 10 µL |
| 5.0 | 50 µL |
| 10.0 | 100 µL |
| 20.0 | 200 µL |
Solution Stability
Asenapine standard solutions in methanol have been found to be stable for at least 24 hours at room temperature.[7] Another study has shown stability for up to 72 hours at 32°C.[8] It is recommended to prepare fresh working standard solutions daily for optimal results. Stock solutions should be stored under refrigeration and protected from light when not in use.
Chromatographic Conditions Summary
The following table summarizes typical chromatographic conditions reported in the literature for the analysis of Asenapine. The specific conditions should be optimized for the instrument and application.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | SunFire C18 (250 x 4.6 mm, 5 µm)[5] | Inertsil C8[1] | Hiber C18 (250 x 4.6 mm, 5 µm)[2] |
| Mobile Phase | 0.02 M Potassium dihydrogen phosphate: Acetonitrile (95:5, v/v), pH 3.5 adjusted with o-phosphoric acid[5] | Phosphate buffer, water, and acetonitrile[1] | 0.05 M Potassium dihydrogen phosphate: Acetonitrile (60:40, v/v), pH 2.7 adjusted with o-phosphoric acid[2] |
| Flow Rate | 1.0 mL/min[1][5] | 1.0 mL/min[1] | 1.0 mL/min[2] |
| Detection Wavelength | 232 nm[5] | 220 nm[1][9] | 270 nm[2] |
| Injection Volume | 20 µL[5] | Not specified | 20 µL[2] |
| Column Temperature | Ambient (25 ± 2 °C)[5] | Not specified | Ambient[2] |
| Retention Time | 5.51 min[5] | Not specified | 4.2 min[2] |
| Linearity Range | 0.1–20 µg/mL[5] | Not specified | 0–150 µg/mL[2] |
Visualizations
Caption: Workflow for Asenapine Standard Solution Preparation.
Caption: Logical Relationship of Standard Preparation.
References
- 1. HPLC method development and validation for asenapine tablets. [wisdomlib.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. saspublishers.com [saspublishers.com]
Quantitative Analysis of Asenapine and its Metabolites in Human Plasma by LC-MS/MS
Application Note and Protocol
This document provides a detailed methodology for the sensitive and selective quantification of asenapine (ASE) and its primary inactive metabolites, N-desmethyl asenapine (DMA) and asenapine-N-glucuronide (ASG), in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
Introduction
Asenapine is a second-generation antipsychotic medication used in the treatment of schizophrenia and bipolar I disorder.[1] It is extensively metabolized in the liver, primarily through two main pathways: direct glucuronidation by the enzyme UGT1A4 to form asenapine-N+-glucuronide (ASG), and oxidative metabolism, mainly by CYP1A2, to produce N-desmethylasenapine (DMA).[1][2] These metabolites are considered pharmacologically inactive.[1][3] Monitoring plasma concentrations of asenapine and its metabolites is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[1][4] The LC-MS/MS method described herein offers a robust and reliable approach for the simultaneous determination of these compounds in human plasma.[3][5]
Metabolic Pathway of Asenapine
Asenapine undergoes extensive metabolism, with the major routes being direct glucuronidation and N-demethylation.[4][6] The primary circulating metabolite is asenapine N+-glucuronide.[4]
Metabolic pathway of Asenapine.
Experimental Protocols
This validated LC-MS/MS method utilizes a liquid-liquid extraction (LLE) procedure for sample cleanup, followed by chromatographic separation and mass spectrometric detection.[1][3]
Materials and Reagents
-
Asenapine, N-desmethyl asenapine (DMA), and asenapine-N-glucuronide (ASG) reference standards
-
Asenapine-¹³C-d₃ (Internal Standard, IS)[3]
-
HPLC grade methanol (B129727) and acetonitrile
-
Analytical grade formic acid, ammonia, and ammonium (B1175870) acetate[3]
-
Methyl tert-butyl ether (MTBE)[3]
-
Deionized water (Milli-Q or equivalent)
-
Control human plasma (K₂-EDTA)[3]
Sample Preparation: Liquid-Liquid Extraction (LLE)
The LLE procedure is a simple and effective method for extracting asenapine and its metabolites from the plasma matrix.[1][3]
Sample preparation workflow.
Protocol:
-
Pipette 300 µL of human plasma (calibration standards, quality controls, or unknown samples) into a microcentrifuge tube.[3]
-
Add the internal standard, Asenapine-¹³C-d₃.[3]
-
Vortex the samples briefly.
-
Add 500 µL of 5.0 mM ammonium acetate buffer (pH adjusted to 9.0 with ammonia) and vortex again.[1][3]
-
Perform the liquid-liquid extraction by adding 3.0 mL of methyl tert-butyl ether (MTBE).[1][3]
-
Centrifuge the samples for 5 minutes at approximately 1800 x g.[1][3]
-
Freeze the aqueous (lower) layer using a dry ice bath and transfer the organic (upper) layer to a clean glass tube.[1]
-
Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.[1][3]
-
Reconstitute the dried residue with 500 µL of the mobile phase.[1][3]
-
Transfer the reconstituted sample to an autosampler vial for injection.[1]
LC-MS/MS Instrumentation and Conditions
Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[1]
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | Shimadzu LC-10ADvp or equivalent[1] |
| Column | Chromolith Performance RP-8e (100 mm × 4.6 mm)[1][5] |
| Mobile Phase | Acetonitrile:5.0 mM Ammonium Acetate:10% Formic Acid (90:10:0.1, v/v/v)[1][7] |
| Flow Rate | 0.9 mL/min[1] |
| Injection Volume | 5.0 µL[1][3] |
| Column Temperature | 40°C[1] |
| Autosampler Temp. | 4°C[1][3] |
| Run Time | Approximately 4.5 minutes[1][5] |
Table 2: Mass Spectrometry Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Asenapine (ASE) | 286.1 | 166.0[3][5] |
| Asenapine-¹³C-d₃ (IS) | 290.0 | 166.1[3][5] |
Method Validation Summary
The LC-MS/MS method has been validated for its performance characteristics.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.050 – 20.0 ng/mL[3][5] |
| Lower Limit of Quantitation (LLOQ) | 0.050 ng/mL[3][5] |
| Lower Limit of Detection (LOD) | 0.0025 ng/mL[3][5] |
| Intra-batch Precision (%CV) | ≤ 2.8%[1] |
| Inter-batch Precision (%CV) | ≤ 5.8%[1][3] |
| Intra-batch Accuracy | 94.1% – 99.5%[1] |
| Inter-batch Accuracy | 91.2% – 97.0%[1] |
| Mean Extraction Recovery (ASE) | 85.2% – 89.4%[1] |
| Matrix Effect (IS-normalized) | 1.03 – 1.05[1][3] |
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and selective protocol for the quantitative determination of asenapine and its major metabolites in human plasma. The simple liquid-liquid extraction procedure offers high and reproducible recovery, while the chromatographic and mass spectrometric conditions allow for the separation of the parent drug from its inactive metabolites.[1] This application note serves as a comprehensive guide for researchers in clinical and pharmaceutical settings, enabling reliable bioanalysis of asenapine for pharmacokinetic and drug metabolism studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and excretion of asenapine in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
Application Notes and Protocols for the Analysis of Asenapine in Sublingual Tablet Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asenapine is an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar I disorder.[1] It is formulated as a sublingual tablet to bypass extensive first-pass metabolism, which significantly reduces its oral bioavailability to less than 2%.[2][3] The sublingual route ensures a bioavailability of approximately 35%, with peak plasma concentrations occurring within 30 to 90 minutes.[3] Given its specific administration route and therapeutic importance, robust analytical methods are crucial for ensuring the quality, efficacy, and safety of asenapine sublingual tablet formulations.
These application notes provide detailed protocols and data for the analysis of asenapine in sublingual tablets, covering chromatographic and dissolution methods. Additionally, a summary of its mechanism of action is presented through a signaling pathway diagram.
I. Chromatographic Analysis of Asenapine
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for the quantification of asenapine and its related impurities in pharmaceutical formulations.[1]
Experimental Protocols
1. RP-HPLC Method for Asenapine Assay and Impurity Determination
This protocol is a composite of validated methods for the determination of asenapine and its process-related impurities.[4][5]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: Inertsil C8 (or equivalent C18 column, e.g., SunFire C18, 250 x 4.6 mm, 5 µm).[4][6]
-
Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile. Specific examples include:
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve asenapine maleate (B1232345) in methanol (B129727) to obtain a concentration of 1000 µg/mL.[2] Further dilute with the mobile phase to prepare working standards within the calibration range (e.g., 0.1-150 µg/mL).[2][5]
-
Sample Preparation (from Sublingual Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Transfer a portion of the powder equivalent to 5 mg of asenapine into a 10 mL volumetric flask.[6]
-
Add a suitable volume of methanol and sonicate for 15 minutes to ensure complete dissolution.[6]
-
Make up the volume with methanol and filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtrate with the mobile phase to achieve a final concentration within the calibration range.
-
-
2. UPLC Method for Stability-Indicating Analysis
This method is suitable for determining asenapine in the presence of its degradation products.[7]
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.
-
Chromatographic Conditions:
-
Column: Acquity BEH Shield RP18 (1.7 µm, 2.1 mm x 100 mm).[7]
-
Mobile Phase: Gradient elution using Acetonitrile, Methanol, and 0.01 M Potassium dihydrogen phosphate buffer (pH 2.2) containing tetra-n-butyl ammonium (B1175870) hydrogen sulphate as an ion-pairing agent.[7]
-
Flow Rate: 0.2 mL/min.[7]
-
Detection Wavelength: 228 nm.[7]
-
Column Temperature: 35 °C.[7]
-
-
Sample Preparation: Similar to the HPLC method, with final dilutions made in the mobile phase. Stress testing (acid, base, oxidative, thermal, and photolytic degradation) should be performed to demonstrate the stability-indicating nature of the method.[7]
Data Presentation: Chromatographic Method Parameters
| Parameter | RP-HPLC Method 1[5] | RP-HPLC Method 2[2] | RP-HPLC Method 3 | UPLC Method[7] |
| Linearity Range | 0-150 µg/mL | 0.1–14 µg/mL | 2-10 mg/ml | Not Specified |
| Correlation Coefficient (R²) | 0.999 | > 0.9998 | Not Specified | Not Specified |
| Accuracy (% Recovery) | Validated | Validated | 98.07-101.28% | >95% (mass balance) |
| Precision (%RSD) | Validated | Validated | Within limits | Validated |
| Limit of Detection (LOD) | Not Specified | Not Specified | 0.4329 (units not specified) | Specified for impurities |
| Limit of Quantitation (LOQ) | Not Specified | 25.03 ng/mL | 0.1311 (units not specified) | Specified for impurities |
II. In Vitro Dissolution Testing of Asenapine Sublingual Tablets
Dissolution testing is critical for assessing the in vitro release characteristics of asenapine from sublingual formulations, which is indicative of its potential in vivo performance.
Experimental Protocol
This protocol is based on established methods for asenapine sublingual tablets and films.[2][8]
-
Apparatus: USP Type II (Paddle) apparatus.[8]
-
Dissolution Medium: 900 mL of phosphate buffer (pH 6.8).[2][8]
-
Sampling Time Points: 5, 10, 15, 20, 30, 45, 60, 90, and 120 minutes.[2]
-
Sample Volume: 5 mL (replace with an equal volume of fresh, pre-warmed medium).[2]
-
Sample Processing: Filter the withdrawn samples through a 0.45 µm syringe filter.
-
Quantification: Determine the concentration of dissolved asenapine using a validated RP-HPLC method (as described in Section I).[2]
Data Presentation: Dissolution Study Results
| Formulation | Time (min) | % Drug Release | Reference |
| Optimized Sublingual Film (F4, F6, F8) | 6 | > 90% | [8] |
| Optimized Sublingual Film (F4, F6, F8) | 8-10 | ~100% | [8] |
| Asenapine Maleate-Nicotinamide Co-crystals (1:3) | 120 | Significantly enhanced vs. unprocessed drug | [2] |
III. Asenapine Mechanism of Action and Signaling Pathway
Asenapine is an atypical antipsychotic that acts as an antagonist at multiple neurotransmitter receptors.[9][10] Its therapeutic effects in schizophrenia and bipolar disorder are believed to be mediated through a combination of antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[11][12] Asenapine also exhibits high affinity for various other serotonin, dopamine, adrenergic, and histamine (B1213489) receptors.[9][12]
Visualization: Asenapine Signaling Pathway
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Asenapine: an atypical antipsychotic with atypical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC method development and validation for asenapine tablets. [wisdomlib.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijariie.com [ijariie.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Asenapine Maleate? [synapse.patsnap.com]
- 11. Asenapine (Saphris): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 12. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
Application Notes and Protocols for Stability-Indicating Assay of Asenapine
Introduction
Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder. To ensure the quality, safety, and efficacy of pharmaceutical products, regulatory agencies require the implementation of stability-indicating assay methods. These methods are crucial for determining the intrinsic stability of the drug substance and its compatibility with excipients. Forced degradation studies are an essential component of this process, providing insights into the potential degradation pathways and helping to develop and validate a robust stability-indicating analytical method.
This document provides detailed application notes and protocols for conducting forced degradation studies on Asenapine and for the development of a suitable stability-indicating assay method, primarily using High-Performance Liquid Chromatography (HPLC).
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. The goal is to generate degradation products to an extent that is sufficient for analytical method development and validation, typically aiming for 5-20% degradation.[1]
Experimental Protocol: Forced Degradation of Asenapine
The following protocols are based on established methods for the forced degradation of Asenapine.[2][3][4][5]
1.1. Preparation of Stock Solution: Prepare a stock solution of Asenapine maleate (B1232345) in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water, to a concentration of 1 mg/mL.
1.2. Stress Conditions:
-
Acid Hydrolysis:
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose the solid drug substance to sunlight for 24 hours or to UV light (254 nm) and fluorescent light in a photostability chamber.[2]
-
After exposure, prepare a solution of the stressed sample in the mobile phase to a final concentration of approximately 20-100 µg/mL.
-
1.3. Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.
Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance and drug product over time. For Asenapine, reverse-phase HPLC (RP-HPLC) is the most commonly employed technique.
Experimental Protocol: RP-HPLC Method for Asenapine and its Degradation Products
The following is a generalized RP-HPLC method based on several reported procedures.[2][4][6][7] Method optimization and validation are crucial for specific applications.
2.1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 or C8 (e.g., SunFire C18, 250 x 4.6 mm, 5 µm; Inertsil C8)[2][6] |
| Mobile Phase | A mixture of a buffer and an organic solvent. Examples include: - 0.02 M Potassium dihydrogen phosphate: Acetonitrile (95:05, v/v), pH 3.5 adjusted with phosphoric acid.[2] - Phosphate buffer (pH 6.8) and Acetonitrile.[6] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm, 232 nm, or 270 nm[2][6][8] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or 35°C[5] |
2.2. Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Data Presentation
The results of the forced degradation studies should be summarized to clearly indicate the extent of degradation under each stress condition and the retention times of the degradation products.
Table 1: Summary of Forced Degradation Studies for Asenapine
| Stress Condition | Time (h) | Temperature (°C) | % Recovery of Asenapine | Retention Time (RT) of Degradation Products (min) |
| Alkali Hydrolysis (1 N NaOH) | 24 | 80 | 91.70 | 6.086 |
| Acid Hydrolysis (1 N HCl) | 24 | 80 | 82.41 | 4.055, 6.028 |
| **Oxidative Degradation (3% H₂O₂) ** | 24 | RT | 98.46 | - |
| Dry Heat | 24 | 80 | 99.31 | - |
| Sunlight | 24 | RT | 99.07 | - |
Data adapted from a study by P. B. Deshpande et al. (2012).[2] Note: The absence of degradation product retention times indicates that no significant degradation was observed under these conditions in this particular study.
Visualization of Workflows and Pathways
Experimental Workflow
The overall workflow for conducting a stability-indicating assay for Asenapine is depicted below.
Caption: Experimental Workflow for Asenapine Forced Degradation Studies.
Asenapine Degradation Pathway
Forced degradation studies have identified several degradation products of Asenapine. A study by S. R. Budideti et al. characterized five degradation products (DPs) using LC-MS/MS.[3] The proposed degradation pathway can be visualized as follows.
Caption: Proposed Degradation Pathway of Asenapine under Stress Conditions.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers and scientists involved in the stability testing of Asenapine. The forced degradation studies are critical for understanding the degradation profile of the drug, while the stability-indicating HPLC method is essential for the accurate quantification of the drug and its impurities. The successful implementation of these methods will ensure the development of a safe, effective, and stable Asenapine drug product. It is imperative to validate the analytical method as per regulatory requirements to ensure its suitability for its intended purpose.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. informaticsjournals.co.in [informaticsjournals.co.in]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC method development and validation for asenapine tablets. [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Forced Degradation Study of Asenapine Under Stress Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[1] To ensure the stability, efficacy, and safety of a pharmaceutical product, regulatory bodies like the International Council for Harmonisation (ICH) require forced degradation studies.[2][3][4] These studies involve subjecting the drug substance to various stress conditions to identify potential degradation products and establish degradation pathways. This application note provides a detailed protocol for conducting a forced degradation study of Asenapine under hydrolytic, oxidative, thermal, and photolytic stress conditions, in accordance with ICH guidelines.[2][3]
The outcomes of these studies are crucial for the development of stability-indicating analytical methods, which are essential for the quality control of the drug substance and its formulations.[5][6][7] This document outlines the experimental procedures, data analysis, and visualization of the degradation workflow.
Experimental Protocols
Materials and Reagents
-
Asenapine pure drug
-
Hydrochloric acid (HCl), 1 M and 5 N
-
Sodium hydroxide (B78521) (NaOH), 1 M and 2 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid
-
Potassium dihydrogen phosphate
-
Water (HPLC grade)
-
Volumetric flasks
-
pH meter
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector
-
LC-MS/MS system for identification of degradation products
-
Thermostatically controlled water bath or oven
-
Photostability chamber
-
Analytical balance
Preparation of Stock and Standard Solutions
Prepare a stock solution of Asenapine at a concentration of 1000 µg/mL in a suitable diluent (e.g., mobile phase). From this stock solution, prepare working standard solutions at the desired concentration for HPLC analysis.
Forced Degradation Procedures
The goal of forced degradation is to achieve a degradation of approximately 10-15% of the active pharmaceutical ingredient.[2]
-
To 1 mL of the Asenapine stock solution (1000 µg/mL) in a 10 mL volumetric flask, add 1 mL of 1 M HCl.[3]
-
Heat the mixture at 80°C for 24 hours.[3]
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 1 M NaOH.
-
Dilute to the final volume with the diluent.
-
Analyze the sample by HPLC.
Alternative Protocol: Treat Asenapine with 5 mL of 5N Hydrochloric acid for 5 hours at room temperature, and then neutralize with 5ml of 5N Sodium hydroxide solution.[8]
-
To 1 mL of the Asenapine stock solution (1000 µg/mL) in a 10 mL volumetric flask, add 1 mL of 1 M NaOH.[3]
-
Heat the mixture at 80°C for 24 hours.[3]
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 1 M HCl.
-
Dilute to the final volume with the diluent.
-
Analyze the sample by HPLC.
Alternative Protocol: Treat Asenapine is treated with 5mL of 2N Sodium hydroxide for 2 hours at room temperature, and then neutralize with 5ml of 5N Hydrochloric acid solution.[8]
-
To 1 mL of the Asenapine stock solution (1000 µg/mL) in a 10 mL volumetric flask, add 1 mL of 30% H₂O₂.[3]
-
Heat the mixture at 80°C for 24 hours.[3]
-
After the incubation period, cool the solution to room temperature.
-
Dilute to the final volume with the diluent.
-
Analyze the sample by HPLC.
Alternative Protocol: Treat Asenapine with 5mL of 3% of H2O2 for 2 hours at room temperature.[8]
-
Place 10 mg of the solid Asenapine drug substance in a sealed 10 mL volumetric flask.
-
Expose the sample to dry heat in an oven at 105°C for 24 hours.[8]
-
After exposure, allow the sample to cool to room temperature.
-
Dissolve the sample in the diluent to achieve the desired concentration.
-
Analyze the sample by HPLC.
-
Expose the solid drug substance and a solution of Asenapine to UV light (e.g., 1.2 million lux hours) in a photostability chamber.
-
After exposure, prepare a solution of the solid sample in the diluent at the desired concentration.
-
Analyze both the solid and solution samples by HPLC.
Data Presentation
Summary of Asenapine Degradation
The extent of degradation of Asenapine under various stress conditions can vary based on the specific experimental parameters. The following tables summarize the percentage of degradation observed in different studies.
Table 1: Percentage Degradation of Asenapine under Stress Conditions (Study A) [8]
| Stress Condition | % Degradation |
| Acid Hydrolysis (5N HCl, 5 hrs, RT) | 2.17% |
| Base Hydrolysis (2N NaOH, 2 hrs, RT) | 0.02% |
| Oxidation (3% H₂O₂, 2 hrs, RT) | 0.55% |
| Thermal Degradation (105°C, 24 hrs) | 1.60% |
| Photolytic Degradation | 0.05% |
Table 2: Percentage Degradation of Asenapine under Stress Conditions (Study B) [3]
| Stress Condition | % Degradation |
| Base Hydrolysis | 9.39% |
| Oxidative Degradation | 7.7% |
Note: The discrepancy in degradation percentages between studies highlights the influence of experimental conditions such as reagent concentration, temperature, and duration of exposure.
Quantitative Analysis of Degradation Products
A stability-indicating UPLC method was used to separate and quantify the degradation products of Asenapine.[5] The following table summarizes the percentage of impurities and degradation products formed under different stress conditions.
Table 3: Percentage of Impurities and Degradation Products Formed Under Stress [5]
| Stress Condition | Fumaric Acid (%) | Desmethyl Asenapine (%) | N-oxide (%) | Total Degradation (%) | Mass Balance (%) |
| Acid Hydrolysis (0.1M HCl, 70°C, 24h) | 0.1215 | 0.0381 | ND | 0.2100 | 98.2 |
| Base Hydrolysis (0.1M NaOH, 70°C, 24h) | 0.0987 | 0.0385 | ND | 0.1989 | 97.5 |
| Water Hydrolysis (70°C, 24h) | 0.0903 | 0.0352 | 0.2534 | 0.3882 | 96.8 |
| Oxidative (30% H₂O₂, 70°C, 24h) | 0.1123 | 0.0398 | 0.3542 | 0.5896 | 95.1 |
| Thermal (105°C, 14h) | 0.6230 | 0.0320 | 0.6752 | 1.4100 | 98.7 |
| Photolytic (1.2 million lux hr UV light) | 0.0849 | 0.0406 | 0.0920 | 0.0490 | 99.7 |
ND: Not Detected
Visualization of Experimental Workflow and Degradation Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the forced degradation study of Asenapine.
Caption: Experimental workflow for the forced degradation of Asenapine.
Proposed Degradation Products
Several degradation products of Asenapine have been identified.[2][4] The following diagram illustrates the relationship between Asenapine and some of its known degradation products.
Caption: Asenapine and its identified degradation products.
Conclusion
This application note provides a comprehensive protocol for conducting forced degradation studies of Asenapine under various stress conditions. The presented data and workflows offer a valuable resource for researchers and scientists involved in the development and quality control of Asenapine. The significant degradation observed under oxidative and thermal stress conditions suggests that special care should be taken to protect the drug substance from these factors during manufacturing and storage. The development and validation of a stability-indicating method are crucial for accurately monitoring the purity and stability of Asenapine in its final dosage form.
References
- 1. tandfonline.com [tandfonline.com]
- 2. informaticsjournals.co.in [informaticsjournals.co.in]
- 3. scispace.com [scispace.com]
- 4. informaticsjournals.co.in [informaticsjournals.co.in]
- 5. researchgate.net [researchgate.net]
- 6. saspublishers.com [saspublishers.com]
- 7. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iajps.com [iajps.com]
Application Note
Abstract
This application note describes a robust and sensitive stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative determination of Asenapine and its process-related impurities and degradation products in pharmaceutical formulations. The method was developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The developed UPLC method is suitable for routine quality control analysis and stability studies of Asenapine in bulk drug and finished dosage forms.
Introduction
Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar I disorder.[1] Ensuring the purity and stability of the drug product is critical for its safety and efficacy. Analytical methods are required to separate and quantify Asenapine from its potential impurities, which can originate from the manufacturing process or degradation. This UPLC method provides a rapid and efficient means to monitor the quality of Asenapine formulations.
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. Asenapine was subjected to stress conditions including acid and base hydrolysis, oxidation, heat, and photolysis.[1][2] The method effectively separated the main peak from all degradation products, proving its suitability for stability testing.[2]
Experimental
Instrumentation:
A UPLC system equipped with a photodiode array (PDA) detector was used for this analysis.
Chromatographic Conditions:
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: UPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Acquity BEH Shield RP18 (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.01 M Potassium dihydrogen phosphate (B84403) buffer with tetra-n-butyl ammonium (B1175870) hydrogen sulphate, pH adjusted to 2.2 |
| Mobile Phase B | Acetonitrile and Methanol |
| Gradient Program | T(min)/%B: 0/5, 7/5, 22/20, 35/50, 38/50, 39/90, 44/90, 45/5, 62/5[2] |
| Flow Rate | 0.2 mL/min[2] |
| Column Temperature | 35 °C[2] |
| Detection Wavelength | 228 nm[2] |
| Injection Volume | Variable, typically 1-5 µL |
Preparation of Solutions:
-
Standard Solution: A stock solution of Asenapine reference standard was prepared by dissolving an accurately weighed amount in a suitable diluent. Working standard solutions were prepared by diluting the stock solution to the desired concentration.
-
Sample Solution: An appropriate amount of the Asenapine formulation was dissolved in the diluent to achieve a target concentration.
-
Placebo Solution: A placebo formulation, containing all excipients without the active pharmaceutical ingredient, was prepared in the same manner as the sample solution.
Results and Discussion
Method Validation:
The developed UPLC method was validated according to ICH guidelines. The validation parameters and their acceptance criteria are summarized in Table 2.
Specificity:
The method demonstrated excellent specificity. The Asenapine peak was well-resolved from its known impurities and degradation products. The peak purity of Asenapine was confirmed using a PDA detector, indicating no co-eluting peaks.[2]
Linearity:
The method was found to be linear over the concentration range of 0.1–20 μg/mL for Asenapine.[1][3] The correlation coefficient (r²) was greater than 0.999, indicating a strong linear relationship between concentration and peak area.[3]
Accuracy:
The accuracy of the method was determined by recovery studies. Known amounts of Asenapine were spiked into a placebo matrix at different concentration levels. The recovery values were within the range of 98.31% to 101.51%, demonstrating the high accuracy of the method.[1][3]
Precision:
The precision of the method was evaluated by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (RSD) for both repeatability and intermediate precision was found to be within the acceptable limits, indicating good precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
The LOD and LOQ for Asenapine and its related compounds were established based on the signal-to-noise ratio. The determined values demonstrate the high sensitivity of the method for detecting and quantifying trace impurities. For Asenapine, the LOD and LOQ have been reported to be as low as 1.143 µg/mL and 3.46 µg/mL, respectively, in some methods.[4]
Robustness:
The robustness of the method was evaluated by intentionally varying chromatographic parameters such as flow rate, column temperature, and mobile phase composition. The results showed that minor variations in these parameters did not significantly affect the chromatographic performance, indicating the reliability of the method for routine use.
Forced Degradation Studies:
Forced degradation studies revealed that Asenapine is susceptible to degradation under oxidative and thermal stress conditions.[2] Significant degradation was observed under these conditions, while the drug was relatively stable under acidic, basic, and photolytic stress.[2][5] The method was able to separate all degradation products from the parent drug, confirming its stability-indicating nature. A mass balance of >95% was achieved in all stress conditions.[2]
Table 2: Summary of Method Validation Data
| Validation Parameter | Result |
| Specificity | Method is specific and stability-indicating. |
| Linearity (Asenapine) | r² > 0.999 |
| Accuracy (% Recovery) | 98.31% - 101.51%[1][3] |
| Precision (% RSD) | < 2% |
| LOD (Asenapine) | 1.143 µg/mL[4] |
| LOQ (Asenapine) | 3.46 µg/mL[4] |
| Robustness | Method is robust for minor changes in chromatographic parameters. |
Protocols
Protocol 1: Preparation of Standard and Sample Solutions
-
Standard Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of Asenapine Maleate reference standard.
-
Transfer it into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent (e.g., a mixture of mobile phases).
-
-
Working Standard Solution Preparation (e.g., 10 µg/mL):
-
Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the diluent.
-
-
Sample Solution Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a target amount of Asenapine Maleate.
-
Transfer it to a suitable volumetric flask.
-
Add a portion of the diluent, sonicate to dissolve, and then dilute to volume.
-
Filter the solution through a 0.45 µm nylon filter before injection.
-
Protocol 2: UPLC System Operation and Analysis
-
Set up the UPLC system with the chromatographic conditions specified in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Perform a system suitability test by injecting the working standard solution multiple times. The system is deemed suitable if the %RSD of the peak area and retention time are within the specified limits.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the amount of Asenapine and its related compounds in the sample using the external standard method.
Diagrams
Caption: Experimental workflow for the UPLC analysis of Asenapine.
Conclusion
The developed and validated UPLC method is rapid, sensitive, specific, and stability-indicating for the determination of Asenapine and its related compounds. The method is suitable for routine quality control and stability monitoring of Asenapine in pharmaceutical manufacturing.
References
- 1. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
Solid-Phase Extraction of Asenapine from Biological Fluids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder. Accurate and reliable quantification of asenapine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the sample preparation of asenapine from complex biological fluids such as plasma and urine, offering high recovery and reduced matrix effects compared to traditional methods like liquid-liquid extraction (LLE). This document provides detailed application notes and protocols for the SPE of asenapine, along with a summary of its mechanism of action.
Mechanism of Action of Asenapine
Asenapine exerts its therapeutic effects through a complex interaction with a wide range of neurotransmitter receptors. Its primary mechanism is believed to be a combination of antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2] Asenapine exhibits high affinity for these and numerous other receptors, including various serotonin (5-HT1A, 5-HT1B, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7), dopamine (D1, D3, D4), adrenergic (α1, α2), and histamine (B1213489) (H1) receptors, while having no significant affinity for muscarinic cholinergic receptors.[3] This multi-receptor binding profile contributes to its efficacy in treating the positive and negative symptoms of schizophrenia and mood stabilization in bipolar disorder.
References
Application Note: Quantification of Asenapine in Lipid Nanoformulations
Introduction
Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[1][2] Due to its extensive first-pass metabolism and low oral bioavailability of less than 2%, alternative drug delivery systems are being actively explored to enhance its therapeutic efficacy.[3] Lipid nanoformulations, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), have emerged as promising strategies to improve the bioavailability of drugs like Asenapine by protecting them from degradation and facilitating their absorption.[1][4][5][6]
Accurate and reliable quantification of Asenapine within these complex lipid-based matrices is crucial for formulation development, quality control, and pharmacokinetic studies. This application note provides detailed protocols for the quantification of Asenapine in lipid nanoformulations using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely used and robust analytical technique. Additionally, an adapted UV-Vis spectrophotometric method is presented as a simpler, alternative approach for routine analysis.
Principle
The quantification of Asenapine in lipid nanoformulations typically involves a two-step process:
-
Extraction: The drug is first extracted from the lipid matrix of the nanoformulation. This is a critical step to ensure that the entire amount of the encapsulated drug is available for analysis and to remove potential interferences from the formulation excipients. Common extraction techniques include solvent extraction, often preceded by disruption of the nanoparticles.
-
Quantification: The concentration of the extracted Asenapine is then determined using a suitable analytical method.
-
HPLC-UV: This method separates Asenapine from other components in the sample based on its interaction with a stationary phase (column) and a mobile phase. The amount of Asenapine is then quantified by measuring its absorbance of UV light at a specific wavelength.[7][8]
-
UV-Vis Spectrophotometry: This technique relies on the principle that Asenapine absorbs UV light at a characteristic wavelength. The amount of light absorbed is directly proportional to the concentration of the drug in the solution.[9][10][11][12]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for Asenapine-loaded lipid nanoformulations as reported in the literature.
| Formulation Type | Lipid(s) | Surfactant(s) | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Analytical Method | Reference |
| NLCs | Glyceryl Monostearate, Capmul MCM | Gelucire 44/14 | 97.6 ± 2.48 | -20.0 ± 1.5 | 96.74 ± 1.28 | HPLC | [1] |
| SLNs | Compritol ATO 888 | Poloxamer 188 | 318.5 ± 3.2 | -29.75 ± (-0.92) | 53.13 ± 1.77 | Not Specified | [3] |
| SLNs | Not Specified | Tween 80 | 108.9 | Not Specified | 78.62 | Not Specified | [13] |
| NLCs | Not Specified | Not Specified | <150 | Not Specified | >90 | HPLC | [1] |
Experimental Protocols
Protocol 1: Quantification of Asenapine in Lipid Nanoformulations by RP-HPLC
This protocol is based on a validated stability-indicating RP-HPLC method.[7][8]
1. Materials and Reagents:
-
Asenapine maleate (B1232345) reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403)
-
Triethylamine
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Lipid nanoformulation containing Asenapine
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 column (e.g., Hyperclone BDS C18, 5 µm, 4.6 x 250 mm)[7][8]
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
3. Chromatographic Conditions:
-
Mobile Phase: 80:20 (v/v) mixture of potassium phosphate solution (containing 0.1% v/v triethylamine) and acetonitrile.[7][8]
-
Injection Volume: 20 µL[14]
-
Column Temperature: Ambient
4. Sample Preparation (Extraction of Asenapine):
-
Accurately weigh a specific amount of the lipid nanoformulation dispersion.
-
To determine the total drug content, lyse the nanoparticles by adding a suitable solvent like methanol and sonicate for 10 minutes.[14]
-
To determine the amount of unencapsulated (free) drug, centrifuge the nanoformulation dispersion at a high speed (e.g., 15,000 rpm) for a sufficient time to pellet the nanoparticles.[1]
-
Collect the supernatant containing the free drug.[1]
-
Dilute the supernatant or the lysed nanoparticle solution with the mobile phase to a suitable concentration within the calibration curve range.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection into the HPLC system.
5. Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of Asenapine maleate in a suitable solvent (e.g., methanol).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 20 µg/mL.[7][8]
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of Asenapine.
6. Calculation of Entrapment Efficiency:
The entrapment efficiency (EE%) can be calculated using the following formula:
EE (%) = [(Total Asenapine - Free Asenapine) / Total Asenapine] x 100[1]
Protocol 2: Quantification of Asenapine in Lipid Nanoformulations by UV-Vis Spectrophotometry
This protocol is an adaptation of a method for the determination of Asenapine in bulk and pharmaceutical formulations.[9]
1. Materials and Reagents:
-
Asenapine maleate reference standard
-
Methanol (spectroscopic grade)
-
Lipid nanoformulation containing Asenapine
2. Equipment:
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Centrifuge
-
Vortex mixer
3. Method:
4. Sample Preparation (Extraction of Asenapine):
-
Follow the same sample preparation steps as described in the HPLC protocol (Protocol 1, Step 4) to extract the total drug or the free drug. The final solvent for dilution should be methanol.
5. Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of Asenapine maleate in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 10 to 60 µg/mL.[9][12]
-
Measure the absorbance of each standard solution at 270 nm using methanol as a blank.
-
Construct a calibration curve by plotting the absorbance versus the concentration of Asenapine.
6. Quantification and Calculation:
-
Measure the absorbance of the prepared sample solution at 270 nm.
-
Determine the concentration of Asenapine in the sample by interpolating from the calibration curve.
-
Calculate the entrapment efficiency using the same formula as in the HPLC protocol.
Note: It is crucial to validate the analytical methods according to ICH Q2(R1) guidelines to ensure they are accurate, precise, and reliable for the intended purpose.[7][8]
Visualizations
Caption: Experimental workflow for Asenapine quantification.
Caption: Asenapine delivery via lipid nanoformulations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Asenapine maleate-loaded nanostructured lipid carriers: optimization and in vitro, ex vivo and in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Stability-Indicating RP-HPLC Method by a Statistical Optimization Process for the Quantification of Asenapine Maleate in Lipidic Nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Boosting the In Vivo Transdermal Bioavailability of Asenapine Maleate Using Novel Lavender Oil-Based Lipid Nanocapsules for Management of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. ijpsr.com [ijpsr.com]
Application Notes and Protocols: In Vitro Dissolution Testing of Asenapine Co-crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder. Asenapine maleate (B1232345), the commercially available salt form, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1][2] This low solubility can be a limiting factor for its oral bioavailability, which is less than 2% when swallowed and approximately 35% via sublingual administration.[1] Co-crystallization is a promising strategy to enhance the solubility and dissolution rate of poorly soluble active pharmaceutical ingredients (APIs) like asenapine, thereby potentially improving their bioavailability.[2][3]
These application notes provide a detailed protocol for the in vitro dissolution testing of asenapine co-crystals, enabling a comparative evaluation against the pure drug. The protocols are based on established methodologies and include details on dissolution conditions, sample analysis, and data presentation.
Data Presentation
The following table summarizes the comparative in vitro dissolution data of asenapine maleate and its co-crystals with various co-formers. The data demonstrates the enhanced dissolution profile of the co-crystals.
| Time (minutes) | Asenapine Maleate (% Dissolved) | Asenapine-Nicotinamide Co-crystal (% Dissolved) | Asenapine-Urea Co-crystal (% Dissolved) | Asenapine-Succinic Acid Co-crystal (% Dissolved) |
| 5 | ~10 | ~65 | ~60 | ~45 |
| 10 | ~15 | ~75 | ~70 | ~55 |
| 15 | ~20 | ~80 | ~78 | ~60 |
| 20 | ~22 | ~85 | ~82 | ~65 |
| 30 | ~25 | ~90 | ~88 | ~70 |
| 45 | ~28 | ~95 | ~92 | ~75 |
| 60 | ~30 | ~98 | ~95 | ~80 |
| 90 | ~32 | >99 | ~98 | ~85 |
| 120 | ~35 | >99 | >99 | ~88 |
Note: The data presented above is an approximate representation extracted from graphical data for illustrative purposes and may not reflect the exact values from the original study.
Experimental Protocols
Preparation of Asenapine Co-crystals (Solvent Evaporation Method)
This protocol describes a general method for preparing asenapine co-crystals. The specific co-former and molar ratio can be varied.
Materials:
-
Asenapine maleate
-
Co-former (e.g., nicotinamide, urea, succinic acid)
-
Ethanol (B145695) (or other suitable solvent)
-
Sonicator
-
Rotary evaporator
-
Oven
Procedure:
-
Weigh stoichiometric amounts of asenapine maleate and the selected co-former (e.g., 1:1, 1:2, or 1:3 molar ratio).
-
Dissolve both components in a minimal amount of ethanol in a round-bottom flask.
-
Sonicate the mixture for 30 minutes to ensure complete dissolution.
-
Rapidly remove the solvent using a rotary evaporator. Set the water bath temperature to 55°C and the rotation speed to 100 rpm.
-
Collect the resulting solid and dry it in an oven at 60°C to remove any residual solvent.
-
Characterize the formed co-crystals using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm their formation.
In Vitro Dissolution Testing
This protocol details the procedure for conducting the in vitro dissolution study of asenapine co-crystals.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle type)
Dissolution Medium:
-
900 mL of phosphate (B84403) buffer (pH 6.8).[1] For comparison with regulatory standards for asenapine maleate tablets, a pH 4.5 acetate (B1210297) buffer can also be used.
Test Conditions:
-
Temperature: 37 ± 0.5°C
-
Paddle speed: 75 rpm[1]
Procedure:
-
Place an accurately weighed amount of asenapine co-crystal (equivalent to 10 mg of asenapine maleate) into each dissolution vessel containing the pre-warmed dissolution medium.[1]
-
Start the dissolution apparatus.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, 60, 90, and 120 minutes).[1]
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of asenapine in the filtered samples using a validated analytical method, such as RP-HPLC.
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a validated RP-HPLC method for the quantification of asenapine in dissolution samples.[1]
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm × 4.6 mm, 5 µm)
Mobile Phase:
-
A mixture of phosphate buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a suitable ratio. The exact composition should be optimized for adequate separation.
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Detection wavelength: 269 nm
-
Column temperature: Ambient
Standard Preparation:
-
Prepare a stock solution of asenapine maleate (1000 µg/mL) in methanol.[1]
-
Prepare a series of working standard solutions by diluting the stock solution with the dissolution medium to cover the expected concentration range of the dissolution samples (e.g., 0.1–14 µg/mL).[1]
Sample Analysis:
-
Inject the filtered dissolution samples into the HPLC system.
-
Record the peak area of asenapine.
-
Calculate the concentration of asenapine in the samples by comparing the peak areas with those of the standard solutions.
-
Calculate the cumulative percentage of drug dissolved at each time point, correcting for the removed sample volumes.
Visualizations
Figure 1: Experimental workflow for in vitro dissolution testing of asenapine co-crystals.
Figure 2: Simplified signaling pathways antagonized by asenapine.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhancement of the Solubility of Asenapine Maleate Through the Preparation of Co-Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profile of 5-HT2A receptor involved in signaling cascades associated to intracellular inflammation and apoptosis in hepatocytes and its role in carbon tetrachloride-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enantiomeric Separation of Asenapine by Capillary Electrophoresis
Introduction
Asenapine is an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar I disorder.[1] The molecule possesses two chiral centers, resulting in the existence of enantiomeric pairs.[1][2] Due to the potential for differential pharmacological and toxicological profiles between enantiomers, the development of robust stereoselective analytical methods for their separation and quantification is crucial for drug development and quality control.[1] This application note describes a validated capillary electrophoresis (CE) method for the effective chiral separation of Asenapine enantiomers.
Principle
The enantiomeric separation of Asenapine is accomplished through cyclodextrin-modified capillary zone electrophoresis (CZE).[1][3] In this method, a chiral selector, specifically β-cyclodextrin (β-CD), is incorporated into the background electrolyte (BGE).[1][3] The enantiomers of Asenapine form transient diastereomeric inclusion complexes with the β-CD. These complexes exhibit different mobilities under the influence of an electric field, which facilitates their separation.[1] The resolution of the enantiomers is finely tuned by optimizing various experimental parameters, such as the concentration of the chiral selector, the composition and pH of the BGE, the applied voltage, and the temperature.[1][3]
Experimental Protocols
1. Materials and Reagents
-
Asenapine maleate (B1232345) standard
-
Tris(hydroxymethyl)aminomethane (TRIS)
-
Acetic acid
-
β-Cyclodextrin (β-CD)
-
Sodium hydroxide (B78521)
-
Methanol
-
Deionized water
2. Instrumentation and Apparatus
-
Capillary Electrophoresis (CE) system equipped with a UV detector
-
Fused silica (B1680970) capillary
-
pH meter
-
Sonicator
-
Vortex mixer
-
Microcentrifuge
-
0.45 µm syringe filter
3. Preparation of Solutions
-
Background Electrolyte (BGE): Prepare a 160 mM TRIS-acetate buffer with 7 mM β-CD at a pH of 3.5.[3]
-
Sample Solution:
-
Prepare a stock solution of Asenapine maleate in methanol.
-
Dilute the stock solution to the desired concentration with the BGE.[1]
-
-
Capillary Rinsing Solutions:
-
1 M Sodium Hydroxide
-
0.1 M Sodium Hydroxide
-
Deionized water
-
4. Capillary Conditioning Protocol
-
New Capillary Conditioning:
-
Conditioning Between Runs:
5. Electrophoretic Procedure
-
Set the capillary temperature to 20 °C.[3]
-
Introduce the prepared BGE into the capillary.
-
Inject the sample solution into the capillary.
-
Apply a voltage of 15 kV.[3]
-
Monitor the separation at an appropriate UV wavelength.
-
Identify the peaks corresponding to the Asenapine enantiomers based on their migration times.
-
Calculate the resolution (Rs) between the enantiomeric peaks using the formula:
-
Rs = 2(t₂ - t₁) / (w₁ + w₂)
-
Where t₁ and t₂ are the migration times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base.[1]
-
Data Presentation
| Parameter | Value | Reference |
| Capillary Electrophoresis System | ||
| Capillary Temperature | 20 °C | [3] |
| Applied Voltage | 15 kV | [3] |
| Background Electrolyte (BGE) | ||
| Composition | 160 mM TRIS-acetate with 7 mM β-CD | [3] |
| pH | 3.5 | [1][3] |
| Separation Performance | ||
| Resolution (Rs) | 2.40 ± 0.04 | [3] |
Visualizations
Caption: Experimental workflow for the chiral separation of Asenapine.
Caption: Simplified signaling pathway of Asenapine's mechanism of action.[4][5][6][7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Asenapine Maleate? [synapse.patsnap.com]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Receptor mechanisms of antipsychotic drug action in bipolar disorder – focus on asenapine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape of Asenapine in HPLC
This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor peak shape during the HPLC analysis of Asenapine. Below you will find frequently asked questions (FAQs) and troubleshooting advice in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for Asenapine in HPLC analysis?
Poor peak shape for Asenapine, which includes peak tailing, fronting, and splitting, can stem from several chemical and mechanical factors. The most prevalent causes include:
-
Secondary Silanol (B1196071) Interactions: Asenapine, a basic compound, can interact with residual acidic silanol groups on silica-based HPLC columns. This interaction can lead to peak tailing.[1][2]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is critical. Asenapine has pKa values of approximately 7.52 and 8.51.[1][3] If the mobile phase pH is close to these values, both ionized and non-ionized forms of the analyte can exist, leading to peak distortion or splitting.[1] For basic compounds like Asenapine, a low mobile phase pH (around 2-3) is often recommended to ensure the analyte is in a single, protonated state and to suppress the ionization of silanol groups.[1][4]
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, resulting in peak fronting or tailing.[1][5][6]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[1] It is best to dissolve the sample in the mobile phase or a weaker solvent.
-
Extra-Column Effects: Issues such as excessive tubing length, large detector cell volume, or poorly fitted connections can contribute to peak broadening and tailing.[1]
-
Column Degradation: Contamination of the column, a partially blocked inlet frit, or a void at the column inlet can disrupt the sample flow path and cause split or tailing peaks.[1][7]
Q2: My Asenapine peak is tailing. What are the likely causes and how can I fix it?
Peak tailing is characterized by an asymmetrical peak with a longer trailing edge. For Asenapine, the primary causes are:
-
Strong Analyte-Stationary Phase Interactions: The basic nitrogen atoms in the Asenapine structure can form strong interactions with active silanol groups on the silica (B1680970) stationary phase, delaying the elution of a portion of the analyte molecules and causing tailing.[1][2]
-
Solution: Use a highly deactivated, end-capped column (e.g., C18 or C8) to minimize silanol interactions. Adding a competitive base, like triethylamine (B128534) (TEA), to the mobile phase can also help by masking the active silanol sites.[8]
-
-
Mobile Phase pH Near Analyte pKa: Operating near the pKa of Asenapine can lead to inconsistent protonation and tailing.[1]
-
Sample Solvent Effects: Dissolving the sample in a solvent stronger than the mobile phase can cause the initial band to spread, leading to tailing.
-
Solution: Whenever possible, dissolve the Asenapine standard and sample in the initial mobile phase.
-
Q3: I am observing peak fronting for my Asenapine analysis. What could be the reason?
Peak fronting, where the peak has a leading shoulder, is less common than tailing but points to specific issues:
-
Sample Overload: Injecting too high a concentration or volume of the sample is a classic cause of fronting.[1][5][6][9]
-
Solution: Try reducing the injection volume or diluting the sample.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent weaker than the mobile phase, it can lead to fronting.
-
Solution: Ensure your sample solvent is compatible with and ideally the same as your mobile phase.
-
-
Column Collapse: A physical collapse of the column packing bed at the inlet can also cause peak fronting.[9][10]
-
Solution: If other solutions fail, this may indicate a damaged column that needs to be replaced.
-
Q4: My Asenapine peak is split or has a shoulder. What should I do?
Peak splitting can be caused by a few factors:
-
Column Void: A void or channel in the column packing material at the inlet can cause the sample band to split into two paths.[1] This can be a result of dropping the column or sudden pressure changes.
-
Solution: Reversing and flushing the column might sometimes resolve minor issues at the inlet frit. However, a significant void usually means the column needs to be replaced.
-
-
Partially Blocked Frit: A partially blocked inlet frit can distort the sample flow, leading to a split peak.[7]
-
Solution: Back-flushing the column may dislodge particulates from the frit.
-
-
Co-eluting Interference: An impurity or another compound in the sample matrix may be eluting very close to the Asenapine peak, giving the appearance of a split peak or a shoulder.
-
Solution: Review the sample preparation process for potential contaminants. Adjusting the mobile phase composition or gradient may help to resolve the two peaks.
-
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting poor peak shape for Asenapine in HPLC.
Caption: A systematic workflow for troubleshooting HPLC peak shape issues.
Experimental Protocols and Data
For successful analysis of Asenapine, careful selection of HPLC parameters is crucial. Below are examples of published HPLC methods that have demonstrated good peak shape and resolution.
Table 1: HPLC Method Parameters for Asenapine Analysis
| Parameter | Method 1[4] | Method 2[11] | Method 3[8] |
| Column | Hiber C18 (250x4.6 mm, 5 µm) | Inertsil ODS 3V (150x4.6 mm, 5 µm) | Hyperclone BDS C18 (250x4.6 mm, 5 µm) |
| Mobile Phase | 0.05 M KH2PO4 : Acetonitrile (60:40 v/v) | Acetonitrile : Water (550:450 mL) + 1 mL OPA | 20 mM KH2PO4 + 0.1% TEA : Acetonitrile (80:20 v/v) |
| pH | 2.7 (adjusted with 1% o-phosphoric acid) | Not specified, OPA added | 3.0 (adjusted with OPA) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection (UV) | 270 nm | 270 nm | 230 nm |
| Retention Time | 4.2 min | 4.9 min | 7.6 min |
Protocol for Mobile Phase Preparation (Example based on Method 1):
-
Prepare the Buffer: Weigh out the appropriate amount of potassium dihydrogen phosphate (B84403) (KH2PO4) to make a 0.05 M solution in HPLC-grade water.
-
Mix Mobile Phase Components: In a suitable container, mix 600 mL of the 0.05 M KH2PO4 buffer with 400 mL of HPLC-grade acetonitrile.
-
Adjust pH: While stirring, slowly add 1% ortho-phosphoric acid to the solution until the pH meter reads 2.7.
-
Filter and Degas: Filter the mobile phase through a 0.45 µm membrane filter to remove any particulate matter. Degas the mobile phase using an ultrasonic bath for 15-20 minutes or by vacuum filtration to prevent air bubbles in the HPLC system.
Protocol for Standard Solution Preparation:
-
Stock Solution: Accurately weigh and dissolve a known amount of Asenapine maleate (B1232345) reference standard in a suitable solvent (methanol is often used for the initial stock).[8][11]
-
Working Standard: Dilute the stock solution with the mobile phase to the desired concentration for analysis. It is recommended to prepare working standards in the same diluent as the sample to avoid solvent mismatch effects.
By following these guidelines and systematically troubleshooting any issues, researchers can achieve robust and reliable HPLC analysis of Asenapine with excellent peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 6. support.waters.com [support.waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: Asenapine Separation by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the mobile phase pH during the separation of Asenapine by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the typical pKa of Asenapine and why is it important for HPLC method development?
Asenapine is a basic compound with two reported pKa values. The primary, more basic pKa is approximately 8.6, with a second pKa value reported in the range of 7.29 to 7.52.[1][2][3] Understanding the pKa is crucial for HPLC method development because it dictates the ionization state of the molecule at a given pH. For reproducible retention and good peak shape, it is essential to work at a pH where the analyte is in a single, stable ionic state. Operating near the pKa can lead to inconsistent interactions with the stationary phase, resulting in peak distortion, tailing, or even splitting.[4]
Q2: What is a suitable starting pH for the mobile phase when developing a separation method for Asenapine?
A common strategy for basic compounds like Asenapine is to use a low pH mobile phase, typically in the range of 2.5 to 4.0. At this acidic pH, Asenapine will be fully protonated (ionized), leading to more consistent interactions with the reversed-phase column. Furthermore, a low pH can suppress the ionization of residual silanol (B1196071) groups on the silica-based stationary phase, which can otherwise lead to undesirable secondary interactions and peak tailing.[5] Several published methods have successfully used pH values such as 2.7, 3.5, and 3.7 for Asenapine analysis.[6]
Q3: Can I use a higher pH for Asenapine separation?
While less common, it is possible to use a higher pH. Some methods have been developed using a pH of 6.8.[7][8] When working at a higher pH, it is critical to use a column that is stable under these conditions, as traditional silica-based columns can degrade at pH values above 7. Hybrid-silica or polymer-based columns are often more suitable for high-pH applications. At a pH above its pKa, Asenapine will be in its neutral form, which can also lead to good retention and peak shape. The key is to maintain a pH at least 2 units away from the pKa to ensure a single ionic form predominates.
Q4: What are the common mobile phase components used for Asenapine separation?
Reverse-phase HPLC (RP-HPLC) is the most common technique for Asenapine analysis.[9][10] The mobile phase typically consists of an aqueous buffer and an organic modifier.
-
Aqueous Buffer: Phosphate (B84403) buffers (e.g., potassium dihydrogen phosphate) are frequently used to control the pH.[1][6]
-
Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic modifiers used to control the elution strength.[1][7][11]
-
Additives: Sometimes, additives like triethylamine (B128534) (TEA) are included in the mobile phase to further reduce peak tailing by masking active silanol sites on the stationary phase.[12]
Troubleshooting Guide
Problem: My Asenapine peak is tailing.
Peak tailing is a common issue when analyzing basic compounds like Asenapine and is often characterized by an asymmetric peak with a drawn-out trailing edge.[4]
-
Cause 1: Secondary Interactions with Silanols: Residual silanol groups on the silica (B1680970) stationary phase can interact with the basic Asenapine molecule, causing tailing.[13]
-
Solution: Lower the mobile phase pH to between 2.5 and 3.5. This protonates the silanol groups, reducing their interaction with the protonated Asenapine.[5] Using a highly end-capped column or a column with a different stationary phase (e.g., a hybrid particle column) can also minimize these interactions.
-
-
Cause 2: Mobile Phase pH is too close to Asenapine's pKa: If the mobile phase pH is close to 8.6, both the ionized and unionized forms of Asenapine may exist, leading to poor peak shape.[4]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa. This means either maintaining a pH below 6.6 or, if using a high-pH stable column, a pH above 10.6.
-
Problem: I'm observing peak fronting.
Peak fronting, where the peak has a leading shoulder, is less common than tailing but can indicate specific issues.[4]
-
Cause: Column Overload: Injecting too much sample can saturate the stationary phase.[4]
-
Solution: Reduce the injection volume or dilute the sample.
-
Problem: My retention time is not reproducible.
Fluctuations in retention time can compromise the reliability of your analytical method.
-
Cause: Inadequate Buffering: The buffer concentration may be too low to effectively control the pH of the mobile phase.
-
Solution: Ensure the buffer concentration is sufficient, typically between 10-50 mM.[4] Also, ensure the mobile phase is well-mixed and degassed.
-
-
Cause: pH Instability: The pH of the mobile phase may not be stable over time.
-
Solution: Prepare fresh mobile phase daily and verify the pH before use.
-
Data Presentation
Table 1: Physicochemical Properties of Asenapine
| Property | Value | Significance for HPLC |
| pKa | ~8.6[1][14] and ~7.3-7.5[2][3] | Critical for selecting mobile phase pH to ensure a single ionization state. |
| logP | 4.35[2] | Indicates high hydrophobicity, suitable for reversed-phase chromatography. |
| Solubility | Slightly soluble in water, soluble in methanol.[1] | Guides the choice of sample solvent. A solvent similar in composition to the mobile phase is often preferred. |
Table 2: Summary of Published RP-HPLC Methods for Asenapine
| Mobile Phase Composition | pH | Column | Wavelength (nm) | Retention Time (min) | Reference |
| 0.05 M Potassium Dihydrogen Phosphate : Acetonitrile (60:40 v/v) | 2.7 | Hiber C18 (250x4.6 mm, 5 µm) | 270 | 4.2 | [1] |
| 0.02 M Potassium Dihydrogen Phosphate : Acetonitrile (95:05 v/v) | 3.5 | SunFire C18 (250x4.6 mm, 5 µm) | 232 | 5.51 | [6] |
| Acetonitrile : Milli-Q Water (550:450 mL) with 1mL Ortho Phosphoric Acid | Not Specified | Inertsil ODS 3V (150x4.6 mm, 5 µm) | 270 | 4.9 | [11] |
| 20 mM Phosphate Buffer with 0.1% v/v TEA : Acetonitrile (80:20 v/v) | 3.0 | Hyperclone BDS C18 (250 mm, 4.6 mm, 5 µm) | 230 | 7.6 | [12] |
| Phosphate Buffer : Acetonitrile | 6.8 | Inertsil C8 | 220 | Not Specified | [8] |
Experimental Protocols
Protocol 1: Low pH Mobile Phase Preparation (Example based on published methods)
Objective: To prepare a mobile phase with a pH of approximately 3.5 for the analysis of Asenapine.
Materials:
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Ortho-phosphoric acid (OPA)
-
0.45 µm filter
Procedure:
-
Prepare the Buffer: Weigh an appropriate amount of potassium dihydrogen phosphate to make a 0.02 M solution (e.g., 2.72 g per 1 L of water). Dissolve in HPLC-grade water.
-
Adjust pH: While stirring, slowly add ortho-phosphoric acid dropwise to the buffer solution until the pH meter reads 3.5.[6]
-
Mix Mobile Phase: Measure the desired volumes of the prepared buffer and acetonitrile. For example, for a 95:05 (v/v) ratio, mix 950 mL of the pH-adjusted buffer with 50 mL of acetonitrile.[6]
-
Filter and Degas: Filter the final mobile phase mixture through a 0.45 µm membrane filter to remove any particulate matter. Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the HPLC system.[6]
Mandatory Visualizations
Caption: Troubleshooting workflow for Asenapine peak tailing.
Caption: Logic for mobile phase pH selection for Asenapine.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Asenapine [drugfuture.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC method development and validation for asenapine tablets. [wisdomlib.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Determination of Asenapine Maleate in Pharmaceutical and Biological Matrices: A Critical Review of Analytical Techniques over the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
- 12. Validation of an RP-HPLC Method for the Determination of Asenapine Maleate in Dissolution Media and Application to Study In Vitro Release from Co-Crystals [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Asenapine Analysis on C18 Columns
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak splitting during the analysis of Asenapine on C18 reversed-phase chromatography columns.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for Asenapine peak splitting on a C18 column?
A1: The most frequent cause of peak splitting for Asenapine, a basic compound, is related to secondary interactions with the C18 stationary phase and suboptimal mobile phase conditions. Specifically, if the mobile phase pH is close to the pKa of Asenapine (approximately 8.6), both the ionized and non-ionized forms of the molecule can exist simultaneously, leading to two distinct retention behaviors and a split peak.[1] Additionally, interactions with residual acidic silanol (B1196071) groups on the silica-based C18 packing material can cause peak tailing and, in severe cases, peak splitting.
Q2: Can the way I prepare my Asenapine sample cause peak splitting?
A2: Yes, the sample solvent can significantly impact peak shape. If Asenapine is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak distortion, including splitting.[2][3] This is because the strong sample solvent can carry the analyte band unevenly onto the column. It is always recommended to dissolve the sample in the mobile phase or a solvent with a weaker elution strength.
Q3: Could the peak splitting be due to degradation of Asenapine?
A3: Asenapine is susceptible to degradation under certain stress conditions, such as acid and base hydrolysis, as well as oxidation.[4][5] If the sample handling or storage conditions are not appropriate, or if the mobile phase itself promotes degradation, the appearance of a split peak could actually be the resolution of Asenapine from one of its degradation products. Forced degradation studies have shown the formation of several degradation products that can be separated on a C18 column.[4][5][6]
Q4: Is it possible that my HPLC system or the column itself is the problem?
A4: Absolutely. Mechanical or physical issues with the HPLC system or the column are common culprits for peak splitting that affect all peaks in the chromatogram, not just Asenapine. These can include:
-
Column Voids: A void at the head of the column can cause the sample to travel through two different paths, resulting in a split peak.
-
Blocked Frit: A partially blocked inlet frit on the column can lead to a non-uniform flow of the sample onto the stationary phase.
-
Contamination: Contamination on the column or in the system can create alternative interaction sites for the analyte.
-
Injector Issues: A malfunctioning injector can lead to improper sample introduction onto the column.
Troubleshooting Guide for Asenapine Peak Splitting
This guide provides a systematic approach to diagnosing and resolving Asenapine peak splitting in your C18 column chromatography.
Step 1: Initial Assessment
Question: Is the peak splitting observed for all peaks or only for the Asenapine peak?
-
All Peaks are Split: This typically indicates a mechanical or system-wide issue. Refer to the "System and Column Troubleshooting" section below.
-
Only Asenapine Peak is Split: This suggests a chemical interaction or a problem specific to the analyte. Proceed to "Method and Mobile Phase Optimization."
Step 2: Method and Mobile Phase Optimization
Question: How can I optimize my mobile phase to resolve Asenapine peak splitting?
1. Adjust Mobile Phase pH:
-
Rationale: Asenapine is a basic compound with a pKa around 8.6.[1] Operating near this pH will result in a mixed population of ionized and non-ionized molecules, a common cause of peak splitting. To ensure a single ionic form, adjust the mobile phase pH to be at least 2 units away from the pKa. For basic compounds like Asenapine, a lower pH (e.g., pH 3-4) is generally effective at protonating the molecule and minimizing interactions with silanol groups.[4]
-
Experimental Protocol:
-
Prepare a series of mobile phases with buffered pH values (e.g., pH 3.0, 3.5, 4.0) using a suitable buffer like phosphate (B84403) or acetate.
-
Equilibrate the C18 column with each mobile phase for a sufficient time.
-
Inject the Asenapine standard and observe the peak shape at each pH.
-
Select the pH that provides a single, symmetrical peak.
-
2. Optimize Buffer Concentration:
-
Rationale: An inadequate buffer concentration may not effectively control the on-column pH, leading to localized pH shifts and peak distortion.
-
Experimental Protocol:
-
Using the optimal pH determined above, prepare mobile phases with different buffer concentrations (e.g., 10 mM, 25 mM, 50 mM).
-
Analyze the Asenapine standard with each buffer concentration.
-
Choose the concentration that yields the best peak symmetry and resolution.
-
3. Use Mobile Phase Additives:
-
Rationale: Additives can improve peak shape by masking residual silanol groups or by acting as ion-pairing agents.
-
Experimental Protocol:
-
Acidic Additives: Add a small concentration (e.g., 0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase. This can help to protonate silanol groups and reduce secondary interactions.
-
Basic Additives (Use with Caution): In some cases for basic compounds, a competing base like triethylamine (B128534) (TEA) can be added at a low concentration (e.g., 0.1%). TEA can interact with the active silanol sites, preventing them from interacting with Asenapine. However, TEA can shorten column lifetime.[7]
-
4. Evaluate Sample Solvent:
-
Rationale: A mismatch between the sample solvent and the mobile phase is a common cause of peak distortion.[2][3]
-
Experimental Protocol:
-
If currently using a strong organic solvent (e.g., 100% acetonitrile (B52724) or methanol) to dissolve the sample, try dissolving it in the initial mobile phase composition.
-
If solubility is an issue, use the minimum amount of organic solvent required and then dilute with the mobile phase.
-
Inject the same concentration of Asenapine dissolved in different solvents and compare the peak shapes.
-
5. Adjust Column Temperature:
-
Rationale: Temperature can influence the kinetics of interaction between the analyte and the stationary phase.[8][9] Increasing the temperature can sometimes improve peak shape for basic compounds by reducing the strength of secondary interactions.[8][10] However, be mindful that elevated temperatures can also accelerate column degradation.
-
Experimental Protocol:
-
If your HPLC system has a column oven, analyze the Asenapine standard at different temperatures (e.g., 30°C, 40°C, 50°C).
-
Monitor the peak shape and retention time.
-
Select a temperature that provides a balance between good peak shape and column stability.
-
Step 3: System and Column Troubleshooting
Question: What should I do if all peaks in my chromatogram are splitting?
1. Check for Column Voids:
-
Diagnosis: A sudden pressure drop or a physical shock to the column can cause a void to form at the column inlet.
-
Solution:
-
Disconnect the column and inspect the inlet for any visible voids.
-
If a void is present, the column may need to be replaced. Topping up the packing is generally not recommended for modern HPLC columns.
-
2. Inspect and Clean the Column Frit:
-
Diagnosis: Particulate matter from the sample or mobile phase can clog the inlet frit, leading to a disturbed flow path.
-
Solution:
-
Reverse the column (if the manufacturer's instructions permit) and flush with a strong solvent (e.g., 100% acetonitrile or methanol) at a low flow rate.
-
If the problem persists, the frit may need to be replaced.
-
3. Review Connections and Tubing:
-
Diagnosis: Improperly seated fittings or excessive tubing length between the injector, column, and detector can introduce dead volume, leading to peak broadening and splitting.
-
Solution:
-
Ensure all fittings are properly tightened.
-
Minimize the length and internal diameter of all connecting tubing.
-
Data Summary
The following table summarizes typical starting conditions and troubleshooting adjustments for Asenapine analysis on a C18 column.
| Parameter | Typical Starting Condition | Troubleshooting Action for Peak Splitting | Expected Outcome |
| Mobile Phase pH | 5.0 - 7.0 | Adjust to pH 3.0 - 4.0 | Protonation of Asenapine, leading to a single ionic species and improved peak shape. |
| Buffer | 10 mM Phosphate or Acetate | Increase concentration to 25-50 mM | Improved pH control on the column, reducing peak distortion. |
| Organic Modifier | Acetonitrile or Methanol | No direct change, but ensure proper mixing and degassing | Consistent elution strength. |
| Mobile Phase Additive | None | Add 0.1% Formic Acid or 0.1% TFA | Masking of residual silanol groups, reducing secondary interactions. |
| Sample Solvent | 100% Acetonitrile/Methanol | Dissolve in mobile phase or weaker solvent | Improved peak shape by avoiding solvent mismatch effects. |
| Column Temperature | Ambient | Increase to 30-40°C | Faster kinetics of interaction, potentially improving peak symmetry. |
| Flow Rate | 1.0 mL/min | Maintain a consistent flow rate | Reproducible retention times. |
Visual Troubleshooting Guides
Caption: A logical workflow for troubleshooting Asenapine peak splitting.
Caption: Potential interactions of Asenapine with a C18 stationary phase.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. informaticsjournals.co.in [informaticsjournals.co.in]
- 6. informaticsjournals.co.in [informaticsjournals.co.in]
- 7. mdpi.com [mdpi.com]
- 8. Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromtech.com [chromtech.com]
- 10. researchgate.net [researchgate.net]
Improving resolution between Asenapine and its degradation products
Technical Support Center: Asenapine Analysis
Welcome to the technical support center for the analytical characterization of Asenapine. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the chromatographic separation of Asenapine and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic methods for separating Asenapine from its degradation products?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most common techniques. These methods typically employ a C8 or C18 stationary phase with a mobile phase consisting of a buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol.[1][2] The choice of method parameters is critical for achieving optimal resolution.
Q2: Under what conditions does Asenapine typically degrade?
A2: Asenapine is susceptible to degradation under various stress conditions. Forced degradation studies have shown that it degrades under acidic, basic, oxidative, thermal, and photolytic stress.[3][4] Significant degradation has been noted particularly under oxidative and thermal stress conditions.[4]
Q3: What are some of the known degradation products of Asenapine?
A3: Several degradation products of Asenapine have been identified. Some of these include Fumaric acid, Desmethyl asenapine, Asenapine N-oxide, cis-Asenapine, and Deschloro asenapine.[4] A recent study identified five distinct degradation products under various stress conditions.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC/UPLC analysis of Asenapine and its degradation products.
Issue 1: Poor Resolution Between Asenapine and an Impurity/Degradant Peak
Symptoms:
-
Peaks are co-eluting or partially overlapping.
-
Resolution (Rs) value is less than 1.5.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inappropriate Mobile Phase Composition | Modify the organic-to-aqueous ratio. A lower percentage of the organic solvent will generally increase retention times and may improve separation. |
| Incorrect Mobile Phase pH | Asenapine is a basic compound. Adjusting the mobile phase pH can alter the ionization state of Asenapine and its impurities, thereby affecting their retention and selectivity. For basic compounds, a lower pH (e.g., 2-3) is often beneficial.[6] |
| Suboptimal Column Chemistry | If using a C18 column, consider switching to a C8 column, which offers lower hydrophobic retention and may provide a different selectivity.[2] Alternatively, a column with a different packing material or end-capping might be effective. |
| Inadequate Buffer Concentration | Ensure the buffer concentration is sufficient to control the on-column pH, typically in the range of 10-50 mM.[6] |
| Elevated Temperature | Lowering the column temperature can sometimes enhance resolution, although it may also increase peak broadening. Conversely, increasing the temperature can improve efficiency but may decrease selectivity. |
Issue 2: Asymmetric Peak Shape (Tailing or Fronting)
Symptoms:
-
Peak tailing (asymmetry factor > 1.2).
-
Peak fronting (asymmetry factor < 0.8).
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Secondary Interactions with Silanol (B1196071) Groups (Tailing) | Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to mask the active silanol sites on the silica (B1680970) packing. Alternatively, use a highly deactivated, end-capped column.[7] Lowering the mobile phase pH can also suppress silanol ionization.[8] |
| Column Overload (Fronting) | Reduce the injection volume or dilute the sample.[6] |
| Sample Solvent Mismatch | Dissolve the sample in a solvent that is weaker than or the same as the mobile phase.[6] |
| Column Degradation or Contamination | If the problem persists, the column may be contaminated or have a void at the inlet. Try flushing the column or replacing it with a new one.[6][7] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of Asenapine and for developing stability-indicating analytical methods.[3][9]
-
Acid Hydrolysis: Treat an Asenapine solution with 1 N HCl at 80°C for 24 hours. Neutralize the solution before injection.[5]
-
Base Hydrolysis: Treat an Asenapine solution with 1 N NaOH at 80°C for 24 hours. Neutralize the solution before injection.[3][5]
-
Oxidative Degradation: Treat an Asenapine solution with 30% hydrogen peroxide (H₂O₂) at 80°C for 24 hours.[5]
-
Thermal Degradation: Expose solid Asenapine to dry heat at a high temperature (e.g., 80°C) for a specified period.[3]
-
Photolytic Degradation: Expose a solution of Asenapine to sunlight or a photostability chamber to assess its sensitivity to light.[3]
Data Presentation
Table 1: Comparison of Reported HPLC/UPLC Methods for Asenapine Analysis
| Parameter | Method 1[1] | Method 2[3] | Method 3[1] | Method 4[4] |
| Technique | RP-HPLC | RP-HPLC | RP-HPLC | UPLC |
| Column | Inertsil ODS 3V (150mm × 4.6mm, 5µm) | SunFire C18 (250×4.6 mm, 5 μm) | Inertsil ODS-3 (250mm×4.6mm ×5μm) | Acquity BEH Shield RP18 (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile:Water:Orthophosphoric Acid (550:450:1 v/v) | 0.02 M KH₂PO₄:Acetonitrile (95:05, v/v) | 0.05M Ammonium (B1175870) Acetate Buffer:Acetonitrile (50:50, v/v) | Gradient elution with Acetonitrile, Methanol, and 0.01 M KH₂PO₄ buffer with tetra-n-butyl ammonium hydrogen sulphate |
| pH | Not Specified | 3.5 | 4.8 | 2.2 |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.0 mL/min | 0.2 mL/min |
| Detection | 270 nm | 232 nm | Not Specified | 228 nm |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. informaticsjournals.co.in [informaticsjournals.co.in]
- 6. benchchem.com [benchchem.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Asenapine sample overload in HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Asenapine analysis via High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape, specifically fronting, in Asenapine HPLC analysis?
A1: Poor peak shape, particularly peak fronting where the peak has a leading shoulder, is a common indicator of sample overload in HPLC analysis of Asenapine.[1][2][3] This occurs when the concentration or volume of the injected sample exceeds the column's capacity to efficiently separate the analyte.[1][3] Other potential causes for poor peak shape in general include secondary interactions with the column material, improper mobile phase pH, and issues with the HPLC system itself (e.g., extra-column effects).[1]
Q2: My Asenapine peak is fronting. How can I confirm if it's a sample overload issue?
A2: A simple way to confirm sample overload is to dilute your sample and inject it again. A tenfold dilution is a good starting point.[3] If the peak shape improves and becomes more symmetrical, sample overload is the likely cause.[1][3] You may also observe a slight shift to a later retention time as the peak shape improves.[2]
Q3: Besides sample dilution, what other steps can I take to prevent Asenapine sample overload?
A3: To prevent sample overload, you can:
-
Reduce the injection volume: Injecting a smaller volume of your sample can alleviate overload.[1][2]
-
Optimize sample concentration: Ensure your sample concentration falls within the linear range of the validated HPLC method. Several studies have established linear ranges for Asenapine analysis (see Table 1).[4][5][6][7][8][9]
-
Choose an appropriate column: Using a column with a suitable stationary phase and dimensions is crucial for good peak shape.[10]
Q4: What are the recommended sample preparation procedures for Asenapine analysis to avoid solubility issues that might contribute to poor peak shape?
A4: Asenapine maleate (B1232345) is soluble in methanol (B129727) and sparingly soluble in water.[6][7] It is recommended to dissolve the sample in a solvent compatible with the mobile phase, ideally the mobile phase itself, to ensure good solubility and peak shape.[11] Methanol is frequently used for preparing stock solutions.[4][5][7] For tablet dosage forms, a common procedure involves crushing the tablets, dissolving the powder in a suitable solvent like methanol or the mobile phase, sonicating to ensure complete dissolution, and then filtering through a 0.45 µm filter before injection.[6]
Troubleshooting Guide for Asenapine Sample Overload
This guide provides a systematic approach to troubleshooting peak fronting issues suspected to be caused by sample overload in Asenapine HPLC analysis.
Visual Troubleshooting Workflow
Caption: A workflow for troubleshooting Asenapine peak fronting in HPLC.
Quantitative Data Summary
The following tables summarize key parameters from various validated HPLC methods for Asenapine analysis. This data can help in selecting appropriate starting conditions and ensuring your sample concentrations are within a validated range.
Table 1: Linearity Ranges for Asenapine in HPLC Methods
| Concentration Range (µg/mL) | Mobile Phase | Column Type | Reference |
| 0.1 - 14 | Acetonitrile:10 mM phosphate (B84403) buffer | Hypersil Gold™ | [4] |
| 2 - 10 | Pure methanol | Hypersil ODS C18 | [5] |
| 25 - 75 (ppm) | Acetonitrile:Milli-Q water:Ortho Phosphoric Acid (550:450:1 v/v/v) | Inertsil ODS 3V | [6] |
| 0 - 150 | 0.05 M potassium dihydrogen phosphate:acetonitrile (60:40 v/v, pH 2.7) | Hiber C18 | [7] |
| 1 - 20 | 0.1% orthophosphoric acid:methanol (50:50 v/v) | C18 | [8] |
| 0.1 - 20 | 0.02 M potassium dihydrogen phosphate:acetonitrile (95:05 v/v, pH 3.5) | SunFire C18 | [9] |
Table 2: Summary of HPLC Method Parameters for Asenapine Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Hypersil Gold™ (100 mm x 4.6 mm, 5 µm) | Inertsil ODS 3V (150mm × 4.6mm, 5µm) | Hiber C18 (250×4.6 mm, 5 μm) | SunFire C18 (250×4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile:10 mM phosphate buffer | Acetonitrile:Milli-Q water:Ortho Phosphoric Acid (550:450:1 v/v/v) | 0.05 M potassium dihydrogen phosphate:acetonitrile (60:40 v/v, pH 2.7) | 0.02 M potassium dihydrogen phosphate:acetonitrile (95:05 v/v, pH 3.5) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | - | 270 nm | 270 nm | 232 nm |
| Injection Volume | 20 µL | - | 20 µL | - |
| Retention Time | 5.158 min | 4.9 min | 4.2 min | 5.51 min |
| Reference | [4] | [6] | [7] | [9] |
Detailed Experimental Protocol
This section provides a representative experimental protocol for the analysis of Asenapine in a bulk drug sample, based on a validated RP-HPLC method.
Objective: To quantify Asenapine in a bulk drug sample using an isocratic RP-HPLC method.
Materials and Reagents:
-
Asenapine Maleate reference standard
-
Asenapine Maleate bulk drug sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Milli-Q water or equivalent
-
Ortho-Phosphoric Acid (OPA)
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
Instrumentation:
-
HPLC system with a UV detector
-
Analytical column: Inertsil ODS 3V (150mm × 4.6mm, 5µm) or equivalent C18 column[6]
-
Data acquisition and processing software
Procedure:
-
Mobile Phase Preparation:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve 25 mg of Asenapine Maleate reference standard in a 100 mL volumetric flask with the mobile phase to obtain a stock solution.[6]
-
From the stock solution, prepare working standard solutions of desired concentrations (e.g., within the linear range of 25-75 ppm) by diluting with the mobile phase.[6]
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the bulk drug powder equivalent to 25 mg of Asenapine Maleate and transfer it to a 100 mL volumetric flask.[6]
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.[6]
-
Make up the volume to 100 mL with the mobile phase.[6]
-
Filter the solution through a 0.45 µm syringe filter before injection.[6]
-
-
Chromatographic Conditions:
-
Set the HPLC system with the following parameters:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Analysis:
-
Inject a blank (mobile phase), followed by the standard solutions and then the sample solutions.
-
Record the chromatograms and integrate the peak areas for Asenapine.
-
Logical Diagram for HPLC Method Development
References
- 1. benchchem.com [benchchem.com]
- 2. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. benchchem.com [benchchem.com]
Minimizing secondary silanol interactions for Asenapine analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing secondary silanol (B1196071) interactions during the analysis of Asenapine.
Frequently Asked Questions (FAQs)
Q1: What are secondary silanol interactions and how do they affect Asenapine analysis?
A1: Secondary silanol interactions are undesirable interactions that occur between basic analytes, like Asenapine, and residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[1][2] These interactions can lead to poor chromatographic performance, most notably peak tailing, where the peak is not symmetrical and has an extended trailing edge.[1][3] This occurs because the basic functional groups in Asenapine can interact with the acidic silanol groups via ion-exchange or hydrogen bonding, leading to a secondary retention mechanism that broadens and distorts the peak shape.[1][4] Ultimately, this can compromise the accuracy and precision of quantification.[1]
Q2: What are the primary causes of peak tailing when analyzing Asenapine?
A2: Peak tailing in Asenapine analysis is primarily caused by:
-
Secondary Silanol Interactions: Asenapine, being a basic compound, is prone to strong interactions with acidic residual silanol groups on the silica (B1680970) stationary phase.[4][5]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, Asenapine can exist in multiple ionization states, leading to peak distortion.[5] The pH also influences the ionization state of the silanol groups, affecting the strength of the interaction.[1]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in poor peak shape, including tailing or fronting.[3][5]
-
Column Degradation: Voids in the column packing or a contaminated inlet frit can also contribute to peak tailing.[3][6]
Q3: How can I select an appropriate HPLC column to minimize silanol interactions for Asenapine analysis?
A3: To minimize silanol interactions, consider the following when selecting a column:
-
Use End-Capped Columns: Modern, high-purity silica columns that are "end-capped" are highly recommended. End-capping chemically derivatizes most of the residual silanol groups with a less reactive functional group, such as a trimethylsilyl (B98337) group, effectively shielding them from interacting with the analyte.[1][3][7]
-
Choose High-Purity Silica (Type B): Columns packed with high-purity, Type B silica have a lower metal content and a more homogeneous surface with fewer acidic silanol groups compared to older, Type A silica.[1][4]
-
Consider Hybrid Silica Columns: Columns with hybrid particle technology (e.g., organo-silica hybrids) often exhibit reduced silanol activity and can be more stable at higher pH values, offering more flexibility in method development.[7][8]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during Asenapine analysis, with a focus on mitigating secondary silanol interactions.
Issue 1: Asenapine Peak is Tailing
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Secondary Silanol Interactions | 1. Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of Asenapine. A lower pH (around 2.5-3.5) will protonate the silanol groups, reducing their ability to interact with the protonated basic analyte.[5][9] 2. Use a Mobile Phase Additive: Add a competing base, such as triethylamine (B128534) (TEA) or another amine modifier, to the mobile phase at a low concentration (e.g., 0.1%). These additives will preferentially interact with the active silanol sites, masking them from Asenapine.[1][10] 3. Use an Ion-Pairing Reagent: Add an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase. TFA can pair with the protonated Asenapine, reducing its interaction with the stationary phase and also suppressing silanol activity.[11][12] | |
| Inappropriate Column Chemistry | 1. Switch to an End-Capped Column: Ensure you are using a high-quality, end-capped C8 or C18 column. 2. Try a Different Stationary Phase: Consider a column with a different base material, such as a hybrid silica or a polymer-based column, which have inherently lower silanol activity.[7][8] | |
| Mobile Phase Composition | 1. Increase Buffer Concentration: Ensure the buffer concentration is sufficient (typically 10-50 mM) to maintain a stable pH on the column.[5] 2. Evaluate Organic Modifier: In some cases, methanol (B129727) can be more effective than acetonitrile (B52724) at masking silanol groups due to its ability to hydrogen bond with them.[1] | |
| Column Overload | 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Dilute the Sample: Prepare a more dilute sample solution. | |
| Column Contamination/Void | 1. Flush the Column: Wash the column with a strong solvent to remove any contaminants. 2. Reverse Flush the Column: If a blocked frit is suspected, reverse the column (if permitted by the manufacturer) and flush at a low flow rate. 3. Replace the Column: If the problem persists, the column may be irreversibly damaged and need replacement. |
Issue 2: Poor Peak Shape and Resolution
Troubleshooting Workflow:
References
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Silica Purity #2 – Silanols | Separation Science [sepscience.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. support.waters.com [support.waters.com]
- 12. chromatographytoday.com [chromatographytoday.com]
Selecting a chiral selector for Asenapine enantioseparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of a chiral selector and the optimization of methods for the enantioseparation of Asenapine.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of Asenapine important?
A1: Asenapine possesses two chiral centers, meaning it can exist as different stereoisomers (enantiomers). These enantiomers can have different pharmacological and toxicological profiles. Regulatory agencies often require the assessment of the pharmacological activity and safety of individual enantiomers of a drug. Therefore, robust analytical methods to separate and quantify the enantiomers of Asenapine are crucial for drug development, quality control, and clinical studies.[1]
Q2: What are the primary analytical techniques for the chiral separation of Asenapine?
A2: The two primary techniques successfully employed for the enantioseparation of Asenapine are High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) and Capillary Electrophoresis (CE) with a chiral selector added to the background electrolyte.[2]
Q3: What type of chiral selector is most effective for the HPLC separation of Asenapine?
A3: Polysaccharide-based chiral stationary phases, specifically those with cellulose-tris(3,5-dimethylphenylcarbamate) as the chiral selector, have been shown to be effective for the chiral separation of Asenapine.[2][3] A common commercially available column of this type is the Chiralcel® OD-H.
Q4: What is the recommended chiral selector for the Capillary Electrophoresis (CE) separation of Asenapine?
A4: Cyclodextrins, particularly β-cyclodextrin (β-CD), have been demonstrated to be effective chiral selectors for the enantioseparation of Asenapine by CE.[4][5] The separation is based on the formation of transient diastereomeric inclusion complexes between the Asenapine enantiomers and the β-cyclodextrin, which have different electrophoretic mobilities.[4]
Q5: What are the key parameters to optimize for a successful chiral separation of Asenapine?
A5: For HPLC, critical parameters include the choice of the chiral stationary phase, the composition of the mobile phase (including the organic modifier and any additives), flow rate, and column temperature. For CE, crucial parameters to optimize are the type and concentration of the chiral selector, the concentration and pH of the background electrolyte, the concentration of any organic modifier, the applied voltage, and the capillary temperature.[4]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Issue | Potential Cause | Troubleshooting Steps |
| Poor or no resolution of enantiomers | Inappropriate chiral stationary phase (CSP). | Screen different types of CSPs. For Asenapine, a cellulose-tris(3,5-dimethylphenylcarbamate) based column is a good starting point. |
| Sub-optimal mobile phase composition. | Systematically vary the ratio of the organic modifier (e.g., acetonitrile (B52724), methanol, ethanol) to the non-polar solvent (e.g., hexane). Introduce a basic additive like diethylamine (B46881) (DEA) or an acidic additive like trifluoroacetic acid (TFA) to improve peak shape and selectivity for basic compounds like Asenapine. | |
| Incorrect flow rate. | Chiral separations often benefit from lower flow rates. Try reducing the flow rate to enhance interaction with the CSP. | |
| Unsuitable column temperature. | Vary the column temperature. Both increasing and decreasing the temperature can affect selectivity. | |
| Poor peak shape (tailing or fronting) | Secondary interactions with the stationary phase. | For basic compounds like Asenapine, add a competing base (e.g., 0.1% DEA) to the mobile phase to block active sites on the silica (B1680970) support. |
| Sample solvent incompatible with the mobile phase. | Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, use the mobile phase as the sample solvent. | |
| Column overload. | Reduce the concentration of the sample being injected. | |
| Loss of resolution over time | Column contamination. | Implement a proper column flushing and regeneration protocol as recommended by the manufacturer. Use of a guard column is highly recommended. |
| Degradation of the chiral stationary phase. | Ensure mobile phase and sample solvent compatibility with the CSP. Coated polysaccharide columns can be sensitive to certain solvents like THF and dichloromethane. |
Capillary Electrophoresis (CE)
| Issue | Potential Cause | Troubleshooting Steps |
| Poor or no resolution of enantiomers | Incorrect chiral selector or concentration. | Confirm that β-cyclodextrin is being used. Optimize the concentration of β-CD in the background electrolyte (BGE). |
| Sub-optimal BGE pH. | The pH of the BGE is critical. For Asenapine, a low pH (e.g., 3.5) has been shown to be effective. Systematically vary the pH to find the optimal value. | |
| Inappropriate BGE concentration. | Vary the concentration of the background electrolyte. This can affect the electroosmotic flow (EOF) and the interaction between the analyte and the chiral selector. | |
| Insufficient or excessive applied voltage. | Optimize the applied voltage. Higher voltages can lead to shorter analysis times but may also cause Joule heating, which can negatively impact resolution. | |
| Unsuitable capillary temperature. | Control the capillary temperature. Like in HPLC, temperature can significantly influence selectivity. | |
| Long migration times | Low applied voltage. | Increase the applied voltage, but monitor for effects of Joule heating. |
| High BGE concentration. | Decrease the BGE concentration to increase the EOF. | |
| Incorrect BGE pH. | Adjusting the pH can alter the charge of the analyte and the EOF, thus affecting migration time. | |
| Poor peak shape | Sample overload. | Reduce the concentration of the sample. |
| Mismatched conductivity between sample and BGE. | Prepare the sample in a buffer with a similar or lower conductivity than the BGE. | |
| Adsorption of the analyte to the capillary wall. | Use a coated capillary or add modifiers to the BGE to reduce wall interactions. |
Experimental Protocols
HPLC Method for Asenapine Enantioseparation
Chiral Selector: Cellulose-tris(3,5-dimethylphenylcarbamate) based Chiral Stationary Phase (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).
Mobile Phase: A mixture of a non-polar solvent and a polar organic modifier. A typical starting point for basic compounds like Asenapine is a mixture of n-hexane and an alcohol (e.g., ethanol (B145695) or isopropanol) with a basic additive. For example, n-Hexane:Ethanol with 0.1% Diethylamine (DEA). The exact ratio should be optimized. A reversed-phase method using a mobile phase of bicarbonate buffer and acetonitrile has also been reported as effective.[2]
Flow Rate: 0.5 - 1.0 mL/min (to be optimized).
Column Temperature: 25°C (to be optimized).
Detection: UV at 270 nm.
Sample Preparation: Dissolve the Asenapine sample in the mobile phase or a compatible solvent at an appropriate concentration.
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample.
-
Monitor the separation and identify the enantiomer peaks.
-
Optimize the mobile phase composition, flow rate, and temperature to achieve baseline resolution (Rs > 1.5).
Capillary Electrophoresis (CE) Method for Asenapine Enantioseparation
Chiral Selector: β-cyclodextrin (β-CD).
Background Electrolyte (BGE): 160 mM TRIS-acetate buffer, pH 3.5, containing 7 mM β-CD.[5]
Capillary: Fused-silica capillary, typically 50 µm I.D.
Applied Voltage: 15 kV.[5]
Temperature: 20°C.[5]
Detection: UV detection, wavelength to be optimized based on the instrument and Asenapine's UV absorbance profile.
Sample Preparation: Dissolve the Asenapine sample in the BGE or a compatible low-conductivity buffer.
Procedure:
-
Condition a new capillary by flushing with 1 M NaOH, followed by deionized water, and then the BGE.
-
Between runs, flush with 0.1 M NaOH, deionized water, and then the BGE.
-
Fill the capillary with the BGE.
-
Inject the sample using hydrodynamic or electrokinetic injection.
-
Apply the voltage and record the electropherogram.
-
Optimize the parameters as needed to achieve the desired resolution and analysis time.
Quantitative Data
Table 1: HPLC Chiral Separation of Asenapine (Representative Data)
| Parameter | Value |
| Chiral Stationary Phase | Cellulose-tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | Bicarbonate buffer and acetonitrile[2] |
| Retention Time Enantiomer 1 | To be determined experimentally |
| Retention Time Enantiomer 2 | To be determined experimentally |
| Resolution (Rs) | > 1.5 (Target) |
| Selectivity (α) | To be determined experimentally |
Table 2: Capillary Electrophoresis Chiral Separation of Asenapine
| Parameter | Value | Reference |
| Chiral Selector | 7 mM β-cyclodextrin | [5] |
| Background Electrolyte | 160 mM TRIS-acetate buffer, pH 3.5 | [5] |
| Applied Voltage | 15 kV | [5] |
| Temperature | 20°C | [5] |
| Resolution (Rs) | 2.40 ± 0.04 | [5] |
Visualizations
Caption: Workflow for selecting a chiral separation method for Asenapine.
Caption: Troubleshooting logic for poor enantiomeric resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioseparation and determination of asenapine in biological fluid micromatrices by HPLC with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
Column regeneration procedure for Asenapine analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and frequently asked questions regarding HPLC column regeneration for Asenapine analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common indicators that my HPLC column used for Asenapine analysis requires regeneration?
You may need to regenerate your column if you observe a decline in chromatographic performance. Key indicators include:
-
High Backpressure: A gradual or sudden increase in system pressure suggests a blockage or contamination at the column inlet.[1]
-
Poor Peak Shape: This can manifest as peak tailing, fronting, or splitting. For a basic compound like Asenapine, peak tailing is often caused by interactions with the stationary phase, which can be exacerbated by column contamination.[1][2]
-
Changes in Retention Time: A shift in the time it takes for Asenapine to elute can indicate changes in the column chemistry due to contaminants.[3]
-
Loss of Resolution: Reduced separation between Asenapine and other components or impurities is a clear sign of a deteriorating column performance.[3]
-
Baseline Noise or Drift: An unstable baseline can be caused by contaminants bleeding from the column.[1]
Q2: What is a standard procedure for regenerating a reversed-phase (e.g., C18, C8) column after Asenapine analysis?
A standard regeneration procedure involves flushing the column with a series of solvents to remove contaminants. Before starting, it is advisable to disconnect the column from the detector to prevent contamination.[4] The general protocol is to wash with solvents of increasing organic strength to strip hydrophobic compounds.
Q3: Can I backflush my column to improve regeneration?
Yes, backflushing (reversing the column and connecting the outlet to the pump) can be an effective way to remove particulate matter and strongly adsorbed contaminants from the column inlet frit.[5] However, this is generally recommended only for columns with particle sizes greater than 1.8 µm. It is not recommended for UHPLC columns (particle size < 2 µm) as it may damage the packed bed.[4][5]
Q4: How should I properly store my column after regeneration for future Asenapine analysis?
Proper storage is crucial to prolonging column life. For silica-based reversed-phase columns, flush the column with 20–30 column volumes of a 50:50 methanol/water mixture to remove any buffer salts.[4] Afterward, flush with 20–30 column volumes of a pure organic solvent, such as acetonitrile (B52724) or methanol.[4] Securely seal both ends of the column with end plugs to prevent the stationary phase from drying out.[4]
Q5: My Asenapine peak shape is still poor after column regeneration. What other factors should I investigate?
If regeneration does not resolve peak shape issues, consider the following:
-
Mobile Phase pH: Asenapine is a basic compound, and the mobile phase pH is critical for maintaining a consistent ionization state. An incorrect or unstable pH can lead to poor peak shape.[2]
-
Buffer Concentration: Ensure the buffer concentration is sufficient (typically 10-50 mM) to control the on-column pH effectively.[2]
-
Sample Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.[2]
-
Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[3]
-
System Issues: Check for leaks, especially between the column and the detector, or blockages in the injector.[3]
Experimental Protocols & Troubleshooting
Column contamination from the sample matrix or mobile phase can lead to chromatographic issues.[5] The following protocols are designed to regenerate a reversed-phase column used for Asenapine analysis.
Protocol 1: Standard Column Regeneration
This procedure is recommended for routine maintenance when a decline in performance is first noted.
| Step | Solvent | Volume / Duration | Purpose |
| 1 | Mobile Phase (Buffer-free) | 10-20 column volumes | To flush buffer salts that can precipitate in high organic solvent concentrations.[4] |
| 2 | 95:5 Water/Acetonitrile | 20-30 mL | To wash away polar contaminants.[6] |
| 3 | 100% Acetonitrile or Methanol | 20 column volumes | To remove non-polar and strongly retained compounds from the column.[5] |
| 4 | Re-equilibration | As required | Flush with the initial mobile phase until the baseline is stable.[5] |
Protocol 2: Aggressive Regeneration for Severe Contamination
If the standard procedure fails to restore column performance, a more aggressive wash with a wider range of solvents may be necessary. It is highly recommended to perform this procedure with the column reversed (backflushed), if the particle size allows.[4][5]
| Step | Solvent | Volume / Duration | Purpose |
| 1 | Water (HPLC Grade) | 20 column volumes | To remove all buffer salts and polar impurities.[5] |
| 2 | Acetonitrile | 20 column volumes | To remove non-polar contaminants.[5] |
| 3 | Isopropanol (B130326) (IPA) | 5-10 column volumes | To wash off highly hydrophobic compounds not removed by acetonitrile.[5][7] |
| 4 | Hexane (B92381) or Methylene (B1212753) Chloride* | 20 column volumes | To remove extremely non-polar or lipidic contaminants.[4][5] |
| 5 | Isopropanol (IPA) | 5-10 column volumes | To act as an intermediate solvent, ensuring miscibility before returning to aqueous conditions.[4][5] |
| 6 | Acetonitrile | 20 column volumes | To transition back to reversed-phase solvents.[5] |
| 7 | 95:5 Water/Acetonitrile | 20 column volumes | To prepare the column for re-introduction of the aqueous mobile phase.[5] |
| 8 | Re-equilibration | As required | Flush with the initial mobile phase until a stable baseline is achieved.[5] |
*Note: If using hexane or methylene chloride, an intermediate flush with a miscible solvent like isopropanol is critical before returning to a reversed-phase mobile phase.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Backpressure | 1. Column frit blockage due to sample particulates or buffer precipitation. 2. Contamination buildup at the head of the column. | 1. Backflush the column (if particle size >1.8 µm).[4][5] 2. Filter all samples and mobile phases. 3. Perform the standard or aggressive column regeneration procedure.[1] |
| Peak Tailing | 1. Secondary interactions between basic Asenapine and acidic residual silanols on the column.[2] 2. Column contamination or degradation. 3. Mobile phase pH is too high, causing analyte-silanol interactions. | 1. Regenerate the column to remove contaminants. 2. Adjust mobile phase pH to be at least 2 units below the analyte's pKa. 3. Use a mobile phase modifier or a column with high-purity silica.[3] |
| Peak Fronting | 1. Sample overload (injecting too high a concentration).[2] 2. Sample solvent is stronger than the mobile phase. | 1. Reduce injection volume or dilute the sample.[2] 2. Prepare the sample in the mobile phase.[3] |
| Split Peaks | 1. Clogged inlet frit. 2. Void or channel in the column packing. | 1. Backflush the column to dislodge particulates from the frit.[5] 2. If a void has formed, the column may need to be replaced. |
Visual Workflows
Caption: A workflow for the standard regeneration of a reversed-phase HPLC column.
Caption: A decision-making workflow for troubleshooting poor peak shape in HPLC analysis.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. chromtech.com [chromtech.com]
- 5. HPLC Column Cleaning and Regeneration – MOYO [moyoscientific.com]
- 6. imchem.fr [imchem.fr]
- 7. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
Asenapine Analysis: A Technical Support Guide to Robust Method Development
Welcome to the technical support center for Asenapine analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing and refining robust analytical methods for Asenapine. The following sections offer insights into common challenges, particularly concerning buffer concentration and mobile phase optimization, to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the common issues encountered when developing an HPLC method for Asenapine?
A1: Researchers may face several challenges during Asenapine method development, including poor peak shape (tailing or fronting), inadequate resolution between Asenapine and its degradation products or metabolites, and inconsistent retention times.[1] These issues often stem from a suboptimal mobile phase composition, inappropriate pH, or column-related problems.[1]
Q2: How does the mobile phase pH affect the analysis of Asenapine?
A2: The pH of the mobile phase is a critical parameter that significantly influences the ionization state of Asenapine, thereby affecting its retention time and peak shape.[1][2][3] An inappropriate pH can lead to peak tailing or poor resolution.[1] For robust separation, it is often recommended to adjust the mobile phase pH to be at least two pH units away from the pKa of Asenapine.[1]
Q3: What buffer concentrations are typically used for a robust Asenapine method?
A3: Published methods for Asenapine analysis have successfully utilized phosphate-based buffers. A commonly reported concentration is 0.02 M potassium dihydrogen phosphate (B84403).[4][5] Another method employed a 20 mM phosphate buffer.[6] The choice of concentration can impact buffering capacity and overall method performance.
Q4: Can I use organic solvents other than acetonitrile (B52724)?
A4: Yes, while acetonitrile is a common organic modifier in the mobile phase for Asenapine analysis, methanol (B129727) has also been used.[4][5] The choice between acetonitrile and methanol can affect selectivity and resolution, and the optimal solvent and its ratio with the aqueous buffer should be determined during method development.[2][3]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem: Poor Peak Shape (Tailing or Asymmetry)
-
Possible Cause 1: Inappropriate Mobile Phase pH.
-
Solution: The pH of your mobile phase may be too close to the pKa of Asenapine, causing peak tailing.[1] Adjust the pH of the aqueous buffer. For example, a mobile phase containing 0.02 M potassium dihydrogen phosphate adjusted to pH 3.5 with phosphoric acid has been shown to produce a symmetric peak for Asenapine.[4][5]
-
-
Possible Cause 2: Column Overload.
-
Solution: Injecting a sample that is too concentrated can lead to peak fronting.[1] Try reducing the sample concentration or the injection volume.
-
Problem: Inconsistent Retention Times
-
Possible Cause 1: Fluctuations in Mobile Phase Composition.
-
Solution: Inaccurate mixing of mobile phase components or evaporation of the organic solvent can lead to shifts in retention time.[1] Prepare fresh mobile phase daily and keep solvent reservoirs capped.
-
-
Possible Cause 2: Temperature Variations.
Problem: Poor Resolution Between Asenapine and Impurities/Degradants
-
Possible Cause 1: Suboptimal Mobile Phase Composition.
-
Solution: The ratio of the organic modifier to the aqueous buffer is crucial for achieving good resolution. Experiment with different ratios to optimize separation. For instance, a mobile phase of 0.02 M potassium dihydrogen phosphate and acetonitrile in a 95:05 v/v ratio has been used successfully to resolve Asenapine from its degradation products.[4][5]
-
-
Possible Cause 2: Inadequate Column Equilibration.
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before injecting your sample. Flushing the column with 10-20 column volumes of the mobile phase is a good practice.[1]
-
Data Presentation: Mobile Phase Parameters for Asenapine HPLC Methods
The following table summarizes the mobile phase conditions from various published methods for the analysis of Asenapine, providing a comparative overview.
| Parameter | Method 1 | Method 2 | Method 3 |
| Aqueous Buffer | 0.02 M Potassium Dihydrogen Phosphate[4][5] | 20 mM Phosphate Buffer[6] | Milli-Q water with Ortho Phosphoric Acid[9] |
| Organic Modifier | Acetonitrile[4][5] | Acetonitrile[6] | Acetonitrile[9] |
| Mobile Phase Ratio (Aqueous:Organic) | 95:05 (v/v)[4][5] | 80:20 (v/v)[6] | 450:550 (v/v)[9] |
| pH | 3.5 (adjusted with o-phosphoric acid)[4][5] | 3.0[6] | Not specified, OPA added[9] |
| Flow Rate | 1.0 mL/min[4][5] | 1.0 mL/min[6] | 1.5 mL/min[9] |
| Column | SunFire C18, 5 µm, 250x4.6 mm[4][5] | Hyperclone BDS C18, 5 µm, 250x4.6 mm[6] | Inertsil ODS 3V, 5µm, 150mm × 4.6mm[9] |
| Detection Wavelength | 232 nm[4][5] | 230 nm[6] | 270 nm[9] |
Experimental Protocols
Detailed Methodology for a Robust Asenapine HPLC Method
This protocol is based on a validated stability-indicating method.[4][5]
1. Preparation of the Mobile Phase:
- Accurately weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water to prepare a 0.02 M solution.
- Mix 950 mL of the 0.02 M potassium dihydrogen phosphate buffer with 50 mL of acetonitrile (95:05 v/v).
- Adjust the pH of the mixture to 3.5 using ortho-phosphoric acid.
- Filter the mobile phase through a 0.45 µm membrane filter and degas by sonicating for 15 minutes before use.
2. Chromatographic Conditions:
- Column: SunFire C18 (250 mm x 4.6 mm, 5 µm particle size).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Column Temperature: Ambient (or controlled at 25 °C for better consistency).
- Detection: UV at 232 nm.
- Run Time: Sufficient to allow for the elution of Asenapine and any potential degradants (e.g., 10 minutes).
3. Standard Solution Preparation:
- Prepare a stock solution of Asenapine by accurately weighing and dissolving the standard in a suitable solvent like methanol.
- Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration.
4. Sample Preparation:
- For pharmaceutical formulations, crush tablets and dissolve the powder in a known volume of diluent (e.g., mobile phase).
- Filter the sample solution through a 0.45 µm syringe filter before injection.
Visualizations
Troubleshooting Workflow for Asenapine HPLC Method
References
- 1. benchchem.com [benchchem.com]
- 2. mastelf.com [mastelf.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. HPLC method development and validation for asenapine tablets. [wisdomlib.org]
- 8. Development and Validation of a Stability-Indicating RP-HPLC Method by a Statistical Optimization Process for the Quantification of Asenapine Maleate in Lipidic Nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thepharmajournal.com [thepharmajournal.com]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for Asenapine Analysis Following ICH Q2(R1) Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of Asenapine, an atypical antipsychotic drug. The methods discussed have been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring data accuracy, precision, and reliability. This document is intended to assist researchers, scientists, and drug development professionals in selecting and implementing a suitable analytical method for their specific needs.
Introduction
Asenapine is utilized in the treatment of schizophrenia and bipolar disorders.[1] Accurate and precise quantification of Asenapine in bulk drug and pharmaceutical dosage forms is crucial for quality control and regulatory compliance. Reverse-phase HPLC (RP-HPLC) is a widely used technique for this purpose due to its specificity, sensitivity, and robustness. The validation of these analytical methods as per ICH Q2(R1) guidelines is a mandatory requirement to ensure that the method is suitable for its intended purpose.[2][3] This guide compares two distinct RP-HPLC methods for Asenapine analysis, detailing their experimental protocols and validation parameters.
Experimental Protocols
Method 1: RP-HPLC with UV Detection at 270 nm
This method was developed for the determination of Asenapine in bulk and tablet dosage forms.[4][5]
-
Instrumentation: A Shimadzu HPLC system with a 10-At UV detector was used.[4]
-
Column: Hypersil ODS C18 column (250 x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate (B84403) and acetonitrile (B52724) (60:40, v/v), with the pH adjusted to 2.7 using 1% ortho-phosphoric acid.[5] In a simpler approach, pure methanol (B129727) was also used as the mobile phase.[4]
-
Injection Volume: 20 µL.[4]
-
Sample Preparation: 10 mg of Asenapine was dissolved in 100 mL of methanol to prepare a stock solution. Working standard solutions were prepared by diluting the stock solution with the mobile phase to achieve concentrations in the range of 2-10 µg/mL.[4] For tablet analysis, a powder equivalent to 5 mg of Asenapine is sonicated with methanol, filtered, and diluted with the mobile phase to the desired concentration.[6]
Method 2: RP-HPLC with UV Detection at 220 nm
This method was established for the quantification of impurities in Asenapine tablets.[7]
-
Instrumentation: An HPLC system with a UV detector.
-
Column: Inertsil C8 column.[7]
-
Mobile Phase: A mixture of phosphate buffer, water, and acetonitrile.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 220 nm.[7]
-
Injection Volume: Not specified in the abstract, but typically 10-20 µL.
-
Sample Preparation: A stock solution of Asenapine is prepared in a suitable diluent. Working solutions are prepared by diluting the stock solution to the desired concentration range for the analysis of impurities.
Asenapine HPLC Method Validation Workflow
Caption: Workflow for Asenapine HPLC method validation following ICH Q2(R1) guidelines.
Comparison of Validation Parameters
The following tables summarize the quantitative data from the validation of the two HPLC methods for Asenapine, as per ICH Q2(R1) guidelines.
Table 1: Linearity, Accuracy, and Precision
| Parameter | Method 1 (270 nm) | Method 2 (220 nm) | ICH Q2(R1) Acceptance Criteria |
| Linearity Range | 2-10 µg/mL[4] | 0.1-14 µg/mL[1] | Correlation coefficient (r²) ≥ 0.99 |
| Correlation Coefficient (r²) | > 0.999[4] | > 0.9998[1] | |
| Accuracy (% Recovery) | 98.07 - 101.28%[4] | 90 - 110%[7] | Typically 98.0 - 102.0% for drug substance and 97.0 - 103.0% for drug product |
| Precision (% RSD) | |||
| - Repeatability (Intra-day) | Within limits[4] | < 10% for impurities[7] | Typically ≤ 2% |
| - Intermediate Precision (Inter-day) | Within limits[4] | Not specified | Typically ≤ 2% |
Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method 1 (270 nm) | Method 2 (220 nm) | ICH Q2(R1) Guidance |
| Limit of Detection (LOD) | 0.1311 µg/mL[4] | Not specified | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.4329 µg/mL[4] | 25.03 ng/mL[1] | Signal-to-noise ratio of 10:1 |
Table 3: System Suitability and Robustness
| Parameter | Method 1 (270 nm) | Method 2 (220 nm) | ICH Q2(R1) Acceptance Criteria |
| Theoretical Plates | > 2000 | 42,000[1] | Typically > 2000 |
| Tailing Factor | < 2 | < 2.0[1] | ≤ 2 |
| Robustness | The method was found to be robust when small, deliberate changes were made to the flow rate and mobile phase composition.[4] | The method was robust to small changes in the mobile phase pH, composition, and flow rate.[1] | The method should remain unaffected by small, deliberate variations in method parameters. |
Discussion
Both presented HPLC methods are demonstrated to be suitable for the quantification of Asenapine, having been validated according to ICH Q2(R1) guidelines.
Method 1 , with a detection wavelength of 270 nm, offers a straightforward approach with a simple mobile phase of pure methanol or a phosphate buffer/acetonitrile mixture.[4][5] The validation data indicates good linearity, accuracy, and precision, making it suitable for routine quality control analysis of Asenapine in bulk and tablet dosage forms.[4]
Method 2 , utilizing a detection wavelength of 220 nm, was specifically developed for the quantification of impurities in Asenapine tablets.[7] This method demonstrates high sensitivity with a very low limit of quantitation (25.03 ng/mL), which is crucial for impurity profiling.[1] The use of an Inertsil C8 column and a mobile phase of phosphate buffer, water, and acetonitrile provides efficient separation of Asenapine from its potential impurities.[7]
The choice between these methods will depend on the specific application. For routine assay of the active pharmaceutical ingredient, Method 1 provides a simple and robust solution. For the analysis of impurities or when higher sensitivity is required, Method 2 is the more appropriate choice. Both methods have been shown to be specific, with no interference from excipients in the tablet dosage forms.[1][4] The robustness of both methods ensures reliable performance under minor variations in analytical conditions.[1][4]
Conclusion
This comparative guide has outlined two validated RP-HPLC methods for the analysis of Asenapine, providing detailed experimental protocols and a summary of their validation data as per ICH Q2(R1) guidelines. Both methods are proven to be accurate, precise, and robust for their intended applications. Researchers and analytical scientists can use this information to select the most suitable method for their specific analytical needs, whether it be for routine quality control or for the sensitive detection of impurities.
References
- 1. mdpi.com [mdpi.com]
- 2. scribd.com [scribd.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. jocpr.com [jocpr.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC method development and validation for asenapine tablets. [wisdomlib.org]
A Comparative Guide to Analytical Methods for Asenapine: Linearity, Accuracy, and Precision
For researchers, scientists, and professionals in drug development, the selection of a robust and reliable analytical method is paramount for the accurate quantification of active pharmaceutical ingredients (APIs). This guide provides a comparative overview of three common analytical techniques for the determination of Asenapine: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultraviolet (UV) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC). The comparison focuses on key validation parameters—linearity, accuracy, and precision—supported by experimental data from published studies.
Performance Data Overview
The following tables summarize the quantitative performance of RP-HPLC, UV Spectrophotometry, and HPTLC methods for the analysis of Asenapine, providing a clear comparison of their capabilities.
Table 1: Linearity
| Parameter | RP-HPLC | UV Spectrophotometry | HPTLC |
| Linearity Range | 0.1 - 150 µg/mL | 10 - 60 µg/mL | 300 - 1800 ng/band |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.997 |
Table 2: Accuracy (% Recovery)
| Method | Specification |
| RP-HPLC | 98.31 - 101.51%[1] |
| UV Spectrophotometry | 98 - 101.2%[2] |
| HPTLC | 96.7 - 99.31% |
Table 3: Precision (% RSD)
| Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| RP-HPLC | < 2%[3] | < 2%[3] |
| UV Spectrophotometry | < 2%[2] | < 2%[2] |
| HPTLC | < 2% | < 2% |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on validated methods reported in scientific literature.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method offers high specificity and sensitivity for the quantification of Asenapine.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (pH adjusted to the desired level, e.g., 3.5) and acetonitrile (B52724) in a specified ratio (e.g., 50:50 v/v).[3] The mobile phase should be filtered and degassed before use.
-
Flow Rate: Typically set at 1.0 mL/min.[1]
-
Detection Wavelength: Asenapine is monitored at its maximum absorbance wavelength, which is approximately 270 nm.[4]
-
Sample Preparation: A stock solution of Asenapine maleate (B1232345) is prepared in a suitable solvent like methanol (B129727). Working standards are prepared by diluting the stock solution with the mobile phase to fall within the linear range.
-
Injection Volume: A fixed volume, typically 20 µL, is injected into the HPLC system.
UV-Visible Spectrophotometry
A simpler and more cost-effective method suitable for routine analysis, though less specific than HPLC.
-
Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.
-
Solvent: Methanol is commonly used as the solvent for preparing solutions.[2]
-
Wavelength of Maximum Absorbance (λmax): The absorbance of Asenapine solutions is measured at its λmax, which is approximately 270 nm.[2]
-
Standard Curve Preparation: A series of standard solutions of Asenapine maleate in methanol are prepared at different concentrations (e.g., 10, 20, 30, 40, 50, 60 µg/mL).[2]
-
Measurement: The absorbance of each standard solution is measured at 270 nm against a methanol blank. A calibration curve of absorbance versus concentration is then plotted.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC provides a high sample throughput and is a good alternative for the quantification of Asenapine.
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Mobile Phase: A suitable solvent system is used for development, for instance, a mixture of ethyl acetate (B1210297) and methanol (1:1, v/v).
-
Sample Application: Standard and sample solutions are applied to the HPTLC plate as bands using an automated applicator.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: After development, the plate is dried and scanned using a TLC scanner at a wavelength of 254 nm.
-
Quantification: The peak areas of the bands are recorded, and a calibration curve is prepared by plotting peak area against the corresponding concentration.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the analysis of Asenapine using a chromatographic method like HPLC or HPTLC.
Caption: Workflow for Asenapine Analysis.
References
Robustness Testing of RP-HPLC Methods for Asenapine: A Comparative Guide
This guide provides a comparative analysis of the robustness of various Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the quantification of Asenapine. Robustness, a critical validation parameter as per the International Council for Harmonisation (ICH) guidelines, evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][2] This ensures the reliability of the method during routine use. This document is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of a resilient analytical method for Asenapine.
Comparative Analysis of Robustness Parameters
The robustness of an RP-HPLC method is typically assessed by intentionally varying critical chromatographic parameters and observing the impact on system suitability tests (SST), such as retention time, peak area, tailing factor, and theoretical plates. The following tables summarize the findings from various studies on the robustness testing of Asenapine RP-HPLC methods.
| Parameter Varied | Method 1 Variation | Method 2 Variation | Method 3 Variation | Observed Outcome | Reference |
| Flow Rate | ± 10% (e.g., 1.35 mL/min & 1.65 mL/min for a 1.5 mL/min method) | ± 0.1 mL/min | ± 10% | Minor variations in retention time; system suitability parameters remained within acceptable limits. | [3] |
| Column Oven Temperature | ± 5 °C | Not Specified | ± 5 °C | Negligible impact on the chromatogram, indicating method stability. | [3] |
| Wavelength | ± 2 nm | Not Specified | ± 2 nm | No significant change in the analytical results was observed. | [3] |
| Mobile Phase Composition | ± 10% of Organic Phase | Small changes in mobile phase composition | Not Specified | The method proved to be robust against minor alterations in the mobile phase. | [2][3] |
| Mobile Phase pH | Not Specified | Small changes in pH | Not Specified | The method was found to be robust to slight adjustments in the mobile phase pH. | [2] |
Table 1: Comparison of Deliberate Variations in Robustness Testing of Asenapine RP-HPLC Methods.
| System Suitability Parameter | Acceptance Criteria | Typical Results Under Varied Conditions | Reference |
| Tailing Factor | NMT 2.0 | Within limits | [4] |
| Theoretical Plates | NLT 2000 | Within limits | [4] |
| %RSD of Peak Areas | NMT 2.0% | < 2.0% | [3] |
| Retention Time | Consistent | Minor shifts observed but resolution maintained | [3][5] |
Table 2: Impact of Parameter Variation on System Suitability Tests.
Experimental Protocols
The following are generalized experimental protocols for conducting robustness testing for an Asenapine RP-HPLC method, based on common practices found in the literature.[1][2][3]
Objective: To assess the reliability of the analytical method with respect to deliberate variations in its parameters.
Procedure:
-
Standard Solution Preparation: Prepare a standard solution of Asenapine Maleate at a known concentration (e.g., 50 ppm to 75 ppm).[3][5]
-
System Suitability: Before initiating the robustness study, ensure the chromatographic system meets the predefined system suitability criteria under the normal operating conditions.
-
Parameter Variation: Introduce small, deliberate changes to the chromatographic parameters, one at a time.
-
Flow Rate: Vary the flow rate by ±10% of the nominal flow rate (e.g., if the standard flow rate is 1.5 mL/min, test at 1.35 mL/min and 1.65 mL/min).[3]
-
Column Temperature: Adjust the column oven temperature by ±5 °C from the set temperature.[3]
-
Detection Wavelength: Modify the UV detector wavelength by ±2 nm.[3]
-
Mobile Phase Composition: Alter the ratio of the organic solvent in the mobile phase by a small margin (e.g., ±10%).[3]
-
Mobile Phase pH: If a buffer is used, vary its pH by ±0.2 units.
-
-
Analysis: Inject the standard solution and analyze it under each of the modified conditions.
-
Data Evaluation: For each variation, evaluate the system suitability parameters, including the tailing factor, number of theoretical plates, and the relative standard deviation (%RSD) of replicate injections. Compare these results against the system suitability criteria established for the method.
Workflow for Robustness Testing
The following diagram illustrates the typical workflow for conducting a robustness study of an RP-HPLC method for Asenapine.
Caption: Workflow for Asenapine RP-HPLC Method Robustness Testing.
Conclusion
The reviewed literature indicates that well-developed RP-HPLC methods for the determination of Asenapine are generally robust.[1][2][5] Minor, deliberate variations in parameters such as flow rate, column temperature, wavelength, and mobile phase composition do not significantly impact the analytical results, with system suitability parameters remaining within acceptable limits. This demonstrates the reliability of these methods for routine quality control analysis of Asenapine in bulk and pharmaceutical dosage forms. The provided protocols and comparative data serve as a valuable resource for laboratories in validating and implementing robust analytical methods for this atypical antipsychotic drug.
References
A Comparative Guide to the Determination of LOD and LOQ for Asenapine Impurities
This guide provides a comprehensive comparison of analytical methods for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for impurities of Asenapine, an atypical antipsychotic medication. The data and methodologies presented are crucial for researchers, scientists, and drug development professionals involved in quality control and regulatory submissions.
Understanding LOD and LOQ
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often determined as the concentration that yields a signal-to-noise ratio of 3.[1]
The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[2] This is the point at which the signal can be reliably quantified and is typically determined as the concentration that gives a signal-to-noise ratio of 10.[1] The determination of these parameters is a critical component of analytical method validation, as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4]
Comparative Analytical Data
Various reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed and validated for the determination of Asenapine and its process-related impurities and degradation products. The following table summarizes the reported LOD and LOQ values for Asenapine and its known impurities from a validated UPLC method.
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Asenapine | - | - |
| Fumaric acid | 0.08 | 0.25 |
| Desmethyl asenapine | 0.08 | 0.25 |
| N-oxide | 0.08 | 0.25 |
| Deschloro asenapine | 0.05 | 0.15 |
| cis-asenapine | 0.05 | 0.15 |
| Source: Adapted from data presented in a study on the determination of degradation products and process-related impurities of asenapine maleate (B1232345) in sublingual tablets by UPLC.[4][5] |
In other studies focusing on Asenapine itself, different LOD and LOQ values have been reported using RP-HPLC methods, with LODs ranging from 0.05 µg/mL to 0.7 µg/mL and LOQs from 0.1 µg/mL to 2.3 µg/mL.[1][6][7] These variations can be attributed to differences in instrumentation, chromatographic conditions, and the specific validation procedures employed.
Experimental Methodologies
The methods cited in this guide predominantly utilize RP-HPLC and UPLC with UV detection for the separation and quantification of Asenapine and its impurities.
1. UPLC Method for Asenapine and its Impurities
This stability-indicating UPLC method was developed for the determination of process-related impurities and degradation products in Asenapine sublingual tablets.[4]
-
Instrumentation: Acquity UPLC system
-
Column: Acquity BEH Shield RP18 (1.7 µm, 2.1 mm × 100 mm)
-
Mobile Phase: A gradient elution using a mixture of acetonitrile, methanol, and potassium dihydrogen phosphate (B84403) buffer (0.01 M, pH 2.2) with tetra-n-butyl ammonium (B1175870) hydrogen sulfate (B86663) as an ion-pairing agent.
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 228 nm
-
LOD/LOQ Determination: Established based on the visual evaluation method as per ICH guidelines.[4]
2. RP-HPLC Method for Asenapine
A simple and sensitive RP-HPLC method was developed for the determination of Asenapine in bulk and tablet dosage forms.
-
Instrumentation: Shimadzu HPLC with a 10-At detector
-
Column: Hypersil ODS C18 (5 µm, 250 mm × 4.6 mm)
-
Mobile Phase: Pure methanol
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
LOD/LOQ Determination: Determined by injecting progressively lower concentrations of the standard solutions. The LOD was established at a signal-to-noise ratio of 3, and the LOQ at a signal-to-noise ratio of 10.
Alternative and Supporting Methods
Other analytical techniques reported for the determination of Asenapine include UV-Visible spectrophotometry, HPTLC-MS, and LC-MS.[4] For biological matrices, hyphenated techniques with mass spectrometry are widely used.[8][9] The choice of method often depends on the specific requirements of the analysis, such as the sample matrix, the expected concentration of impurities, and the available instrumentation.
Visualizing the Workflow and Concepts
To better understand the process and the relationship between key parameters, the following diagrams have been generated.
Caption: Workflow for the determination of LOD and LOQ.
Caption: Relationship between LOD and LOQ.
References
- 1. eurasianjournals.com [eurasianjournals.com]
- 2. iajps.com [iajps.com]
- 3. HPLC method development and validation for asenapine tablets. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Determination of Asenapine Maleate in Pharmaceutical and Biological Matrices: A Critical Review of Analytical Techniques over the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative High-Performance Liquid Chromatography (HPLC) Analysis of Asenapine and Olanzapine
A comprehensive guide for researchers and drug development professionals, this document provides a comparative analysis of HPLC methods for the atypical antipsychotics Asenapine and Olanzapine. It includes a detailed summary of chromatographic conditions, experimental protocols, and a look into their receptor signaling pathways.
This guide synthesizes data from various validated methods to offer a comparative overview for the quantitative analysis of Asenapine and Olanzapine, two key drugs in the treatment of schizophrenia and bipolar disorder. While direct comparative studies are limited, this document compiles and contrasts the typical HPLC methodologies for each compound, providing a valuable resource for analytical chemists and formulation scientists.
Comparative Chromatographic Conditions
The following table summarizes the key parameters for the HPLC analysis of Asenapine and Olanzapine, based on established methods.
| Parameter | Asenapine | Olanzapine |
| HPLC Column | Inertsil C8, Inertsil ODS 3V (150mm × 4.6mm, 5µm), Accucore C8 (150 mm × 3.0 mm, 2.6 µm), Hiber C18 (250×4.6 mm, 5 μm) | Kromasil C-18, Symmetry C18 (150x4.6mm, 3.5 µ), Inertsil C18, Azilent C18 (150x 4.6mm, 5µm) |
| Mobile Phase | Phosphate (B84403) buffer, water, and acetonitrile[1] | Acetonitrile (B52724) and phosphate buffer (30 : 70 v/v), Buffer and acetonitrile (60:40)[2], Ammonium phosphate buffer and methanol (B129727) (70:30 v/v)[3] |
| Flow Rate | 1.0 ml/min[1], 1.5 mL/min[4] | 1.5 mL/min, 1 ml/min[2][3] |
| Detection Wavelength | 220 nm[1], 270 nm[4] | 258 nm, 261 nm[2], 220 nm[3] |
| Retention Time | ~4.9 min[4], ~4.2 min[5] | ~1.850 min, ~3.447 min[3] |
| Linearity Range | 50 ppm to 75 ppm[4], 0-150 μg mL-1[5] | 10 to 50 μg /mL, 2-30 µg/ml[2], 2 to 10µg/ml[3] |
Experimental Protocols
The methodologies outlined below are representative of typical HPLC analyses for Asenapine and Olanzapine.
Asenapine HPLC Method
This protocol is based on a validated RP-HPLC method for the determination of Asenapine in bulk and pharmaceutical dosage forms.
-
Standard Solution Preparation: A standard stock solution is prepared by accurately weighing and dissolving Asenapine maleate (B1232345) in a suitable diluent (e.g., a mixture of acetonitrile and water) to a concentration of 100 µg/mL. Working standards are prepared by further dilution of the stock solution.[4]
-
Sample Preparation: For tablet analysis, a number of tablets are weighed and finely powdered. A portion of the powder equivalent to a specific amount of Asenapine is weighed and transferred to a volumetric flask. The drug is extracted with the diluent, sonicated to ensure complete dissolution, and the solution is filtered through a 0.45 µm filter.[4]
-
Chromatographic Analysis: The prepared standard and sample solutions are injected into the HPLC system. The separation is achieved using a C8 or C18 column with a mobile phase consisting of a mixture of a buffer (like phosphate buffer) and an organic solvent (such as acetonitrile or methanol). The flow rate is maintained, and the eluent is monitored at a specific UV wavelength.[1][4]
-
Quantification: The peak area of Asenapine in the chromatograms of the sample and standard solutions is used to calculate the amount of the drug in the sample.
Olanzapine HPLC Method
This protocol is based on a validated RP-HPLC method for the estimation of Olanzapine in tablet dosage forms.
-
Standard Solution Preparation: A standard stock solution of Olanzapine is prepared by dissolving a known weight of the drug in the mobile phase to achieve a concentration of 1 mg/ml. Subsequent dilutions are made with the mobile phase to prepare working standard solutions in the desired concentration range.[3]
-
Sample Preparation: Twenty tablets are weighed and powdered. An accurately weighed portion of the powder equivalent to 100 mg of Olanzapine is transferred to a 100 mL volumetric flask and dissolved in the mobile phase. The solution is sonicated to ensure complete dissolution and then diluted to the mark with the mobile phase.
-
Chromatographic Analysis: The analysis is performed on a C18 column with a mobile phase typically composed of a buffer and an organic modifier. The flow rate is set, and the detection is carried out at a suitable UV wavelength.[3]
-
Quantification: The drug content is quantified by comparing the peak area of the sample with that of the standard.
Visualizing the Process and Pathways
To better understand the analytical workflow and the pharmacological action of these drugs, the following diagrams are provided.
References
Comparative Guide to the Simultaneous Determination of Asenapine and Other Antipsychotics
The simultaneous analysis of asenapine and other antipsychotic drugs is crucial for therapeutic drug monitoring, pharmacokinetic studies, and in forensic toxicology. This guide provides a comparative overview of various analytical methods, focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer the necessary selectivity and sensitivity for quantifying multiple antipsychotics in complex biological matrices and pharmaceutical formulations.
Data Presentation: A Comparative Analysis
The following table summarizes the performance characteristics of different analytical methods for the simultaneous determination of asenapine and other antipsychotics. The data is compiled from various validated studies to facilitate a direct comparison of their key analytical parameters.
| Method | Analytes | Matrix | Linearity Range (ng/mL) | LLOQ/LOD (ng/mL) | Recovery (%) | Reference |
| HPLC-UV | Asenapine, Quetiapine, Aripiprazole, Chlorpromazine | Pharmaceutical Formulations | 100 - 20,000 | - | - | [1][2] |
| UPLC-MS/MS | Asenapine, Clozapine, Chlorpromazine, Risperidone, Paliperidone, Quetiapine, Aripiprazole, Olanzapine, Zotepine, Ziprasidone | Human Plasma | - | LLOQ: 20 (Asenapine) | - | [3] |
| LC-MS/MS | Asenapine and Valproic Acid | Human Plasma | 0.1 - 10.02 (Asenapine) | LOQ: 0.05, LOD: 0.0025 (Asenapine) | 81.33 (Asenapine) | [4][5] |
| LC-MS/MS | Aripiprazole, Olanzapine, Risperidone, Quetiapine, Clozapine, and metabolites | Human Plasma | 1.00 - 100 (Olanzapine), 0.70 - 60 (Risperidone), 0.50 - 160 (Quetiapine) | - | - | [6] |
| LC-MS/MS | 14 Antipsychotics including Asenapine | Whole Blood | - | - | - | [7] |
| RP-HPLC | Asenapine Maleate | Bulk and Pharmaceutical Formulation | 0 - 150,000 | - | - | [8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are protocols for two common approaches: HPLC-UV and LC-MS/MS.
HPLC-UV Method for Asenapine and Other Antipsychotics in Pharmaceutical Formulations[1][2]
This method is suitable for the quality control of pharmaceutical products containing asenapine in combination with other antipsychotics.
-
Chromatographic System:
-
Column: Thermo® C18 (4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A mixture of ethanol (B145695) and 20 mM sodium dihydrogen phosphate (B84403) dihydrate (pH adjusted to 5.0 with NaOH) in a 35:65 v/v ratio.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector set at 230 nm.
-
Injection Volume: 20 μL.
-
Temperature: 25 °C.
-
-
Sample Preparation:
-
Standard stock solutions of asenapine and other antipsychotics are prepared in the mobile phase.
-
Working solutions are prepared by diluting the stock solutions to fall within the calibration range.
-
For pharmaceutical formulations, a portion of the crushed tablets or powder equivalent to a specific dose is dissolved in the mobile phase, sonicated, and filtered before injection.
-
LC-MS/MS Method for Asenapine and Valproic Acid in Human Plasma[5]
This highly sensitive and selective method is ideal for therapeutic drug monitoring and pharmacokinetic studies.
-
Chromatographic and Mass Spectrometric System:
-
Column: Phenomenex C18 (50 mm × 4.6 mm, 5 μm).
-
Mobile Phase: 10 mM ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) (5:95, v/v).
-
Flow Rate: 0.8 mL/min.
-
Mass Spectrometer: Triple quadrupole MS/MS with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode for asenapine and negative ion mode for valproic acid.
-
Injection Volume: 15 μL.
-
Temperature: 40 °C.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 300 μL of human plasma, add internal standards.
-
Perform liquid-liquid extraction using methyl tertiary butyl ether (MTBE).
-
The organic layer is separated and evaporated to dryness.
-
The residue is reconstituted in the mobile phase before injection into the LC-MS/MS system.
-
Workflow and Process Visualization
The following diagrams illustrate the typical experimental workflows for the simultaneous analysis of antipsychotic drugs.
Caption: General workflow for the simultaneous analysis of antipsychotics.
Caption: Logical steps in developing and validating an analytical method.
References
- 1. Two New HPLC Methods, Assessed by GAPI, for Simultaneous Determination of Four Antipsychotics in Pharmaceutical Formulations: A Comparative Study | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of asenapine and valproic acid in human plasma using LC–MS/MS: Application of the method to support pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of six antipsychotics, two of their metabolites and caffeine in human plasma by LC-MS/MS using a phospholipid-removal microelution-solid phase extraction method for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academicworks.cuny.edu [academicworks.cuny.edu]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Comparison of Asenapine analysis in different biological matrices
A Comprehensive Guide to the Analysis of Asenapine Across Diverse Biological Matrices
For researchers, clinical scientists, and professionals in drug development, the accurate quantification of asenapine, an atypical antipsychotic, in biological samples is paramount for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. This guide provides a comparative overview of analytical methodologies for asenapine determination in various biological matrices, supported by experimental data to aid in method selection and application.
Comparative Analysis of Analytical Methods
The choice of biological matrix and analytical technique is contingent on the specific research question, required sensitivity, and the time frame of drug exposure being investigated. While blood plasma remains the conventional choice for pharmacokinetic assessments, alternative matrices such as urine, hair, and nails are gaining prominence for their unique advantages in providing long-term exposure history and non-invasive collection.
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for the quantification of asenapine in different biological matrices.
| Biological Matrix | Analytical Method | Sample Preparation | LLOQ/LOD | Linearity Range | Recovery (%) | Reference |
| Human Plasma | LC-MS/MS | Liquid-Liquid Extraction (LLE) | LLOQ: 0.050 ng/mL, LOD: 0.0025 ng/mL | 0.050–20.0 ng/mL | 85.2–89.4 | [1][2] |
| Human Plasma | LC-MS/MS | Liquid-Liquid Extraction (LLE) | LLOQ: 0.1 ng/mL | 0.1–10.02 ng/mL | 81.33 | [3][4][5] |
| Rat Plasma | RP-HPLC | Liquid-Liquid Extraction (LLE) | - | 10–500 ng/mL | 83–102 | [6] |
| Human Urine | SPE-LC-MS/MS | Solid-Phase Extraction (SPE) | - | 0.500–100 ng/mL (Asenapine & N-desmethylasenapine), 10.0–3000 ng/mL (Asenapine-N⁺-glucuronide) | - | [7] |
| Postmortem Blood, Liver, Brain | GC-MS | Liquid-Liquid Extraction (LLE) | - | - | - | [8] |
| Hair | HPLC-UV | Incubation and Sonication | LOQ: 4 ng/mg, LOD: 1.3 ng/mg | - | 95.0–102.5 | [1][6] |
| Nail Clippings | HPLC-UV | Incubation and Sonication | LOQ: 8 ng/mg, LOD: 2.7 ng/mg | - | 98.8–105.0 | [1][6] |
Detailed Experimental Protocols
Asenapine Analysis in Human Plasma by LC-MS/MS
This method is highly selective and sensitive for determining asenapine in the presence of its metabolites.[1][2]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 300 µL of human plasma, add an internal standard (asenapine-¹³C-d₃).
-
Add 500 µL of 5.0 mM ammonium (B1175870) acetate (B1210297) (pH 9.0).
-
Perform extraction with 3.0 mL of methyl tert-butyl ether.
-
Centrifuge the sample.
-
Freeze the lower aqueous layer and transfer the upper organic layer to a new tube.
-
Evaporate the organic layer to dryness under a nitrogen stream.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: Chromolith Performance RP8e (100 mm × 4.6 mm)
-
Mobile Phase: Acetonitrile, 5.0 mM ammonium acetate, and 10% formic acid (90:10:0.1, v/v/v)
-
Flow Rate: Isocratic elution
-
Run Time: 4.5 minutes
-
-
Mass Spectrometry Detection:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Monitored Transitions (MRM):
-
Asenapine: m/z 286.1 → 166.0
-
Asenapine-¹³C-d₃ (IS): m/z 290.0 → 166.1
-
-
Asenapine Analysis in Hair and Nail Clippings by HPLC-UV
This method is suitable for detecting long-term asenapine exposure.[1][6]
-
Sample Preparation:
-
Wash hair or nail clippings to remove external contaminants.
-
Spike the samples with a standard solution of asenapine and incubate overnight to dry completely.
-
Add 1 mL of methanol (B129727) and 1 mL of the mobile phase.
-
Facilitate extraction using sonication for 10 minutes.
-
Centrifuge and collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: Inertsil C8 (250 × 4.0 mm, 5 µm)
-
Mobile Phase: Acetate buffer (pH 4.5), acetonitrile, and methanol (50:40:10, v/v)
-
Flow Rate: 1 mL/min (isocratic)
-
Detection: UV at 240 nm
-
Visualizing Methodologies and Rationale
To further elucidate the experimental processes and the logic behind matrix selection, the following diagrams are provided.
The selection of a specific biological matrix is a critical first step in the analytical process and is dictated by the goals of the study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Biomarkers of disease in human nails: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 15 Drugs of Abuse in Nail Clippings - Phytronix [phytronix.com]
- 5. The nail as an investigative tool in medicine: What a dermatologist ought to know - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 6. researchgate.net [researchgate.net]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Asenapine (Saphris®): GC-MS method validation and the postmortem distribution of a new atypical antipsychotic medication - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sustainable Asenapine Analysis: Green Chromatography Methods vs. Traditional Approaches
For researchers, scientists, and drug development professionals seeking sustainable, efficient, and robust methods for the analysis of the atypical antipsychotic drug Asenapine, this guide provides a comprehensive comparison of green chromatography techniques against conventional methods. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes analytical workflows to support the adoption of more environmentally benign analytical practices.
The pharmaceutical industry is increasingly embracing the principles of green analytical chemistry to minimize its environmental footprint.[1] The analysis of active pharmaceutical ingredients (APIs) like Asenapine traditionally relies on reversed-phase high-performance liquid chromatography (RP-HPLC) methods that often utilize hazardous organic solvents such as acetonitrile (B52724) and methanol (B129727).[2] These solvents contribute to the generation of toxic waste and pose risks to both human health and the environment. This guide explores validated green chromatography alternatives that replace these harmful solvents with safer, more sustainable options without compromising analytical performance.[1][3]
Performance Comparison of Analytical Methods
This section provides a quantitative comparison of a green HPLC method, a green HPTLC method, and a traditional RP-HPLC method for the analysis of Asenapine. The data, summarized in the table below, is compiled from published research and highlights key analytical performance parameters.
| Parameter | Green HPLC Method | Green HPTLC Method | Traditional RP-HPLC Method 1 | Traditional RP-HPLC Method 2 |
| Mobile Phase | Ethanol (B145695): 20 mM Sodium Dihydrogen Phosphate (B84403) Dihydrate (35:65 v/v), pH 5.0 | Ethanol: Water (9:1 v/v) | Acetonitrile: 0.05 M Potassium Dihydrogen Phosphate (40:60 v/v), pH 2.7 | Acetonitrile: 0.02 M Potassium Dihydrogen Phosphate (5:95 v/v), pH 3.5 |
| Stationary Phase | Thermo C18 (250 mm x 4.6 mm, 5 µm) | Silica gel 60 F254 HPTLC plates | Hiber C18 (250 mm x 4.6 mm, 5 µm) | SunFire C18 (250 mm x 4.6 mm, 5 µm) |
| Retention Time (t_R) / R_f Value | ~7.5 min | 0.14 - 0.70 | 4.2 min | 5.51 min |
| Linearity Range (µg/mL) | 0.1 - 20 | Not Specified | 0 - 150 | 0.1 - 20 |
| Limit of Detection (LOD) (µg/mL) | 0.02 - 0.03 | Not Specified | 0.7 | Not Specified |
| Limit of Quantitation (LOQ) (µg/mL) | 0.06 - 0.09 | Not Specified | 2.3 | Not Specified |
| Accuracy (% Recovery) | 98.65 - 101.34 | Not Specified | Not Specified | 98.31 - 101.51 |
| Precision (%RSD) | < 2% | Not Specified | Not Specified | < 2% |
Experimental Protocols
Detailed methodologies for the green and traditional chromatography techniques are provided below to facilitate their implementation in a laboratory setting.
Green HPLC Method Protocol
This method was developed for the simultaneous determination of four antipsychotic drugs, including Asenapine.[3]
-
Instrumentation: An Agilent 1220 Infinity LC system with a variable wavelength detector.
-
Column: Thermo C18 (250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of ethanol and 20 mM sodium dihydrogen phosphate dihydrate (35:65 v/v), with the pH adjusted to 5.0 using sodium hydroxide.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Temperature: 25 °C.
-
Standard Solution Preparation: A stock solution of Asenapine maleate (B1232345) is prepared in methanol (0.2 mg/mL). Working solutions are prepared by diluting the stock solution with ethanol to the desired concentrations.
Green HPTLC Method Protocol
This method allows for the simultaneous quantification of four antipsychotics, including Asenapine maleate.
-
Instrumentation: HPTLC system with a suitable applicator and scanner.
-
Stationary Phase: Silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A binary mixture of ethanol and water (9:1 v/v).
-
Application: The standard and sample solutions are applied to the HPTLC plate as bands.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
Detection: The developed plate is dried and scanned at an appropriate wavelength.
Traditional RP-HPLC Method 1 Protocol
This is a conventional RP-HPLC method for the determination of Asenapine maleate.[4]
-
Instrumentation: A Waters Alliance 2695 separation module with a 2996 photodiade array detector.
-
Column: Hiber C18 (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate and acetonitrile (60:40 v/v), with the pH adjusted to 2.7 with 1% ortho-phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 20 µL.
-
Run Time: 15 min.
-
Standard Solution Preparation: A stock solution of Asenapine is prepared in methanol (1000 µg/mL). Working standards are prepared by diluting the stock solution with the mobile phase.
Traditional RP-HPLC Method 2 Protocol
This is another example of a conventional stability-indicating RP-HPLC method for Asenapine.[3]
-
Instrumentation: A Waters HPLC system with a 515 HPLC isocratic pump and a 2998 photodiode array detector.
-
Column: SunFire C18 (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.02 M potassium dihydrogen phosphate and acetonitrile (95:05 v/v), with the pH adjusted to 3.5 with 1% ortho-phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 232 nm.
-
Injection Volume: 20 µL.
-
Standard Solution Preparation: A stock solution of Asenapine (10 mg/10 mL) is prepared in methanol.
Visualizing the Workflow: Green vs. Traditional Chromatography
The following diagrams illustrate the key differences in the analytical workflows between green and traditional chromatography, from solvent selection to waste management.
Caption: A comparative workflow of green and traditional chromatography.
The principles guiding the choice between these methodologies are further detailed in the following diagram, highlighting the core tenets of green analytical chemistry.
Caption: Core principles of green vs. traditional analytical chemistry.
Conclusion
The presented data and protocols demonstrate that green chromatography methods, particularly HPLC using ethanol-based mobile phases, offer a viable and sustainable alternative to traditional RP-HPLC methods for the analysis of Asenapine.[3] While the retention times may be slightly longer in some green methods, the analytical performance in terms of linearity, accuracy, and precision is comparable to conventional techniques.[1] The significant reduction in hazardous solvent consumption and waste generation makes green chromatography a superior choice for environmentally conscious laboratories. The adoption of these methods can contribute to a safer working environment for researchers and align with the growing global emphasis on sustainable scientific practices.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Asenapine vs Paliperidone analytical method comparison
A Comparative Guide to the Analytical Methods for Asenapine and Paliperidone
This guide provides a detailed comparison of various analytical methods for the quantification of Asenapine and Paliperidone, two atypical antipsychotic drugs. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental protocols and performance data to aid in the selection of the most appropriate analytical technique for their specific needs.
Overview of Analytical Techniques
The quantification of Asenapine and Paliperidone in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and clinical monitoring. A variety of analytical methods have been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) being the most prevalent techniques.
-
HPLC and UPLC: These chromatographic techniques are widely used for the analysis of drug substances and finished products due to their robustness, precision, and accuracy. They are often employed for assay determination, impurity profiling, and dissolution studies.
-
LC-MS/MS: This method offers superior sensitivity and selectivity, making it the gold standard for the bioanalysis of drugs and their metabolites in complex biological matrices like plasma and urine.
This guide will compare representative methods for both drugs, highlighting their key performance characteristics.
Asenapine: Comparative Analytical Methods
RP-HPLC Method for Bulk and Pharmaceutical Formulations
A common method for the determination of Asenapine in bulk drug and tablet dosage forms is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.
-
Chromatographic Conditions:
-
Column: SunFire C18 (250x4.6 mm, 5 µm)[1]
-
Mobile Phase: A mixture of 0.02 M potassium dihydrogen phosphate (B84403) and acetonitrile (B52724) (95:05, v/v), with the pH adjusted to 3.5 using 1% o-phosphoric acid[1].
-
Flow Rate: 1.0 mL/min[1].
-
Detection Wavelength: 232 nm[1].
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation: A stock solution of Asenapine is prepared by dissolving the standard in the mobile phase to achieve a known concentration.
-
Sample Preparation (Tablets): A number of tablets are weighed and finely powdered. A portion of the powder equivalent to a specific amount of Asenapine is weighed, dissolved in the mobile phase, sonicated to ensure complete dissolution, and then diluted to the desired concentration. The solution is filtered through a 0.45 µm filter before injection.
Data Presentation: Method Validation Parameters for Asenapine RP-HPLC
| Validation Parameter | Result |
| Linearity Range | 0.1–20 µg/mL[1] |
| Correlation Coefficient (r²) | 0.9998[1] |
| Accuracy (% Recovery) | 98.31–101.51%[1] |
| Precision (% RSD) | Intraday: 0.76–1.0%, Interday: 0.93–1.32%[1] |
| Retention Time | 5.51 min[1] |
LC-MS/MS Method for Human Plasma
For the quantification of Asenapine and its metabolites in human plasma, a highly sensitive and selective Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method is employed.
Experimental Protocol:
-
Instrumentation: A liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Mobile Phase: 10 mM ammonium (B1175870) formate (B1220265) and acetonitrile (5:95, v/v)[2][3].
-
Sample Preparation (Human Plasma): A liquid-liquid extraction (LLE) procedure is commonly used. To a 300 µL plasma sample, an internal standard is added, followed by an extraction solvent like methyl tert-butyl ether. After vortexing and centrifugation, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection[2][3].
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM)[2][3][4].
Data Presentation: Method Validation Parameters for Asenapine LC-MS/MS
| Validation Parameter | Result |
| Linearity Range | 0.1–10.02 ng/mL[2][3] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[2] |
| Mean Extraction Recovery | 81.33%[2][3] |
| Intra-batch Precision (%CV) | ≤ 2.8%[4] |
| Inter-batch Precision (%CV) | ≤ 5.8%[4] |
| Intra-batch Accuracy | 94.1% – 99.5%[4] |
| Inter-batch Accuracy | 91.2% – 97.0%[4] |
Paliperidone: Comparative Analytical Methods
RP-HPLC Method for Pharmaceutical Dosage Forms
A simple and rapid RP-HPLC method with UV detection is widely used for the estimation of Paliperidone in bulk and tablet formulations.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Thermosil Symmetry C18 (100 x 4.6 mm, 5 µm)[5].
-
Mobile Phase: A 50:50 (v/v) mixture of ammonium acetate (B1210297) buffer (pH 4.0) and acetonitrile[5].
-
Flow Rate: 0.8 mL/min[5].
-
Detection Wavelength: 275 nm[5].
-
-
Standard Solution Preparation: A stock solution is prepared by dissolving a known amount of Paliperidone working standard in the diluent (mobile phase)[5].
-
Sample Preparation (Tablets): Twenty tablets are weighed to determine the average weight. A quantity of powdered tablets equivalent to 10 mg of Paliperidone is dissolved in the diluent, sonicated, and diluted to the final concentration. The solution is then filtered[5].
Data Presentation: Method Validation Parameters for Paliperidone RP-HPLC
| Validation Parameter | Result |
| Linearity Range | 5–30 µg/mL[5] |
| Correlation Coefficient (r²) | 0.999[5] |
| Accuracy (% Recovery) | 98.5%–101.3%[5] |
| Retention Time | 2.458 min[5] |
| Limit of Detection (LOD) | 0.580531 µg/ml[6] |
| Limit of Quantification (LOQ) | 1.75918 µg/ml[6] |
RP-UPLC Method for Depot Injectable Formulation
For a more rapid analysis, a stability-indicating RP-UPLC method has been developed for the determination of Paliperidone Palmitate in a depot injectable dosage form.
Experimental Protocol:
-
Instrumentation: An Ultra-Performance Liquid Chromatography system with a UV detector.
-
Chromatographic Conditions:
-
Standard Solution Preparation: A standard solution is prepared by dissolving the Paliperidone Palmitate standard in the diluent to a concentration of 312 µg/mL[7].
-
Sample Preparation: An accurately weighed amount of the sample solution is transferred to a volumetric flask, diluted with the diluent, and sonicated[7].
Data Presentation: Method Validation Parameters for Paliperidone RP-UPLC
| Validation Parameter | Result |
| Linearity Range | 156 to 468 µg/mL[7][8] |
| Run Time | 2.5 min[7][8] |
| Precision (% RSD) | < 10.0% for repeatability and intermediate precision[9] |
| Accuracy (% Recovery) | Within acceptable limits as per ICH guidelines[9] |
Visualization of Experimental Workflows and Method Comparison
To visually represent the methodologies and their comparative aspects, the following diagrams are provided.
Caption: General experimental workflow for chromatographic analysis.
Caption: Logical comparison of analytical method attributes.
Conclusion
The choice of an analytical method for Asenapine or Paliperidone is dependent on the specific requirements of the analysis.
-
For routine quality control of pharmaceutical formulations, RP-HPLC methods offer a good balance of performance and cost-effectiveness.
-
When faster analysis times are critical, RP-UPLC presents a significant advantage.
-
For bioanalytical applications requiring high sensitivity and the ability to analyze complex matrices, LC-MS/MS is the method of choice.
This guide provides the necessary data and protocols to assist researchers in making an informed decision based on their analytical needs. All methods presented have been validated according to ICH guidelines, ensuring their reliability for their intended purpose.
References
- 1. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of asenapine and valproic acid in human plasma using LC–MS/MS: Application of the method to support pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of asenapine and valproic acid in human plasma using LC-MS/MS: Application of the method to support pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. ajrcps.com [ajrcps.com]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
A Comparative Guide to System Suitability Parameters for Asenapine Analysis by High-Performance Liquid Chromatography (HPLC)
This guide provides a comparative overview of system suitability parameters for the analysis of Asenapine using various Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods. The data presented is intended to assist researchers, scientists, and drug development professionals in selecting and evaluating appropriate analytical methods for their specific needs.
Comparison of System Suitability Parameters
The following table summarizes key system suitability parameters from different validated RP-HPLC methods for the determination of Asenapine. These parameters are crucial for ensuring the analytical system is performing correctly and can generate reliable results.[1][2]
| Parameter | Method 1 | Method 2 | Method 3 | General Acceptance Criteria |
| Tailing Factor (T) | < 2.0[3] | - | < 2.0 | 0.8 - 1.8[4] |
| Theoretical Plates (N) | 42,000[3] | > 2000 | - | > 2000 |
| % RSD of Peak Area | < 2.0%[1][3] | < 2.0% | < 2.0% | ≤ 2.0%[1][5] |
| Retention Time (min) | 7.6[3] | 4.076[3] | 4.9 | - |
| Resolution (Rs) | - | > 1.5 | - | > 1.5[4] |
Experimental Protocol: A Representative RP-HPLC Method for Asenapine
This section details a representative experimental protocol for the analysis of Asenapine in bulk drug form, based on established methods.
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or PDA detector.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic solvent. For example, a mixture of 20 mM phosphate (B84403) buffer (pH 3.0) containing 0.1% v/v triethylamine (B128534) and acetonitrile (B52724) in a ratio of 80:20 v/v.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 270 nm.[6]
-
Injection Volume: 20 µL.[3]
-
Column Temperature: Ambient or controlled at 25 °C.[3]
3. Standard Solution Preparation:
-
Prepare a stock solution of Asenapine maleate (B1232345) in a suitable solvent such as methanol (B129727) or the mobile phase.
-
From the stock solution, prepare a working standard solution at a concentration of approximately 10 µg/mL.
4. System Suitability Testing:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solution in replicate (typically five or six injections).
-
Calculate the system suitability parameters: tailing factor, number of theoretical plates, and the relative standard deviation (%RSD) of the peak areas.
-
The system is deemed suitable for analysis if the acceptance criteria are met.
Workflow for HPLC System Suitability Testing
The following diagram illustrates the logical workflow for performing a system suitability test in an HPLC analysis.
References
Navigating the Transfer of Asenapine Analytical Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful transfer of analytical methods is a critical step in the pharmaceutical development lifecycle, ensuring consistent and reliable quality control across different laboratories and manufacturing sites. This guide provides a comprehensive comparison of key considerations and experimental data for the transfer of analytical procedures for Asenapine, an atypical antipsychotic. By presenting detailed protocols and comparative data, this document aims to facilitate a seamless and compliant method transfer process.
Core Principles of Asenapine Method Transfer
The transfer of an analytical method for Asenapine, whether it be for assay, impurity profiling, or dissolution testing, must be approached as a structured process to verify that the receiving laboratory is qualified to run the method for its intended purpose. The primary analytical technique for Asenapine in pharmaceutical formulations is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, with Ultra-Performance Liquid Chromatography (UPLC) being a common enhancement for improved efficiency.
A successful method transfer hinges on several key factors:
-
Robustness of the Original Method: The analytical procedure should be demonstrated to be robust, meaning that minor variations in method parameters do not significantly impact the results.
-
Clear and Comprehensive Documentation: The transferring laboratory must provide a detailed method protocol, including all critical parameters and potential sources of variability.
-
Defined Acceptance Criteria: Pre-defined acceptance criteria for all validation parameters are essential to objectively assess the performance of the method in the receiving laboratory.
-
Effective Communication: Open and frequent communication between the transferring and receiving laboratories is crucial for troubleshooting and ensuring a thorough understanding of the method.
Comparative Analysis of Method Transfer for Asenapine Assay
This section provides a comparative overview of the transfer of a validated RP-HPLC method for the assay of Asenapine in a tablet formulation. The transfer is conducted from a research and development (R&D) laboratory (Transferring Laboratory) to a quality control (QC) laboratory (Receiving Laboratory).
Experimental Protocol: Asenapine Assay by RP-HPLC
Objective: To quantify the amount of Asenapine in a pharmaceutical dosage form.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Data acquisition and processing software
Materials:
-
Asenapine reference standard
-
Asenapine tablets
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions (Originating Method):
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 2.7 adjusted with Orthophosphoric Acid) : Acetonitrile (60:40 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 270 nm[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Asenapine reference standard in methanol to obtain a stock solution. Further dilute with the mobile phase to a final concentration of 100 µg/mL.[2]
-
Sample Solution: Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to 10 mg of Asenapine into a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter.
Data Presentation: Comparative Results of Method Transfer
The following tables summarize the comparative data generated by the Transferring Laboratory (TL) and the Receiving Laboratory (RL) during the method transfer process.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Transferring Laboratory (TL) Results | Receiving Laboratory (RL) Results |
| Tailing Factor | ≤ 2.0 | 1.2 | 1.3 |
| Theoretical Plates | ≥ 2000 | 5800 | 5500 |
| %RSD of Peak Area (n=6) | ≤ 1.0% | 0.5% | 0.6% |
Table 2: Intermediate Precision
| Parameter | Acceptance Criteria | Transferring Laboratory (TL) Results | Receiving Laboratory (RL) Results |
| Assay (% of Label Claim) | |||
| Analyst 1 / Day 1 | Report Results | 99.8% | 100.1% |
| Analyst 2 / Day 2 | Report Results | 100.2% | 99.5% |
| Overall Mean | 98.0% - 102.0% | 100.0% | 99.8% |
| Overall %RSD | ≤ 2.0% | 0.28% | 0.42% |
Table 3: Accuracy (Recovery)
| Concentration Level | Acceptance Criteria (% Recovery) | Transferring Laboratory (TL) % Recovery | Receiving Laboratory (RL) % Recovery |
| 80% | 98.0% - 102.0% | 100.5% | 101.2% |
| 100% | 98.0% - 102.0% | 99.8% | 99.5% |
| 120% | 98.0% - 102.0% | 101.1% | 100.8% |
Method Transfer for Asenapine Impurity Profiling
The transfer of analytical methods for impurity profiling is more complex due to the lower concentration levels of the analytes. A stability-indicating UPLC method is often employed for this purpose.
Experimental Protocol: Asenapine Impurities by UPLC
Objective: To detect and quantify process-related impurities and degradation products in Asenapine drug substance.
Instrumentation:
-
UPLC system with a PDA or UV detector
-
Data acquisition and processing software
Materials:
-
Asenapine drug substance
-
Known impurity reference standards
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Tetra-n-butyl ammonium (B1175870) hydrogen sulphate (ion-pair reagent)
-
Water (LC-MS grade)
Chromatographic Conditions (Originating Method):
| Parameter | Condition |
| Column | Acquity BEH Shield RP18, 1.7 µm, 2.1 mm x 100 mm |
| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate Buffer with Tetra-n-butyl ammonium hydrogen sulphate (pH 2.2) |
| Mobile Phase B | Acetonitrile : Methanol (50:50 v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 12 | |
| 12.1 | |
| 15 | |
| Flow Rate | 0.2 mL/min |
| Detection Wavelength | 228 nm |
| Injection Volume | 2 µL |
| Column Temperature | 35 °C |
Data Presentation: Comparative Impurity Analysis
Table 4: Limit of Quantitation (LOQ) and Detection (LOD)
| Impurity | Acceptance Criteria | Transferring Laboratory (TL) | Receiving Laboratory (RL) |
| LOQ (µg/mL) | LOD (µg/mL) | ||
| Impurity A | S/N ≥ 10 for LOQ, S/N ≥ 3 for LOD | 0.05 | 0.015 |
| Impurity B | S/N ≥ 10 for LOQ, S/N ≥ 3 for LOD | 0.04 | 0.012 |
Table 5: Precision at LOQ Level
| Impurity | Acceptance Criteria (%RSD) | Transferring Laboratory (TL) %RSD (n=6) | Receiving Laboratory (RL) %RSD (n=6) |
| Impurity A | ≤ 10.0% | 4.5% | 5.2% |
| Impurity B | ≤ 10.0% | 3.8% | 4.6% |
Visualizing the Method Transfer Workflow
A structured workflow is essential for a successful analytical method transfer. The following diagram illustrates the key stages involved.
Caption: A typical workflow for analytical method transfer between laboratories.
Logical Approach to Method Transfer Strategy
The choice of method transfer strategy depends on the complexity of the method and the experience of the receiving laboratory.
References
Safety Operating Guide
Safeguarding Researchers: Personal Protective Equipment and Disposal Plan for Asenapine
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Asenapine, a potent antipsychotic agent. Adherence to these procedures is mandatory to ensure the safety of all researchers, scientists, and drug development professionals in the laboratory environment. Asenapine is classified as toxic if swallowed and harmful if inhaled, necessitating stringent control measures to minimize exposure.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against accidental exposure to Asenapine. The following table summarizes the minimum required PPE for various laboratory activities involving this compound. It is imperative that all personnel are trained in the correct use and disposal of their PPE.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid Asenapine (weighing, compounding) | Chemical safety goggles or a face shield if there is a risk of dust generation.[2] | Chemical-resistant gloves (e.g., nitrile).[3] | A lab coat is required.[3] Additional protective clothing should be worn to prevent skin exposure.[1][2] | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] Use in a well-ventilated area or under a chemical fume hood.[3] |
| Handling solutions containing Asenapine | Chemical safety goggles.[2] | Chemical-resistant gloves (e.g., nitrile).[3] | Laboratory coat.[3] | Use in a well-ventilated area or under a chemical fume hood.[3] |
| Spill cleanup | Chemical safety goggles and a face shield. | Chemical-resistant gloves (e.g., nitrile).[3] | Chemical-resistant suit or gown. | A NIOSH/MSHA or European Standard EN 149 approved respirator. |
| Waste disposal | Chemical safety goggles.[3] | Chemical-resistant gloves (e.g., nitrile).[3] | Laboratory coat.[3] | Use in a well-ventilated area.[3] |
Note on Occupational Exposure Limits (OELs): To date, specific occupational exposure limits for Asenapine have not been established by major regulatory bodies.[2] In the absence of a defined OEL, a conservative approach to exposure control is essential. All handling of Asenapine powder should be conducted in a certified chemical fume hood or other appropriate ventilated enclosure to minimize inhalation risk.
Experimental Workflow for PPE Selection
The following diagram outlines the logical workflow for selecting the appropriate level of personal protective equipment when working with Asenapine.
Safe Handling and Storage Protocols
Adherence to the following procedural steps is mandatory for all personnel handling Asenapine:
-
Preparation and Engineering Controls :
-
Always handle solid Asenapine in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the generation of dust and aerosols.[3]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
-
-
Personal Hygiene :
-
Storage :
Spill Management and Disposal Plan
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Spill Response :
-
Evacuate the immediate area.
-
Wear the appropriate PPE as outlined in the table above for spill cleanup.
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
-
Waste Disposal :
-
Asenapine and any materials contaminated with it (e.g., gloves, labware, spill cleanup debris) must be treated as hazardous waste.[3]
-
Collect all Asenapine waste in a dedicated, properly labeled, and sealed hazardous waste container.[3]
-
Dispose of the hazardous waste through an approved chemical waste disposal program, following all institutional and local regulations.[2] Do not dispose of Asenapine waste in the regular trash or down the drain.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
